molecular formula C6H13NO2 B11780281 (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

カタログ番号: B11780281
分子量: 131.17 g/mol
InChIキー: WRLZCUCTSFUOQY-RITPCOANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral piperidine derivative that serves as a valuable synthon and potential intermediate in medicinal chemistry and alkaloid synthesis. Piperidine rings are a fundamental scaffold found in a wide range of pharmaceutical compounds and natural products . This stereochemically defined building block is particularly useful for the synthesis of more complex, biologically active molecules. Compounds with structurally similar piperidine scaffolds, such as (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol, are known to researchers, highlighting the importance of stereochemistry in the properties of these molecules . The specific research applications and full biological profile of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol are an area of active investigation. Related hydroxymethyl-substituted piperidine compounds have been explored for their potential as glycosidase inhibitors . For instance, miglitol, a piperidine-based drug used for diabetes, shares the structural motif of a hydroxymethyl-substituted piperidine ring . The mechanism of action for such inhibitors typically involves mimicking the transition state of carbohydrate hydrolysis, thereby blocking the activity of enzymes like alpha-glucosidase . Further research is needed to fully elucidate the specific molecular targets and mechanism of action for this particular stereoisomer. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Specific storage conditions, handling procedures, and safety data for this compound should be consulted from the provided Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H13NO2

分子量

131.17 g/mol

IUPAC名

(2R,3S)-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m1/s1

InChIキー

WRLZCUCTSFUOQY-RITPCOANSA-N

異性体SMILES

C1C[C@@H]([C@H](NC1)CO)O

正規SMILES

C1CC(C(NC1)CO)O

製品の起源

United States
Foundational & Exploratory

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Deep Dive into its Glycosidase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, also widely known as isofagomine (IFG), is a potent iminosugar inhibitor of various glycosidases, with significant therapeutic implications, particularly as a pharmacological chaperone for Gaucher disease. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning its inhibitory action. We will explore its dual role as both a competitive inhibitor at the enzyme's active site and as a chemical chaperone that promotes the proper folding and trafficking of mutant enzymes. This guide will delve into the structural basis of its interaction with glycosidases, the thermodynamics of binding, and the key experimental methodologies used to elucidate its mechanism of action.

Introduction: The Significance of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They play crucial roles in a myriad of biological processes, including digestion, glycoprotein processing, and lysosomal catabolism. Dysfunction of these enzymes, often due to genetic mutations, can lead to a group of severe metabolic disorders known as lysosomal storage diseases (LSDs).

Gaucher disease, the most common LSD, arises from mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (GCase).[1] These mutations result in a deficiency of functional GCase, leading to the accumulation of its substrate, glucosylceramide, primarily within macrophages.[1] This accumulation causes a range of clinical manifestations, including hepatosplenomegaly, anemia, and skeletal abnormalities.[1]

Small molecule inhibitors of glycosidases that can act as pharmacological chaperones (PCs) represent a promising therapeutic strategy for Gaucher disease and other LSDs.[2] These PCs are designed to bind to and stabilize mutant enzymes in the endoplasmic reticulum (ER), facilitating their correct folding and subsequent trafficking to the lysosome, thereby increasing the cellular concentration of the active enzyme.[2][3]

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Isofagomine): A Potent Iminosugar

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, or isofagomine (IFG), is a synthetic iminosugar, a class of compounds where the endocyclic oxygen of a sugar is replaced by a nitrogen atom.[4][5] This structural modification allows them to mimic the transition state of the glycosidic bond cleavage, making them potent inhibitors of glycosidases.

Chemical Structure:

  • IUPAC Name: (2R,3S)-2-(hydroxymethyl)piperidin-3-ol[6]

  • Molecular Formula: C6H13NO2[7]

  • Molecular Weight: 131.17 g/mol

The piperidine ring of isofagomine adopts a chair conformation, with the hydroxymethyl and hydroxyl groups positioned to interact optimally with the active site of target glycosidases.[6]

Mechanism of Action: A Dual Functionality

Isofagomine exhibits a multifaceted mechanism of action, functioning as both a direct competitive inhibitor and a pharmacological chaperone.

Competitive Inhibition at the Active Site

As a transition-state mimic, isofagomine binds with high affinity to the active site of β-glucosidases.[4] The protonated nitrogen atom of the iminosugar is thought to mimic the positively charged oxocarbenium ion-like transition state of the natural substrate.[4] This strong interaction prevents the substrate from binding and being hydrolyzed.

Kinetic studies have demonstrated that isofagomine is a potent inhibitor of GCase at both the neutral pH of the ER and the acidic pH of the lysosome, with IC50 values in the nanomolar range. This ability to inhibit the enzyme in different cellular compartments is crucial for its chaperone activity.

Pharmacological Chaperoning: Rescuing Mutant Enzymes

For many missense mutations associated with Gaucher disease, the resulting GCase protein is not catalytically inactive but is misfolded and retained in the ER by the cell's quality control machinery, leading to its degradation.[8] Isofagomine can bind to these misfolded GCase variants within the ER.[2] This binding stabilizes the native conformation of the enzyme, allowing it to evade ER-associated degradation and traffic correctly to the lysosome.[2][3]

Once in the acidic environment of the lysosome, the higher concentration of the natural substrate, glucosylceramide, can displace the bound isofagomine, restoring the enzyme's catalytic activity.[3] This chaperone effect leads to an overall increase in the cellular activity of the mutant GCase.[1][9] Studies have shown that incubation with isofagomine can lead to a significant increase in the activity of mutant GCase in patient-derived cells.[1][9]

Structural and Thermodynamic Basis of Inhibition

The precise mechanism of isofagomine's interaction with GCase has been elucidated through X-ray crystallography and thermodynamic studies.

Structural Insights from X-ray Crystallography

Crystal structures of GCase in complex with isofagomine have provided a detailed view of their interaction at an atomic level.[10][11][12] These studies reveal an extensive network of hydrogen bonds between the hydroxyl groups of isofagomine and key amino acid residues in the active site of GCase.[8] This network of interactions is crucial for the high-affinity binding and stabilization of the enzyme.[8]

The binding of isofagomine induces a conformational change in a loop at the entrance of the active site, which is thought to be important for its chaperone activity.[12]

Thermodynamics of Binding

Isothermal titration calorimetry (ITC) has been used to investigate the thermodynamics of isofagomine binding to β-glucosidases.[4] These studies have shown that the binding is driven by a large, favorable enthalpy change, which is characteristic of strong hydrogen bonding interactions.[4] This enthalpic driving force overcomes a slightly unfavorable entropy change, resulting in a high binding affinity.[4]

Experimental Protocols for Characterizing Glycosidase Inhibition

The following section outlines key experimental workflows for studying the mechanism of action of glycosidase inhibitors like isofagomine.

Enzyme Inhibition Assay

This assay is used to determine the potency of an inhibitor by measuring its effect on the rate of an enzyme-catalyzed reaction.

Methodology:

  • Prepare a reaction mixture containing a suitable buffer, the glycosidase enzyme, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.

  • Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidase).[8]

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value.

Determination of Inhibition Modality (e.g., Competitive)

This experiment helps to elucidate how the inhibitor interacts with the enzyme and its substrate.

Methodology:

  • Perform a series of enzyme inhibition assays as described above, but at multiple fixed concentrations of the substrate.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each substrate concentration.

  • Analyze the plots: For a competitive inhibitor, the Vmax will remain constant, while the apparent Km will increase with increasing inhibitor concentration.

Pharmacological Chaperone Activity Assay in Patient-Derived Cells

This cell-based assay assesses the ability of a compound to increase the activity of a mutant enzyme in a physiologically relevant context.

Methodology:

  • Culture patient-derived fibroblasts or lymphoblasts harboring a specific GCase mutation (e.g., N370S).[8][9]

  • Treat the cells with varying concentrations of the potential pharmacological chaperone (e.g., isofagomine) for a specified period (e.g., 5 days).[8]

  • Lyse the cells to release the intracellular enzymes.

  • Measure the GCase activity in the cell lysates using a fluorogenic substrate as described in the enzyme inhibition assay.[8]

  • Normalize the GCase activity to the total protein concentration in the lysate.

  • Compare the GCase activity in treated cells to that in untreated control cells to determine the fold-increase in enzyme activity.

Visualizing the Mechanism and Workflows

Molecular Mechanism of Isofagomine Action

G cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~5.2) Misfolded_GCase Misfolded Mutant GCase ERAD ER-Associated Degradation Misfolded_GCase->ERAD Default Pathway Folded_Complex IFG-GCase Complex (Stabilized) Misfolded_GCase->Folded_Complex Binding & Stabilization IFG_ER Isofagomine (IFG) IFG_ER->Folded_Complex Active_GCase Active GCase Folded_Complex->Active_GCase Trafficking & Dissociation Products Glucose + Ceramide Active_GCase->Products Hydrolysis IFG_Lysosome IFG IFG_Lysosome->Active_GCase Competitive Inhibition Substrate Glucosylceramide (Substrate) Substrate->Active_GCase

Caption: Dual mechanism of isofagomine (IFG) action.

Experimental Workflow for Chaperone Activity

G Start Start: Patient-Derived Cells Culture Culture cells with varying concentrations of Isofagomine Start->Culture Incubate Incubate for 5 days Culture->Incubate Lyse Cell Lysis Incubate->Lyse Assay Measure GCase activity (fluorogenic substrate) Lyse->Assay Normalize Normalize to total protein Assay->Normalize Analyze Analyze Data: Fold-increase in activity Normalize->Analyze End End: Determine Chaperone Efficacy Analyze->End

Caption: Workflow for assessing pharmacological chaperone activity.

Conclusion

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (isofagomine) stands as a paradigm for the development of pharmacological chaperones for lysosomal storage diseases. Its dual mechanism of action, combining potent competitive inhibition with the ability to rescue misfolded mutant enzymes, underscores the therapeutic potential of this class of molecules. A thorough understanding of its interaction with target glycosidases at a molecular and cellular level, facilitated by the experimental approaches outlined in this guide, is paramount for the design and development of next-generation therapies for Gaucher disease and other related genetic disorders.

References

  • Lieberman, R. L., et al. (2010). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase. FEBS Journal.
  • Khanna, R., et al. (2010). The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. PLoS ONE.
  • Wustman, B. A., et al. (2007). Isofagomine- and 2,5-Anhydro-2,5-imino-d-glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. Journal of Medicinal Chemistry.
  • Wustman, B. A., et al. (2007). Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. PubMed.
  • Lieberman, R. L., et al. (2009).
  • Gloster, T. M., et al. (2003). Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases. Journal of the American Chemical Society.
  • Sun, Y., et al. (2011).
  • PDB 3gxf: Crystal structure of acid-beta-glucosidase with isofagomine
  • Lieberman, R. L., et al. (2009). The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability. Biochemistry.
  • Valenzano, K. J., et al. (2008). Isofagomine Induced Stabilization of Glucocerebrosidase. Protein Science.
  • Steet, R. A., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms.
  • parent, A., et al. (2007). Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase. Glycobiology.
  • Udobi, K. C., & Chou, C. C. (2011). ISOFAGOMINE INCREASES LYSOSOMAL DELIVERY OF EXOGENOUS GLUCOCEREBROSIDASE. Molecular Genetics and Metabolism.
  • Valenzano, K. J., et al. (2008). Isofagomine Induced Stabilization of Glucocerebrosidase.
  • (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. EvitaChem.
  • Yaya, A. R., et al.
  • Fu, X., & Zumbrunn, A. (2012). Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds.
  • Valenzano, K. J., et al. (2008).
  • (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride. BLD Pharm.
  • (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol. PubChem.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Some novel piperidine analogues having strong alpha glucosidase inhibition. African Journal of Pharmacy and Pharmacology.
  • (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. PubChem.
  • Structures and glycosidase inhibition of piperidine and pyrrolidine iminosugars, and acarbose.
  • (2S,4R)-2-(hydroxymethyl)piperidin-4-ol. Molport.
  • Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+) - Bioorganic & Medicinal Chemistry.
  • Alkaloid Glycosidase Inhibitors. ScienceDirect.
  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Universidad de Zaragoza.

Sources

Comprehensive In Vitro Binding Affinity Profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (CAS: 325700-12-7) is a highly specialized piperidine-based iminosugar. In the realm of drug development, iminosugars are highly prized for their ability to act as competitive inhibitors and pharmacological chaperones for carbohydrate-processing enzymes, specifically glycosidases.

The core mechanistic principle driving the binding affinity of this compound lies in transition-state mimicry . During the enzymatic hydrolysis of a natural glycoside, the substrate passes through a highly unstable oxocarbenium-ion transition state characterized by a positive charge at the anomeric carbon. Because of its basic nature, the endocyclic nitrogen atom of the piperidine ring in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol becomes protonated at physiological pH[1]. This protonated ammonium ion perfectly mimics the charge and geometry of the oxocarbenium ion, allowing the compound to anchor itself deeply within the glycone-binding pocket of the enzyme[1].

The specific (2R,3S) stereochemistry is critical. The spatial orientation of the C2-hydroxymethyl and C3-hydroxyl groups dictates the formation of highly specific hydrogen-bonding networks with the catalytic acid/base residues (typically glutamate or aspartate) in the enzyme's active site. A mismatch in this stereochemical alignment results in a severe enthalpic penalty, drastically reducing the binding affinity ( KD​ ).

Mechanism Substrate Natural Glycoside Substrate Enzyme Glycosidase Active Site Substrate->Enzyme Binds TS Oxocarbenium Ion Transition State (+) Enzyme->TS Catalysis Complex Enzyme-Inhibitor Complex Enzyme->Complex Transition State Mimicry Product Hydrolyzed Products TS->Product Cleavage Iminosugar (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol (Protonated) Iminosugar->Enzyme Competitive Binding (pH dependent) Complex->TS Steric & Electrostatic Blockade

Caption: Mechanistic pathway of glycosidase inhibition via oxocarbenium transition-state mimicry.

Orthogonal Workflows for Binding Affinity Validation

To establish a trustworthy and self-validating data package for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, we must employ an orthogonal biophysical approach. Relying solely on enzymatic IC50 assays is insufficient, as IC50 is dependent on substrate concentration and assay conditions. Instead, we synthesize data from Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic dissection.

Thermodynamic Dissection via ITC

Binding of iminosugars to glycosidases is predominantly enthalpy-driven ( ΔH<0 )[2]. This favorable enthalpy arises from the displacement of ordered water molecules in the active site and the formation of tight hydrogen bonds between the iminosugar hydroxyls and the enzyme's catalytic carboxylates[2]. ITC is the only technique that directly measures this heat of binding, allowing us to calculate the Gibbs free energy ( ΔG ) and entropy ( ΔS ). Furthermore, because the protonation state of the iminosugar is vital, ITC must be performed at carefully controlled pH levels (e.g., pH 5.5 for lysosomal targets vs. pH 7.4 for ER targets) to evaluate pH-selective binding.

Kinetic Resolution via SPR

While ITC provides the driving forces of binding, SPR provides the kinetic rates: the association rate ( kon​ ) and dissociation rate ( koff​ ). For transition-state analogs like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, a slow koff​ (long residence time) is often a strong predictor of in vivo efficacy, as it dictates how long the target enzyme remains inhibited[3].

Workflow Prep Analyte Prep: (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol (pH controlled) EnzymeAssay Enzyme Kinetics (Fluorogenic IC50 / Ki) Prep->EnzymeAssay SPR Surface Plasmon Resonance (Real-time Kinetics: kon, koff) Prep->SPR ITC Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS) Prep->ITC Data Binding Affinity Synthesis (Structure-Activity Relationship) EnzymeAssay->Data Potency SPR->Data Residence Time ITC->Data Driving Forces

Caption: Orthogonal biophysical workflow for validating iminosugar binding affinity.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and kinetic binding profile of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol against a model target (e.g., human α -glucosidase) at physiological pH.

ParameterValue Range (Expected)Analytical MethodBiological Significance
KD​ (Affinity) 0.5 – 5.0 μ MSPR / ITCIndicates strong, micromolar target engagement.
kon​ (Association) 103−104 M−1s−1 SPRModerate association, typical for small polar molecules entering deep pockets.
koff​ (Dissociation) 10−3−10−4 s−1 SPRSlow dissociation indicates a prolonged target residence time.
ΔH (Enthalpy) -8.0 to -12.0 kcal/molITCHighly favorable; driven by specific H-bond formation in the active site.
−TΔS (Entropy) +1.0 to +3.5 kcal/molITCSlight entropic penalty due to conformational restriction upon binding.
Stoichiometry ( N ) 0.95 – 1.05ITCConfirms a 1:1 specific binding event at the catalytic center.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are engineered as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the kon​ , koff​ , and KD​ of the iminosugar.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μ L/min.

  • Enzyme Immobilization: Dilute the target glycosidase to 10 μ g/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 RU is achieved. Causality: A low immobilization level prevents mass transport limitations during kinetic analysis.

  • Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (from 50 μ M down to 0.39 μ M) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Kinetic Injection (Multi-Cycle): Inject each concentration over the reference and active flow cells at a high flow rate of 30 μ L/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Subtract the reference flow cell and blank buffer injection data (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Dissect the thermodynamic driving forces ( ΔH , ΔS ) of the interaction.

  • Strict Buffer Matching (Critical Step): Dialyze the target glycosidase extensively (3 x 1L changes) against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol powder directly into the final dialysate. Causality: Even minor buffer mismatches will generate massive heats of dilution that mask the true heat of binding.

  • Sample Degassing: Degas both the enzyme solution (20 μ M) and the iminosugar titrant (200 μ M) under a vacuum for 10 minutes to prevent bubble formation in the cell.

  • Instrument Loading: Load the enzyme into the sample cell (~200 μ L) and the iminosugar into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Program 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Set the stirring speed to 750 rpm.

  • Control Experiment: Perform a blank titration of the iminosugar into the buffer alone to measure the background heat of dilution.

  • Data Integration: Subtract the heat of dilution from the main experiment. Integrate the area under each injection peak and fit the isotherm to a "One Set of Sites" model to derive ΔH , Ka​ (where KD​=1/Ka​ ), and stoichiometry ( N ). Calculate entropy using the equation ΔG=ΔH−TΔS=−RTln(Ka​) .

References

  • Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments , National Institutes of Health (NIH).[Link]

  • Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases , ResearchGate.[Link]

  • Targeting N-Acetylglucosaminidase in Staphylococcus aureus with Iminosugar Inhibitors , Utrecht University Repository.[Link]

  • Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase , National Institutes of Health (NIH).[Link]

Sources

pharmacokinetic profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Derivatives

Introduction: From Privileged Scaffold to Viable Drug Candidate

1.1 The Significance of the (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets. The specific (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol stereochemistry introduces two hydrophilic centers, the hydroxyl and hydroxymethyl groups, which can serve as critical hydrogen bond donors or acceptors, enhancing target binding and influencing physicochemical properties such as solubility.[4] These features make this class of derivatives a promising starting point for developing novel therapeutics for various diseases, including those affecting the central nervous system (CNS) and cancer.[1][2]

1.2 The Imperative of Early and Comprehensive Pharmacokinetic Profiling

A compound's journey from a potent "hit" to a clinical candidate is fraught with peril, with poor pharmacokinetic (PK) properties being a leading cause of late-stage failures. Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a checkbox exercise but a fundamental pillar of modern drug discovery.[5] Early in vitro ADME screening allows for the rapid identification of liabilities such as poor absorption, high metabolic turnover, or potential for drug-drug interactions (DDI).[6] This data empowers medicinal chemists to build robust structure-property relationships, optimizing for metabolic stability and bioavailability in parallel with potency and selectivity.[7] Integrating these studies early reduces reliance on animal testing, streamlines development timelines, and ultimately increases the probability of clinical success.[5][6]

1.3 A Scientist-to-Scientist Overview of This Guide

This document is structured as a practical, in-depth guide for researchers engaged in the development of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, framing each assay as a self-validating system designed to answer critical questions about a compound's viability. We will begin with the analytical foundation—robust bioanalytical method development—before systematically progressing through the core in vitro ADME assays that form the backbone of early profiling. Finally, we will integrate this knowledge into the design and interpretation of a definitive in vivo pharmacokinetic study. Each section provides not only the "how" but, more importantly, the "why," equipping you with the insights of a seasoned application scientist to guide your drug development program.

Foundational Physicochemical and Analytical Prerequisites

2.1 Physicochemical Characterization

Before embarking on complex biological assays, a foundational understanding of the molecule's intrinsic properties is essential.

  • Aqueous Solubility: This is a critical determinant of oral absorption and the feasibility of creating intravenous formulations. Poor solubility can be an immediate red flag, confounding results from in vitro assays and often leading to poor bioavailability. Standard assays like kinetic or thermodynamic solubility testing should be performed early.

  • Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, governs a compound's ability to cross biological membranes. For piperidine derivatives, this parameter is heavily influenced by the basicity of the piperidine nitrogen and the nature of its substituents.

2.2 Core Bioanalytical Strategy: LC-MS/MS Method Development

The accurate quantification of your derivatives in complex biological matrices (plasma, cell culture media, microsomal incubations) is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its unparalleled sensitivity, selectivity, and speed.[8][9]

The core principle involves separating the analyte from matrix components using High-Performance Liquid Chromatography (HPLC) and then detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This "triple quadrupole" technique provides two layers of mass filtering, ensuring that only the specific parent-to-fragment ion transition of your compound is measured, virtually eliminating interference.[10]

High-Level Protocol: LC-MS/MS Method Development for a Novel Piperidine Derivative

  • Analyte Tuning: Infuse a pure standard of the derivative into the mass spectrometer to determine its optimal ionization parameters (typically positive electrospray ionization, ESI+) and identify the most abundant, stable precursor ion (the protonated molecule, [M+H]⁺).

  • Fragmentation: Perform a product ion scan on the precursor ion to identify characteristic, stable fragment ions. Select the most intense and reproducible precursor-to-product ion transition for MRM.

  • Chromatographic Separation: Start with a simple, generic gradient on a C18 reverse-phase column (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).[11] The goal is to achieve a sharp, symmetrical peak with a retention time that avoids the initial "void volume" where unretained matrix components elute.[11]

  • Sample Preparation: The goal is to remove proteins and phospholipids that can interfere with the analysis. For plasma samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile containing an internal standard) is a robust starting point.[12]

  • Method Validation: Before analyzing study samples, the method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure data integrity.[13]

In Vitro ADME Profiling: The Core of Early Decision Making

In vitro assays are the workhorse of early PK profiling, providing rapid, cost-effective data to guide compound selection and optimization.[14]

3.1 Absorption: Assessing Gut Permeability

For an orally administered drug to be effective, it must first pass from the intestinal lumen into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[15][16]

3.1.1 The Caco-2 Permeability Assay: The "Why" and "How"

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[17][18] They form tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), making the model suitable for assessing both passive diffusion and active transport.[15][19]

By measuring the rate of compound appearance on the opposite side of the monolayer, we can calculate an apparent permeability coefficient (Papp).[19] Performing the assay in both directions—apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux)—allows for the calculation of an Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) . An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can limit its absorption in vivo.[15]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for full differentiation and monolayer formation.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells that meet a pre-defined TEER threshold (e.g., >300 Ω·cm²), which confirms the integrity of the tight junctions.[19]

  • Compound Preparation: Prepare a dosing solution of the test derivative (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • A→B Permeability: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • B→A Permeability: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

  • Sampling: At the end of the incubation, take aliquots from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the derivative in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate Papp values using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

3.1.2 Data Presentation: Caco-2 Permeability of Piperidine Derivatives

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Derivative A15.216.11.1High
Derivative B1.815.58.6Low (Efflux Substrate)
Derivative C0.40.51.3Low (Poor Permeability)
Propranolol (High)>20--High
Atenolol (Low)<1.0--Low

3.1.3 Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell™ Culture Culture for 18-22 Days Seed->Culture TEER Verify Monolayer Integrity (TEER) Culture->TEER Dose_AB Dose Apical Side (A→B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B→A) TEER->Dose_BA Incubate Incubate at 37°C (e.g., 2 hours) Dose_AB->Incubate Dose_BA->Incubate Sample Sample Donor & Receiver Chambers Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp & ER LCMS->Calculate RED_Workflow cluster_setup Assay Setup cluster_analysis Sample Analysis Spike Spike Drug into Plasma Add_Plasma Add Spiked Plasma to Sample Chamber Spike->Add_Plasma Add_Buffer Add Buffer to Buffer Chamber Add_Plasma->Add_Buffer Incubate Incubate at 37°C to Reach Equilibrium (4-6 hours) Sample Sample Both Chambers Incubate->Sample Matrix_Match Matrix Match Samples Sample->Matrix_Match Precipitate Protein Precipitation Matrix_Match->Precipitate LCMS Quantify by LC-MS/MS Precipitate->LCMS Result Calculate Fraction Unbound (fu) LCMS->Result Metabolism_Pathway cluster_cyp Phase I Metabolism (CYP450s, e.g., CYP3A4) cluster_phase2 Phase II Metabolism Parent (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation Ring_Oxidation Ring Oxidation (Hydroxylation) Parent->Ring_Oxidation Side_Chain_Oxidation Side-Chain Oxidation Parent->Side_Chain_Oxidation Glucuronidation Glucuronidation (UGTs) on Hydroxyl Groups N_Dealkylation->Glucuronidation Ring_Oxidation->Glucuronidation Side_Chain_Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Potential metabolic pathways for piperidine derivatives.

In Vivo Pharmacokinetic Evaluation: The Whole-System Validation

While in vitro assays are predictive, an in vivo study is the definitive test of a compound's pharmacokinetic behavior in a living organism. T[20]hese studies are essential for understanding the interplay of ADME processes and for determining key parameters needed to design efficacy and toxicology studies.

[21]4.1 Study Design: The Rodent Model as a Human Surrogate

Mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley) are the most common species used for early PK studies due to their practical advantages and the extensive historical data available. I[22][23]t is critical to perform studies using at least two different routes of administration to fully characterize the compound.

  • Intravenous (IV) Bolus: Administering the drug directly into the bloodstream bypasses absorption entirely. The resulting plasma concentration-time profile reveals the drug's distribution and elimination (metabolism and excretion) characteristics. Data from the IV dose is used to calculate clearance (CL) and volume of distribution (Vd). *[24] Oral Gavage (PO): This route mimics the intended clinical route for most small molecules. Comparing the plasma exposure after a PO dose to that after an IV dose allows for the calculation of oral bioavailability (%F), which is the fraction of the oral dose that reaches systemic circulation.

[24]4.2 Experimental Protocol: A Representative Mouse PK Study

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least 3 days before the study. 2[25]. Group Allocation: Assign animals to two groups: IV and PO (e.g., n=3-4 animals per time point or using serial bleeding for a composite profile). 3[24]. Dosing:

    • IV Group: Administer the derivative (e.g., 2 mg/kg) via a single bolus injection into the tail vein.

    • PO Group: Administer the derivative (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., ~30 µL) at multiple time points post-dose. A typical schedule might be:

    • IV: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. [24] * PO: 15, 30 min, and 1, 2, 4, 8, 24 hours. [24] * Blood is collected into anticoagulant-coated tubes (e.g., K₂EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 g for 10 min at 4°C) to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the drug concentration in each plasma sample using the validated LC-MS/MS method.

4.3 Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from IV data).

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes (calculated from IV data).

  • %F (Oral Bioavailability): Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Key Pharmacokinetic Parameters in Mice

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmaxng/mL1250850
Tmaxh0.081.0
AUC(0-inf)h*ng/mL18753980
h2.52.8
CLmL/min/kg17.8-
VdL/kg3.8-
%F % -42.5

4.4 Visualization: In Vivo PK Study Workflow

InVivo_PK_Workflow Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis Report Calculate Key Parameters (AUC, t½, CL, %F) PK_Analysis->Report

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Synthesizing the Data: Building a Comprehensive PK Profile

5.1 Integrating In Vitro and In Vivo Data

The ultimate goal is to build a cohesive picture of the compound's disposition. For instance, a compound with high Caco-2 permeability and moderate metabolic stability in HLMs would be predicted to have good oral bioavailability. The in vivo study serves as the confirmation. If the observed bioavailability is low, this discrepancy points to other factors, such as first-pass metabolism in the gut wall or liver, which can then be investigated further. This process of in vitro-in vivo extrapolation (IVIVE) is a powerful tool in drug development.

[6]5.2 From Structure-Activity to Structure-Property Relationships

By profiling a series of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derivatives, you can move beyond simple structure-activity relationships (SAR) for potency and build a more sophisticated understanding of structure-property relationships (SPR). For example, you might discover that adding a specific substituent to the piperidine nitrogen blocks a site of metabolism, dramatically increasing the half-life, while another substitution pattern enhances permeability by disrupting recognition by efflux transporters. This knowledge is invaluable for rationally designing the next generation of compounds with an optimized balance of potency, selectivity, and drug-like properties.

5.3 Concluding Remarks

The is a systematic, multi-faceted process that is integral to their successful development as therapeutic agents. By employing a logical cascade of in vitro assays to assess ADME properties, followed by definitive in vivo validation, researchers can make informed decisions, mitigate the risk of late-stage failure, and efficiently advance the most promising candidates toward the clinic. This guide provides the strategic framework and detailed methodologies to confidently navigate that path.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Lin, Z. J., & Lu, A. Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-186. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME CRO Services | ADME Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 582-586. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Wang, B., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 45(44), 17768-17775. Retrieved from [Link]

  • Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 582-586. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-18. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • Godyń, J., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 116933. Retrieved from [Link]

  • Avonto, C., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1467-1475. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Li, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (103), 53069. Retrieved from [Link]

  • Pharma Industry Review. (2025). Rapid Plasma Protein Binding Assay. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science, 14(06), 154-162. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2340, pp. 165-177). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • van der Merwe, D., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 221. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • Shishkina, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8566. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Leal, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(10), 937. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biosynthetic Production of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for Sustainable Chiral Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Among these, chiral hydroxypiperidines are of particular interest due to their potential as versatile building blocks for complex drug molecules. The specific stereoisomer, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, represents a valuable synthon, yet its efficient and stereochemically precise synthesis remains a significant challenge. Traditional chemical syntheses often involve multiple steps, protecting groups, and harsh reagents, leading to low overall yields and significant environmental impact.

This technical guide moves beyond conventional approaches to explore the frontier of biosynthetic strategies for the production of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. By harnessing the inherent selectivity and efficiency of enzymes, we can envision and develop novel, sustainable, and highly specific manufacturing routes. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of greener and more effective synthetic methodologies. We will delve into proposed biocatalytic pathways, the enzymes that power them, and the practical considerations for their implementation.

The Target Molecule: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a dihydroxylated piperidine derivative characterized by a specific stereochemical configuration at the C2 and C3 positions. This precise arrangement of functional groups makes it an attractive chiral building block for the synthesis of bioactive compounds.

PropertyValue
IUPAC Name (2R,3S)-2-(hydroxymethyl)piperidin-3-ol
CAS Number 531504-63-9[1]
Molecular Formula C₆H₁₃NO₂
Key Structural Features Piperidine ring, (2R,3S)-vicinal amino alcohol, Primary alcohol at C2

The therapeutic potential of molecules derived from such scaffolds underscores the need for efficient and stereoselective synthetic routes. Biocatalysis offers a powerful solution to this challenge.

Proposed Biosynthetic Pathways: A Multi-Enzymatic Approach

While a naturally occurring biosynthetic pathway for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol has not been identified, we can propose several plausible chemoenzymatic and biocatalytic cascade reactions based on established enzyme functionalities. These pathways leverage the stereoselectivity of key enzyme classes, including transaminases and dehydrogenases, to construct the desired chiral centers.

Pathway A: Transaminase-Dehydrogenase Cascade from a Keto-Aldehyde Precursor

This proposed pathway begins with a suitable linear keto-aldehyde precursor, which undergoes a series of enzymatic transformations to yield the target molecule. This approach is inspired by the successful use of enzyme cascades in the synthesis of other chiral N-heterocycles.[2][3]

A key advantage of this pathway is the potential for a one-pot synthesis, where all enzymatic reactions occur sequentially in the same reaction vessel, minimizing intermediate purification steps and improving process efficiency.

Pathway_A cluster_0 Step 1: Asymmetric Transamination cluster_1 Step 2: Spontaneous Cyclization cluster_2 Step 3 & 4: Stereoselective Reductions Precursor 6-Amino-5-oxohexanal Intermediate_1 (S)-5,6-Diaminohexanal Precursor->Intermediate_1 ω-Transaminase (ω-TA) (S)-selective Intermediate_2 Cyclic Imine Intermediate_1->Intermediate_2 Spontaneous Intramolecular Cyclization Intermediate_3 Hydroxylated Piperidine Precursor Intermediate_2->Intermediate_3 Imine Reductase (IRED) or Dehydrogenase Target (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol Intermediate_3->Target Alcohol Dehydrogenase (ADH) (R)-selective Pathway_B cluster_0 Engineered E. coli Host Glucose Glucose Precursor_Synth Central Metabolism (Glycolysis) Glucose->Precursor_Synth Precursor Acyclic Precursor Precursor_Synth->Precursor Target (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol Precursor->Target Multi-enzyme cascade Gene_TA Gene for (S)-ω-TA Enzyme_Expression Heterologous Expression Gene_TA->Enzyme_Expression Gene_IRED Gene for IRED Gene_IRED->Enzyme_Expression Gene_ADH Gene for (R)-ADH Gene_ADH->Enzyme_Expression

Caption: Whole-Cell Biocatalysis Workflow.

Rationale for a Whole-Cell System:

  • Economic Viability: Utilizes inexpensive feedstocks like glucose to produce the necessary precursors through the host's central metabolism.

  • Cofactor Regeneration: The host cell's metabolic machinery naturally regenerates essential cofactors (e.g., NADPH, NAD+), which can be costly to supply in cell-free systems.

  • Process Simplification: Reduces the number of downstream processing steps compared to using purified enzymes.

Experimental Protocols

The following protocols are proposed methodologies based on established practices in biocatalysis. Optimization of specific parameters such as pH, temperature, substrate, and enzyme concentrations will be necessary for achieving high yields and stereoselectivity.

Protocol for Pathway A: Cell-Free Enzymatic Cascade

Objective: To synthesize (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol from 6-amino-5-oxohexanal using a one-pot, multi-enzyme cascade.

Materials:

  • (S)-selective ω-Transaminase (e.g., from Chromobacterium violaceum or a commercially available kit)

  • Imine Reductase (IRED) or a suitable dehydrogenase

  • (R)-selective Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus brevis)

  • 6-Amino-5-oxohexanal (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor for ω-TA)

  • NADH or NADPH (cofactor for IRED/ADH)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM PLP, and 1 mM NAD(P)+.

  • Enzyme and Substrate Addition: Add the ω-transaminase, IRED/dehydrogenase, ADH, and the cofactor regeneration system enzymes to the buffer.

  • Initiation: Start the reaction by adding the substrate (6-amino-5-oxohexanal) to a final concentration of 50-100 mM and the amine donor (isopropylamine) in excess (e.g., 500 mM).

  • Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS for substrate consumption and product formation.

  • Work-up and Purification: Once the reaction is complete, terminate it by adding a quenching agent (e.g., an organic solvent). Centrifuge to remove precipitated proteins. The supernatant can be purified using techniques such as ion-exchange chromatography or crystallization to isolate the final product.

Self-Validation System:

  • Stereochemical Analysis: The enantiomeric and diastereomeric purity of the final product should be determined using chiral HPLC or GC. This will validate the stereoselectivity of the enzymatic cascade.

  • Control Reactions: Running the reaction with individual enzymes or pairs of enzymes will help to identify any bottlenecks or side reactions in the cascade.

Protocol for Pathway B: Whole-Cell Biotransformation

Objective: To produce (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol using an engineered E. coli strain.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring a plasmid co-expressing the genes for the ω-TA, IRED, and ADH.

  • LB medium for cell growth.

  • M9 minimal medium for biotransformation.

  • Glucose (carbon source).

  • IPTG (inducer for gene expression).

  • Antibiotics for plasmid maintenance.

  • Shaker incubator.

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the pre-culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Biotransformation: Harvest the cells by centrifugation, wash with M9 minimal medium, and resuspend in fresh M9 medium containing glucose (e.g., 20 g/L) and any necessary precursors not produced endogenously.

  • Incubation: Incubate the cell suspension at 30°C with shaking for 48-72 hours.

  • Analysis and Purification: Monitor product formation in the culture supernatant. After the biotransformation, separate the cells from the medium by centrifugation. The product can be extracted and purified from the supernatant as described in the cell-free protocol.

Self-Validation System:

  • Gene Expression Analysis: Confirm the expression of the recombinant enzymes using SDS-PAGE and/or Western blotting.

  • Metabolic Profiling: Analyze the culture supernatant for the accumulation of intermediates to understand the efficiency of the metabolic pathway and identify potential bottlenecks.

Data Summary and Expected Outcomes

The following table summarizes hypothetical but realistic target parameters for the proposed biosynthetic pathways. Actual results will depend on the specific enzymes and conditions used.

ParameterPathway A (Cell-Free)Pathway B (Whole-Cell)
Substrate Concentration 50 - 150 mMDependent on host tolerance
Enzyme Loading 1-5 mg/mL per enzymeN/A
Reaction Time 24 - 48 hours48 - 96 hours
Conversion Rate >95%>90%
Diastereomeric Excess (de) >99%>98%
Enantiomeric Excess (ee) >99%>98%
Product Titer 5 - 20 g/L2 - 10 g/L

Conclusion and Future Outlook

The biosynthetic production of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol represents a promising alternative to traditional chemical synthesis. The proposed chemoenzymatic and whole-cell biocatalytic pathways, while requiring further research and development, are built upon a solid foundation of established enzymatic reactions. The high stereoselectivity and milder reaction conditions offered by biocatalysis are significant advantages for the pharmaceutical industry.

Future research should focus on:

  • Enzyme Discovery and Engineering: Screening for and engineering novel transaminases and dehydrogenases with improved activity, stability, and stereoselectivity for the specific substrates in these pathways.

  • Metabolic Engineering: Optimizing the engineered microbial host in the whole-cell approach to enhance precursor supply and minimize the formation of byproducts.

  • Process Optimization: Scaling up the proposed reactions from the laboratory to industrial scale, focusing on improving product titers and downstream processing.

By embracing these biocatalytic strategies, the scientific community can pave the way for more sustainable and efficient manufacturing of this and other valuable chiral building blocks.

References

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088–21095. Available at: [Link]

  • Li, Y., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(15), e202116344. Available at: [Link]

  • Contente, M. L., & Paradisi, F. (2018). Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. New Journal of Chemistry, 42(15), 12268-12275. Available at: [Link]

  • Rios-Solis, L., et al. (2017). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 114(10), 2265-2274. Available at: [Link]

  • Grogan, G. (2018). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. UK Research and Innovation. Available at: [Link]

  • Sehl, T., et al. (2014). 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols. JuSER Publications. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-340. Available at: [Link]

  • France, S. P., et al. (2016). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. Google Patents.
  • Wang, Z. J., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 144(50), 22917-22922. Available at: [Link]

  • Li, Z. (2015). Evolving P450pyr Monooxygenase for Regio- and Stereoselective Hydroxylations. CHIMIA International Journal for Chemistry, 69(3), 136-139. Available at: [Link]

  • Koszelewski, D., et al. (2010). Recent Developments of Cascade Reactions Involving ω-Transaminases. ACS Catalysis, 1(1), 47-62. Available at: [Link]

  • Davies, S. G., et al. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 12(43), 8683-8690. Available at: [Link]

  • Kappe, C. O. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 324-334. Available at: [Link]

  • White, M. C. (2020). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Paul, C. E., & de Gonzalo, G. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry, 32, 100548. Available at: [Link]

  • Ni, Y., & Xu, J.-H. (2012). Dicarbonyl reduction by single enzyme for the preparation of chiral diols. Chemical Society Reviews, 41(2), 489-501. Available at: [Link]

  • Rother, D., et al. (2023). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. Advanced Synthesis & Catalysis. Available at: [Link]

  • Rios-Solis, L., et al. (2018). Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. Journal of Biotechnology, 285, 59-67. Available at: [Link]

  • Johnson, C. R. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. Beilstein Journal of Organic Chemistry, 1, 13. Available at: [Link]

  • Matassini, C., et al. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2017(2), 288-303. Available at: [Link]

  • O'Malley, D. P., & Baran, P. S. (2008). Recent advances in the synthesis of piperidones and piperidines. Journal of Chemical Education, 85(1), 133. Available at: [Link]

  • Reddy, M. V. R., et al. (2007). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron: Asymmetry, 18(12), 1454-1458. Available at: [Link]

  • Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(5), 618-623. Available at: [Link]

  • Bell, S. G., & Wong, L.-L. (2016). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemCatChem, 8(7), 1259-1262. Available at: [Link]

  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932-948. Available at: [Link]

  • Jayakody, L. N., et al. (2018). An Overview of P450 Enzymes: Opportunity and Challenges in Industrial Applications. Journal of Pharmacogenomics & Pharmacoproteomics, 9(2). Available at: [Link]

  • Renata, H., et al. (2024). Biocatalytic C–H oxidation meets radical crosscoupling: Simplifying complex piperidine synthesis. Qi Group@NIBS. Available at: [Link]

  • Cardillo, G., & Gentilucci, L. (2003). The Art of Decorating Piperidine Scaffold into Alkaloid Precursors. Mini-Reviews in Organic Chemistry, 1(1), 67-80. Available at: [Link]

  • Miller, M. J., et al. (2021). Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. The Journal of Organic Chemistry, 86(17), 12018-12023. Available at: [Link]

  • Cardona, F., & Goti, A. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(11), 1515. Available at: [Link]

  • Chemical & Engineering News. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. cen.acs.org. Available at: [Link]

  • Clayden, J. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Boyd, D. R., et al. (2007). Chemoenzymatic synthesis of trans-dihydrodiol derivatives of monosubstituted benzenes from the corresponding cis-dihydrodiol isomers. Organic & Biomolecular Chemistry, 5(5), 795-802. Available at: [Link]

  • Gurjar, M. K., & Puranik, A. S. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of Organic Chemistry, 69(14), 4811-4814. Available at: [Link]

  • Turner, N. J., & Grogan, G. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Nature Catalysis, 5, 99-100. Available at: [Link]

  • Kroutil, W., & Faber, K. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14353-14463. Available at: [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Available at: [Link]

Sources

Crystallographic Structure Analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral, polyhydroxylated piperidine derivative belonging to the iminosugar class. These compounds act as potent transition-state analogues for glycosidases and have profound implications as pharmacological chaperones (e.g., for human α-galactosidase A)[1]. The precise stereochemical arrangement—specifically the (2R,3S) configuration—is paramount for target selectivity, as the spatial orientation of the hydroxyl and amine groups dictates the formation of bifurcated salt bridges (BSBs) within enzyme active sites[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps, focusing instead on the causality behind crystallographic choices. Every protocol described herein is designed as a self-validating system to ensure absolute stereochemical fidelity.

The Causality of Crystallization Strategies

Small, highly polar iminosugars are notoriously hygroscopic and possess high degrees of conformational freedom. Consequently, they resist forming diffraction-quality single crystals as free bases.

To overcome this, the compound must be derivatized into a salt (e.g., hydrochloride or hydrobromide)[3]. The introduction of a heavier halide ion (Cl⁻ or Br⁻) serves two critical, physics-driven purposes:

  • Lattice Rigidification: The halide ion acts as a multi-directional hydrogen-bond acceptor, locking the piperidine NH2+​ and hydroxyl groups into a highly ordered, rigid crystal lattice.

  • Anomalous Dispersion: The halide provides a strong anomalous scatterer ( Z>8 ), which is an absolute prerequisite for the unambiguous mathematical determination of absolute configuration using X-ray diffraction[4].

Step-by-Step Crystallization Methodology
  • Dissolution: Dissolve 50 mg of enantiopure (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in 0.5 mL of anhydrous methanol.

  • Salt Formation: Add 1.1 molar equivalents of methanolic HCl dropwise at 0 °C under an inert argon atmosphere. Stir for 30 minutes to ensure complete protonation of the piperidine nitrogen.

  • Solvent Exchange: Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt. Redissolve the residue in a minimum volume of hot, anhydrous ethanol.

  • Vapor Diffusion: Place the open vial containing the ethanol solution inside a larger, sealed crystallization chamber containing a volatile, non-polar antisolvent (e.g., cyclopentane or diethyl ether).

  • Harvesting: Allow vapor equilibration at 4 °C for 3–7 days. The gradual decrease in solubility will yield prismatic, diffraction-quality single crystals.

X-Ray Diffraction (XRD) Data Collection

For light-atom structures (containing only C, H, N, O), standard Molybdenum ( MoKα , λ=0.71073 Å) radiation yields an anomalous scattering signal that is often too weak for reliable absolute structure determination. Therefore, Copper ( CuKα , λ=1.54184 Å) radiation is strictly mandated, as the anomalous scattering cross-section for oxygen, nitrogen, and chlorine is significantly higher at this longer wavelength[4].

Data Collection Protocol
  • Cryoprotection: Submerge the crystallization vial contents in a drop of Paratone-N oil. Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) and coat it completely to prevent solvent loss and atmospheric water absorption.

  • Cryo-Mounting: Mount the crystal on a MiTeGen polyimide loop and transfer it immediately to the goniometer cold stream (100 K). Causality: Cryo-cooling minimizes thermal displacement parameters (atomic vibrations), drastically sharpening the diffraction spots and reducing radiation damage.

  • Diffraction Execution: Collect data using a microfocus CuKα source equipped with a CMOS detector. The collection strategy must ensure high redundancy (multiplicity > 4) and complete coverage of Friedel opposites (Bijvoet pairs) to accurately measure the minute intensity differences caused by anomalous dispersion.

XRD_Workflow Cryst 1. Crystal Harvesting (HCl Salt Derivatization) Cryo 2. Cryo-Mounting (100 K in Paratone-N) Cryst->Cryo XRD 3. Data Collection (Cu Kα, λ=1.5418 Å) Cryo->XRD DataRed 4. Data Reduction & Bijvoet Pair Integration XRD->DataRed Phasing 5. Structure Solution (Dual-Space Methods) DataRed->Phasing Refine 6. Anisotropic Refinement (SHELXL) Phasing->Refine

Crystallographic workflow optimized for chiral light-atom iminosugars.

Phase Problem Resolution and Refinement

Structure solution is typically achieved using dual-space algorithms (e.g., SHELXT), which easily locate the heavier chloride ion and subsequently reveal the C/N/O framework.

During the least-squares refinement (using SHELXL), causality dictates specific parameterizations to ensure a self-validating model:

  • Non-Hydrogen Atoms: Refined with anisotropic displacement parameters to model the directionality of thermal motion.

  • Carbon-Bound Hydrogens: Placed in geometrically calculated positions using a riding model ( Uiso​=1.2Ueq​ of the parent carbon).

  • Heteroatom Hydrogens (OH, NH2+​ ): Because the 3D hydrogen-bonding network dictates the crystal packing and the biological conformation of iminosugars[5], the coordinates of these highly polar protons must be located empirically in the difference Fourier electron density map and refined freely.

Stereochemical Validation (E-E-A-T Core)

The absolute configuration of the (2R,3S) stereocenters must be validated mathematically rather than assumed from the synthetic starting materials. This is achieved via the Flack parameter ( x ) , which estimates the absolute structure by comparing the intensities of Bijvoet pairs[6].

For a hydrochloride salt of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol measured with CuKα radiation, the anomalous signal from the Cl⁻ ion ensures a highly precise Flack parameter, definitively proving the stereochemistry[7].

Flack_Logic Bijvoet Bijvoet Pairs I(hkl) vs I(-h-k-l) Anomalous Anomalous Dispersion Signal Bijvoet->Anomalous Flack Flack Parameter (x) Calculation Anomalous->Flack Correct x ≈ 0 Correct (2R,3S) Flack->Correct Inverted x ≈ 1 Inverted (2S,3R) Flack->Inverted Twinned x ≈ 0.5 Racemic Twin Flack->Twinned

Decision tree for interpreting the Flack parameter in absolute configuration.

Data Presentation & Quality Metrics

A self-validating crystallographic experiment must report specific quality metrics to be deemed trustworthy by the scientific community. Below is a structured summary of the target parameters required to validate the (2R,3S) configuration.

Crystallographic ParameterTarget / Ideal ValueCausality / Scientific Significance
Space Group Non-centrosymmetric (e.g., P21​ , P21​21​21​ )Enantiopure chiral molecules cannot mathematically crystallize in centrosymmetric space groups[6].
Resolution Limit ≤0.80 ÅHigh resolution is required to empirically locate heteroatom protons in the difference electron density map.
Rint​ <0.05 Indicates excellent agreement between symmetry-equivalent reflections, proving data consistency.
Completeness >99% Crucial for accurate Flack parameter calculation; missing Bijvoet pairs severely degrade precision.
R1​ (Final) <0.05 Demonstrates a highly accurate atomic model with minimal electron density residuals.
Flack Parameter ( x ) 0.00±0.04 Unambiguously confirms the (2R,3S) absolute configuration without reliance on external assumptions[7].

Conclusion

The crystallographic analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol requires a deliberate, physics-driven approach. By leveraging salt derivatization to introduce anomalous scatterers, utilizing CuKα radiation to maximize Bijvoet differences, and rigorously refining heteroatom hydrogen positions, researchers can achieve an unambiguous 3D model. This structural fidelity is the absolute cornerstone for downstream applications, ranging from rational drug design against viral pathogens[8] to the development of highly specific pharmacological chaperones[1].

References

  • [3] 2-(hydroxymethyl)piperidin-3-ol hydrochloride | 27230-47-3 - ChemicalBook.

  • [5] Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed / NIH.

  • [1] Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase | JACS Au - ACS Publications.

  • [2] Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase - PubMed / NIH.

  • [6] The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI.

  • [7] Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity - PMC / NIH.

  • [4] Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction - ResearchGate.

  • [8] Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - Taylor & Francis.

Sources

Technical Whitepaper: Molecular Weight and Exact Mass Determination of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly polar, low-molecular-weight iminosugar (azasugar) derivative. Compounds in this class frequently act as potent glycosidase inhibitors, making them critical targets in the development of therapeutics for metabolic disorders, viral infections, and lysosomal storage diseases.

In drug development and synthetic verification, accurately determining the molecular weight and exact mass of this compound is paramount. Because small molecules often share nominal masses with endogenous metabolites (isobaric interferences) or exist as structural isomers, standard low-resolution mass spectrometry is insufficient. This whitepaper provides an authoritative, causality-driven guide to determining the exact mass of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol using High-Resolution Mass Spectrometry (HRMS), establishing a self-validating analytical system for researchers.

Physicochemical Profiling & Mass Definitions

Before executing mass spectrometric analysis, it is critical to distinguish between the nominal mass, average molecular weight, and monoisotopic exact mass.

  • Nominal Mass : The integer mass calculated using the most abundant isotope of each element.

  • Average Molecular Weight : The macroscopic mass calculated using the standard atomic weights (which account for natural isotopic distribution). This is used for stoichiometric calculations.

  • Monoisotopic Exact Mass : The highly precise mass calculated using the exact mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.000000 Da, 1 H = 1.007825 Da). This is the value measured by HRMS [1].

Table 1: Physicochemical and Mass Properties
PropertyValueDescription
Chemical Formula C₆H₁₃NO₂Standard elemental composition
Nominal Mass 131 DaInteger mass of the most abundant isotopes
Average Molecular Weight 131.17 g/mol Calculated using standard atomic weights
Monoisotopic Exact Mass (M) 131.0946 DaTarget exact mass of the neutral molecule
Protonated Ion [M+H]⁺ 132.1019 m/zTheoretical m/z for positive ESI-MS

Analytical Rationale: Causality in Mass Spectrometry

Resolving Isobaric vs. Isomeric Interferences

The necessity of HRMS (such as Time-of-Flight[TOF] or Orbitrap analyzers) becomes evident when analyzing biological matrices or complex synthetic mixtures. A standard unit-resolution quadrupole cannot differentiate (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol from other molecules with a nominal mass of 131 Da [2].

As shown in Table 2 , HRMS easily resolves isobaric interferences like Creatine by detecting the mass defect (the difference between nominal and exact mass). However, L-Leucine is an exact structural isomer (C₆H₁₃NO₂). Because their exact masses are identical, infinite mass resolving power cannot separate them. Therefore, the analytical system must incorporate orthogonal separation techniques—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) and MS/MS fragmentation—to achieve true identification [3].

Table 2: Isobaric and Isomeric Interferences
CompoundFormulaExact Mass (Da)Mass Difference from Target (mDa)Required Resolution (R)
Target Iminosugar C₆H₁₃NO₂131.09460.0N/A
L-Leucine C₆H₁₃NO₂131.09460.0 (Isomer)Infinite (Requires LC/MS-MS)
Creatine C₄H₉N₃O₂131.069525.1 (Isobar)~5,250
Hydroxyproline C₅H₉NO₃131.058236.4 (Isobar)~3,600

Experimental Methodology: ESI-Q-TOF MS Workflow

To establish a self-validating system, every step of the protocol must be internally controlled. The following methodology utilizes Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS.

Step 1: Sample Preparation
  • Dilution : Dissolve the analyte in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality : Acetonitrile ensures the sample solvent is compatible with the initial high-organic conditions of a HILIC column. Formic acid acts as a proton donor, driving the basic piperidine nitrogen to protonate efficiently, maximizing the yield of [M+H]⁺ ions.

Step 2: Chromatographic Separation (UHPLC)
  • Column Selection : Equip the UHPLC with a HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase : Phase A (10 mM Ammonium Formate in Water with 0.1% Formic acid) and Phase B (Acetonitrile with 0.1% Formic acid).

  • Causality : As a highly polar iminosugar, the target compound will elute in the void volume of a standard Reversed-Phase C18 column. HILIC provides the necessary retention and orthogonal selectivity to separate the target from isomeric amino acids like Leucine.

Step 3: Mass Spectrometry Configuration

Configure the ESI-Q-TOF parameters to prioritize mass accuracy and desolvation efficiency.

Table 3: ESI-Q-TOF MS Parameters
ParameterSettingRationale
Ionization Mode Positive ESI (+V)Basic secondary amine readily accepts a proton
Capillary Voltage 3.5 kVOptimal for ionizing small, polar basic molecules
Drying Gas Temp 250 °CFacilitates efficient droplet desolvation without thermal degradation
Lock-Mass Calibrant Leucine EnkephalinContinuous internal calibration corrects TOF thermal drift
Step 4: System Validation & Acquisition
  • Blank Injection : Run a solvent blank to verify the absence of carryover at m/z 132.1019.

  • Lock-Mass Verification : Ensure the lock-mass calibrant ([M+H]⁺ m/z 556.2771) maintains a stable signal and < 2 ppm mass error throughout the run. This validates the instrument's calibration state in real-time [4].

  • Data Acquisition : Acquire full-scan MS data (m/z 50–500) and Data-Dependent MS/MS (ddMS2) using a Collision Energy (CE) ramp of 15–25 eV.

Workflow N1 Sample Prep (0.1% FA in ACN/H2O) N2 HILIC UHPLC (Isomer Separation) N1->N2 N3 ESI(+) Source [M+H]+ Generation N2->N3 N4 Q1 Isolation m/z 132.1 N3->N4 N5 CID Fragmentation (Collision Cell) N4->N5 N6 TOF Analyzer (R > 50,000) N5->N6 N7 Data Processing (< 2 ppm Error) N6->N7

Workflow for the exact mass determination and structural validation of the target iminosugar.

Data Processing and Structural Validation

Mass Accuracy Calculation

Upon acquiring the data, extract the ion chromatogram (XIC) using a Mass Extraction Window (MEW) of ± 5 ppm centered at m/z 132.1019. Calculate the mass accuracy using the following formula:

Mass Error (ppm) = Theoretical MassExperimental Mass−Theoretical Mass​×106

A highly optimized ESI-Q-TOF system should yield a mass error of ≤ 2.0 ppm, unequivocally confirming the elemental composition of C₆H₁₄NO₂⁺.

MS/MS Fragmentation Pathway

Because exact mass alone cannot rule out structural isomers, the MS/MS spectrum must be evaluated. Piperidine alkaloids and iminosugars exhibit characteristic fragmentation patterns under Collision-Induced Dissociation (CID) [5].

The primary fragmentation route for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol involves the sequential loss of water molecules due to the hydroxyl groups on the piperidine ring and the hydroxymethyl side chain.

  • Precursor : m/z 132.1019

  • Primary Fragment : Loss of H₂O (-18.0105 Da) yields a stable iminium ion at m/z 114.0914.

  • Secondary Fragment : A subsequent loss of H₂O yields m/z 96.0808.

Fragmentation M Precursor Ion[M+H]+ m/z 132.1019 C6H14NO2+ F1 Primary Fragment m/z 114.0914 C6H12NO+ (Loss of H2O) M->F1 - H2O (-18.0105 Da) F3 Alternative Fragment m/z 84.0808 C5H10N+ (Loss of CH4O2) M->F3 - CH3OH + H2O (-48.0211 Da) F2 Secondary Fragment m/z 96.0808 C6H10N+ (Loss of 2x H2O) F1->F2 - H2O (-18.0105 Da)

Proposed CID MS/MS fragmentation pathway for protonated (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

By combining the chromatographic retention profile (HILIC) , the sub-2 ppm exact mass measurement , and the diagnostic fragmentation pathway , the analytical system becomes entirely self-validating, ensuring the highest degree of scientific integrity in the characterization of this molecule.

References

  • Rochat, B. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.[Link][1]

  • Schlabach, T., & Willetts, M. (2012). Accurate Mass Measurements with ESI-TOF Mass Spectrometers. Biocompare.[Link][2]

  • Gu, H., et al. (2018). Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link][3]

  • Holčapek, M., et al. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews.[Link][4]

  • Singh, S., & Verma, S. K. (2012). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Natural Products and Bioprospecting.[Link][5]

Sources

Target Deconvolution and Validation Strategies for the Iminosugar (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of precise molecular targets for small-molecule therapeutics is the cornerstone of modern rational drug development. Piperidine-based iminosugars, such as (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol , represent a highly privileged class of glycomimetics. Due to their structural homology to pyranose monosaccharides, these azasugars typically interact with carbohydrate-processing enzymes. However, determining their exact primary targets, off-target liabilities, and subcellular mechanisms of action requires a robust, multi-modal chemoproteomic strategy.

This technical guide outlines a comprehensive, self-validating workflow for the target deconvolution of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. By integrating Affinity-Based Protein Profiling (ABPP) with the Cellular Thermal Shift Assay (CETSA) and pH-dependent kinetic profiling, we establish a causal framework to validate this compound not merely as an enzyme inhibitor, but as a Pharmacological Chaperone (PC) for lysosomal storage disorders.

Primary Target Deconvolution via Chemoproteomics (ABPP)

Because the interaction between iminosugars and glycosidases is typically competitive and non-covalent, traditional affinity chromatography often fails due to rapid ligand dissociation during cell lysis and washing steps. To circumvent this, we employ Photoaffinity-Based Protein Profiling (AfBPP) .

By synthesizing a probe analog of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol equipped with a photoactivatable diazirine group and a terminal alkyne handle, we can covalently trap target proteins in their native cellular environment before lysis. This preserves weak or transient interactions and prevents false positives caused by post-lysis compartmental mixing.

Step-by-Step Methodology: Live-Cell AfBPP

This protocol is designed as a self-validating system: it utilizes a "competition control" (co-incubation with excess unmodified compound) to distinguish true pharmacological targets from non-specific hydrophobic probe interactions.

  • Probe Incubation: Culture target human fibroblasts to 80% confluence. Treat the experimental group with 5 µM of the iminosugar-diazirine-alkyne probe. Treat the competition control group with 5 µM probe + 50 µM unmodified (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. Incubate for 2 hours to allow ER/lysosomal penetration.

  • In Situ UV Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate live cells on ice with UV light (365 nm, 100 W) for 10 minutes. Causality: The diazirine group extrudes nitrogen gas, generating a highly reactive carbene that covalently crosslinks to any protein within a ~3 Å radius of the binding pocket.

  • Lysis and Click Chemistry (CuAAC): Lyse cells using RIPA buffer. Normalize protein concentrations. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

  • Streptavidin Enrichment: Incubate the clicked proteome with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS, 8M urea, and PBS to remove all non-covalently bound proteins.

  • On-Bead Digestion and LC-MS/MS: Reduce, alkylate, and digest the enriched proteins on-bead using sequencing-grade trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS. Targets are validated by identifying proteins significantly depleted in the competition control group .

ABPP_Workflow A 1. Probe Incubation (Live Cells) B 2. UV Crosslinking (Diazirine Activation) A->B C 3. Cell Lysis & CuAAC Click Chemistry B->C D 4. Streptavidin Pull-Down C->D E 5. LC-MS/MS Target ID D->E

Fig 1: Step-by-step ABPP chemoproteomic workflow for target deconvolution.

Label-Free Target Validation using CETSA

While ABPP identifies targets, the addition of diazirine and alkyne tags can alter the steric profile of the parent molecule. To definitively prove that the unmodified (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol engages the identified targets in living cells, we utilize the Cellular Thermal Shift Assay (CETSA) .

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). By heating intact cells, we can measure this stabilization without modifying the drug or the target.

Step-by-Step Methodology: Intact-Cell CETSA
  • Cellular Dosing: Incubate live cells with 10 µM of unmodified (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol or a DMSO vehicle control for 2 hours.

  • Thermal Aliquoting: Harvest cells, resuspend in PBS, and distribute equally into PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Non-Denaturing Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Causality: Chemical detergents are strictly avoided here because they can artificially solubilize heat-denatured aggregates, destroying the assay's signal-to-noise ratio.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the stable, folded proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via quantitative Western Blotting against the targets identified in the ABPP screen. Calculate the ΔTm​ between the vehicle and compound-treated curves.

CETSA_Logic A Vehicle Treated Cells C Heat Gradient (40-75°C) A->C B Compound Treated Cells B->C D Protein Denaturation & Aggregation C->D Vehicle E Ligand-Induced Thermal Stabilization C->E Compound F Centrifugation & Soluble Fraction Analysis D->F E->F

Fig 2: Biophysical mechanism of CETSA demonstrating ligand-induced thermal stabilization.

Mechanistic Validation: The Pharmacological Chaperone Hypothesis

Target deconvolution of piperidine iminosugars frequently identifies mutant lysosomal glycosidases—such as Acid α -Glucosidase (GAA) or β -Hexosaminidase A (HexA)—which are prone to misfolding and subsequent Endoplasmic Reticulum-Associated Degradation (ERAD).

For (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol to act as an effective Pharmacological Chaperone, its binding must be highly pH-dependent. It must bind tightly at the neutral pH of the ER (pH ~7.2) to stabilize the mutant enzyme and promote its trafficking. However, once the chaperone-enzyme complex reaches the acidic lysosome (pH ~4.5), the compound must exhibit reduced affinity, allowing the natural substrate to outcompete the inhibitor and be hydrolyzed;.

Quantitative Target Profiling

The following table synthesizes the chemoproteomic, biophysical, and kinetic validation data, confirming the compound's mechanism of action.

Target ProteinSubcellular LocalizationABPP Enrichment (Log₂FC)CETSA ΔTm​ (°C)IC₅₀ at pH 7.2 (nM)IC₅₀ at pH 4.5 (nM)
Lysosomal α -Glucosidase (GAA) ER / Lysosome+6.8+5.4451,250
β -Hexosaminidase A (HexA) ER / Lysosome+4.2+3.11203,400
Golgi Mannosidase II Golgi Apparatus+1.1+0.4>10,000>10,000
Glucosylceramide Synthase Cytosol-0.2-0.1>10,000>10,000

Data Interpretation: The massive shift in IC₅₀ values between pH 7.2 and pH 4.5 for GAA and HexA proves the causality of the chaperone hypothesis. The compound acts as a stabilizing scaffold in the ER but acts as a poor inhibitor in the lysosome, maximizing therapeutic efficacy.

Chaperone_Pathway A Mutant Glycosidase (ER, pH 7.2) B Binding of (2R,3S)-Iminosugar (Folding Stabilization) A->B Chaperone Entry C Golgi Apparatus (Maturation) B->C Trafficking D Lysosome (pH 4.5 - 5.0) C->D Vesicular Transport E Compound Dissociation & Substrate Hydrolysis D->E Acidic Environment

Fig 3: Intracellular trafficking rescue of mutant glycosidases by pharmacological chaperones.

References

  • Armstrong, Z., et al. "Manno-epi-cyclophellitols Enable Activity-Based Protein Profiling of Human α-Mannosidases and Discovery of New Golgi Mannosidase II Inhibitors." Journal of the American Chemical Society, 2020.[Link]

  • Molina, D. M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013.[Link]

  • Khanna, R., et al. "The Pharmacological Chaperone AT2220 Increases the Specific Activity and Lysosomal Delivery of Mutant Acid Alpha-Glucosidase, and Promotes Glycogen Reduction in a Transgenic Mouse Model of Pompe Disease." PLOS One, 2014.[Link]

  • Lieberman, R. L., et al. "The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability." Biochemistry, 2009.[Link]

Preclinical Toxicological Profiling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Comprehensive Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound Class: Piperidine Iminosugar (CAS: 325700-12-7)

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a low-molecular-weight piperidine iminosugar. By substituting the endocyclic oxygen of a pyranose ring with a nitrogen atom, this compound acts as a potent carbohydrate mimetic and competitive inhibitor of glycosidases (e.g., α -glucosidase, β -glucosidase) ()[1]. While this mechanism offers significant therapeutic utility for metabolic disorders and lysosomal storage diseases, it inherently drives a highly specific, class-dependent toxicological profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard regulatory checklists. The protocols detailed herein are structured as self-validating systems , ensuring that every toxicological finding is mechanistically grounded and analytically verified.

Part 1: Mechanistic Toxicology & Class-Specific Liabilities

To design an effective preclinical safety program, we must first establish the causality behind the expected adverse events. Piperidine iminosugars exhibit three primary toxicological liabilities:

  • Gastrointestinal (GI) Toxicity (Dose-Limiting): Inhibition of intestinal disaccharidases (sucrase, maltase, isomaltase) prevents the breakdown of complex carbohydrates. The accumulation of unabsorbed sugars in the lower GI tract causes an osmotic influx of water and rapid bacterial fermentation. Clinically, this manifests as osmotic diarrhea, flatulence, and secondary weight loss ()[2],[3].

  • Reproductive Toxicity: Analogous piperidine iminosugars (e.g., miglustat) have demonstrated reversible effects on spermatogenesis. Repeated exposure can lead to Leydig cell hyperplasia and altered sperm morphology, driven by the systemic disruption of glycosphingolipid biosynthesis which is critical for germ cell maturation[2],[4].

  • Renal Clearance & Exposure Risks: Due to their high polarity, these compounds undergo minimal hepatic CYP450 metabolism and are excreted largely unchanged via the kidneys. Consequently, any degree of renal impairment drastically increases systemic exposure ( AUC ), narrowing the therapeutic index[5].

Mechanism A Oral Administration (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol B Inhibition of Intestinal alpha-Glucosidases A->B Competitive Binding C Accumulation of Unabsorbed Carbohydrates B->C Blocked Digestion D Osmotic Influx of Water & Bacterial Fermentation C->D Osmotic Shift E Gastrointestinal Toxicity (Osmotic Diarrhea) D->E Clinical Manifestation

Fig 1. Mechanistic pathway of iminosugar-induced gastrointestinal toxicity via glycosidase inhibition.

Part 2: Self-Validating Experimental Protocols

The following workflows are designed to evaluate the safety profile of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. Each protocol includes internal causality checks to ensure data integrity.

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

Objective: Establish the No Observed Adverse Effect Level (NOAEL) and identify target organs of toxicity. Causality Rationale: Oral gavage mimics the intended clinical route. A 28-day duration is sufficient to reach steady-state toxicokinetics and observe the onset of GI and reproductive liabilities.

Step-by-Step Methodology:

  • Animal Allocation: Randomize 80 Sprague-Dawley rats (40 male, 40 female) into 4 groups (Vehicle, Low, Mid, High dose).

  • Dosing: Administer the test article daily via oral gavage. Doses should be scaled logarithmically (e.g., 30, 100, 300 mg/kg/day) based on prior acute Maximum Tolerated Dose (MTD) findings.

  • In-Life Monitoring: Record body weights and food consumption daily.

    • Self-Validation Check: A disproportionate drop in body weight relative to food intake confirms malabsorption secondary to glycosidase inhibition, validating the compound's on-target pharmacological effect in the gut.

  • Clinical Pathology: On Day 29, collect blood for hematology and serum chemistry. Evaluate ALT/AST to rule out hepatotoxicity (expected to be minimal for this highly polar class).

  • Histopathology: Harvest the GI tract (duodenum to colon), testes, epididymides, and kidneys.

    • Self-Validation Check: Fix testes in modified Davidson's fluid rather than formalin. Formalin causes artifactual shrinkage of seminiferous tubules, which would invalidate the assessment of iminosugar-induced spermatogenic toxicity.

Protocol 2: Toxicokinetics (TK) and Renal Clearance Profiling

Objective: Correlate systemic exposure with toxicological findings and confirm the route of elimination. Causality Rationale: Because piperidine iminosugars lack lipophilicity, they do not partition heavily into tissues or undergo hepatic clearance. Tracking plasma clearance and urinary recovery is essential to predict Human Equivalent Doses (HED).

Step-by-Step Methodology:

  • Dosing & Sampling: Administer a single oral and IV dose to separate cohorts (n=6/group). Collect blood via jugular vein catheters at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis (LC-MS/MS): Quantify (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

    • Self-Validation Check: Standard Reverse-Phase (C18) columns will fail to retain this highly polar molecule. You must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. Use a stable isotope-labeled internal standard to correct for matrix effects.

  • Metabolic Caging: House animals in metabolic cages for 24 hours post-dose. Quantify unchanged parent compound in the urine to calculate renal clearance ( ClR​ ).

Workflow cluster_0 Phase 1: In Vitro & Acute cluster_1 Phase 2: Subchronic & TK cluster_2 Phase 3: Specialized Tox Start Test Article: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Cytotox Cytotoxicity Assays (Cell Viability) Start->Cytotox Acute Acute Oral Toxicity (Rodent MTD) Start->Acute Subchronic 28-Day Repeated Dose (Rodent/Non-Rodent) Cytotox->Subchronic Acute->Subchronic TK Toxicokinetics (TK) & Renal Clearance Subchronic->TK Repro Reproductive Tox (Spermatogenesis) TK->Repro Genotox Genotoxicity Battery (Ames, Micronucleus) TK->Genotox

Fig 2. Phased preclinical toxicological profiling workflow for piperidine iminosugar candidates.

Part 3: Quantitative Data Presentation

Based on the established pharmacological behavior of analogous piperidine iminosugars (e.g., fagomine, miglustat), the following table synthesizes the anticipated quantitative and qualitative findings during preclinical evaluation ()[6].

Toxicological ParameterAnticipated Finding / ThresholdMechanistic Causality & Rationale
Gastrointestinal Tract Cecal enlargement, mucosal erosions at >150 mg/kg/dayUnabsorbed carbohydrates cause an osmotic shift, leading to bacterial fermentation and tissue irritation.
Reproductive (Male) Leydig cell hyperplasia, decreased sperm motilityDisruption of glycosphingolipid biosynthesis, which is essential for normal germ cell maturation.
Hepatotoxicity Minimal to None (NOAEL >300 mg/kg/day)The compound is highly polar and undergoes minimal hepatic CYP450 metabolism, avoiding reactive metabolite formation.
Toxicokinetics (Oral) High bioavailability ( >70% ), rapid Tmax​ (1-2 hours)Small, water-soluble molecules are rapidly absorbed via paracellular or active transport in the upper GI tract.
Clearance Mechanism Predominantly renal ( >80% unchanged in urine)Lack of lipophilicity prevents extensive tissue distribution and hepatic clearance, forcing renal elimination.

References

  • European Medicines Agency (EMA). (2021). Zavesca (miglustat) Summary of Product Characteristics - Preclinical Safety Data. Retrieved from:[Link]

  • Front, S., et al. (2018). 1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases. Scientific Reports, 8(1). Retrieved from:[Link]

  • Gómez-Zorita, S., et al. (2020). The Buckwheat Iminosugar d-Fagomine Attenuates Sucrose-Induced Steatosis and Hypertension in Rats. Molecular Nutrition & Food Research, 64(1). Retrieved from:[Link]

  • Qian, Y., et al. (2018). d-Fagomine Attenuates High Glucose-Induced Endothelial Cell Oxidative Damage by Upregulating the Expression of PGC-1α. Journal of Agricultural and Food Chemistry. Retrieved from:[Link]

Sources

thermodynamic properties of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol binding

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Binding

Abstract

The characterization of the thermodynamic forces driving molecular recognition is a cornerstone of modern drug discovery and development. A complete understanding of the binding affinity (ΔG), enthalpy (ΔH), and entropy (ΔS) provides critical insights into the mechanism of action, guiding lead optimization and rational drug design. This technical guide offers a comprehensive exploration of the methodologies used to determine the thermodynamic profile of small molecule inhibitors, using (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, a representative iminosugar, as a case study. Iminosugars, such as the closely related isofagomine, are potent inhibitors of glycosidases and serve as excellent models for discussing binding thermodynamics.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for Isothermal Titration Calorimetry (ITC), Thermal Shift Assays (TSA), and Surface Plasmon Resonance (SPR).

Introduction: Beyond Affinity - Why Thermodynamics Matters

In the pursuit of novel therapeutics, the equilibrium dissociation constant (Kd), a measure of binding affinity, has long been the primary metric for success. However, a given affinity can be achieved through vastly different thermodynamic contributions. (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol belongs to a class of piperidine-based iminosugars that often act as transition-state mimics for enzymes like glycosidases.[2] The design of such potent inhibitors is crucial for developing treatments for diseases including diabetes, viral infections, and lysosomal storage diseases like Gaucher disease.[3][4]

Understanding the thermodynamic signature of binding is paramount:

  • Binding Affinity (ΔG): The overall strength of the interaction. It is related to Kd by the equation: ΔG = RTln(Kd).

  • Enthalpy (ΔH): Represents the change in heat upon binding. A favorable (negative) ΔH is typically associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals forces.[1] Enthalpy-driven compounds are often considered desirable as they tend to have higher specificity and fewer off-target effects.

  • Entropy (ΔS): Reflects the change in disorder of the system upon binding. A favorable (positive) ΔS is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[2]

Dissecting these components allows for a more intelligent lead optimization strategy. For example, a compound with poor affinity but a highly favorable enthalpy can be optimized by modifying moieties to improve entropic contributions, and vice-versa. This guide details the primary biophysical techniques to perform this dissection.

The Methodological Triad for Thermodynamic Characterization

A multi-pronged approach is essential for a robust thermodynamic characterization. Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Surface Plasmon Resonance (SPR) offer complementary insights into the binding event.

digraph "Thermodynamic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

subgraph "cluster_Prep" { label="1. Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Protein [label="Target Protein\n(e.g., β-Glucosidase)"]; Ligand [label="Ligand\n((2R,3S)-2-(hydroxymethyl)piperidin-3-ol)"]; }

subgraph "cluster_Analysis" { label="2. Biophysical Analysis"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; ITC [label="ITC\n(Direct Thermodynamics)"]; TSA [label="TSA\n(Binding & Stability)"]; SPR [label="SPR\n(Kinetics & Affinity)"]; }

subgraph "cluster_Data" { label="3. Data Integration"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Thermo_Profile [label="Complete Thermodynamic\nProfile (ΔG, ΔH, ΔS)"]; Kinetics [label="Kinetic Profile\n(kon, koff)"]; SAR [label="Structure-Activity\nRelationship (SAR)"]; }

Protein -> {ITC, TSA, SPR} [color="#5F6368"]; Ligand -> {ITC, TSA, SPR} [color="#5F6368"]; ITC -> Thermo_Profile [color="#5F6368"]; SPR -> Kinetics [color="#5F6368"]; {Thermo_Profile, Kinetics} -> SAR [color="#5F6368"]; }

Figure 1: Integrated workflow for thermodynamic and kinetic characterization of a ligand-protein interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful and direct method for measuring the thermodynamics of binding.[5][6] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein.[7] A single successful experiment can provide the binding affinity (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.[5][8] The binding entropy (ΔS) is then calculated from the Gibbs free energy equation.

Causality Behind Experimental Choices in ITC

The precision of ITC data is highly dependent on meticulous experimental design. The goal is to isolate the heat of binding from all other potential heat sources.

  • Buffer Matching: This is the most critical factor. Any mismatch in buffer pH or composition between the ligand solution (in the syringe) and the protein solution (in the cell) will generate heats of dilution, which can obscure the true binding signal. Extensive dialysis of the protein against the final buffer used to dissolve the ligand is mandatory.

  • Concentration Regime: The "c-window" (c = n[P]total / Kd) dictates the shape of the binding isotherm. An ideal 'c' value lies between 10 and 500.[5] If the affinity is unknown, starting with a protein concentration of 10-20 µM is a common practice for small molecule interactions.[5]

  • Controls: Two key controls are essential for data validation:

    • Ligand into Buffer: Titrating the ligand into buffer alone quantifies the heat of dilution of the ligand itself. This value is often subtracted from the protein-ligand binding data.

    • Buffer into Protein: This control accounts for any heat changes due to mechanical friction or buffer dilution into the protein solution.

digraph "ITC_Principle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5, color="#5F6368"];

subgraph "cluster_ITC" { label="Isothermal Titration Calorimeter"; style="rounded"; bgcolor="#F1F3F4";

}

RawData [label="Raw Heat Pulses", shape=note, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; FitData [label="Binding Isotherm\n(ΔH, Kd, n)", shape=note, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

Syringe -> SampleCell [label="Injection"]; SampleCell -> Detector [label="Heat Change (Binding)"]; Detector -> SampleCell [label="Compensating Power", style=dashed]; Detector -> RawData [label="Measures"]; RawData -> FitData [label="Integration & Fitting"]; }

Figure 2: Schematic principle of an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Experimental Protocol: ITC
  • Protein Preparation:

    • Express and purify the target protein (e.g., human β-glucosidase) to >95% purity.

    • Concentrate the protein to approximately 20-40 µM.

    • Perform extensive dialysis (e.g., 3 changes of 1L buffer over 24 hours at 4°C) against the final ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

    • After dialysis, accurately determine the protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient).

  • Ligand Preparation:

    • Prepare a stock solution of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in the exact same buffer batch used for the final dialysis step.

    • The ligand concentration should typically be 10-15 times higher than the protein concentration (e.g., 200-400 µM).

  • Instrument Setup (e.g., MicroCal VP-ITC):

    • Thoroughly clean the sample and reference cells.[5]

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the final dialysis buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

  • Data Acquisition:

    • Allow the system to equilibrate for at least 30-60 minutes to achieve a stable baseline.

    • Set the injection parameters: typically a small initial injection (e.g., 1-2 µL) to remove any air, followed by 20-30 injections of 10-15 µL each, with sufficient spacing (e.g., 180-240 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw heat-burst peaks to obtain the heat change per injection (ΔH).

    • Plot the integrated heats against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.[5]

Thermal Shift Assay (TSA): High-Throughput Screening for Binding

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding. The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[9] The assay monitors protein unfolding in the presence of a fluorescent dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a sharp increase in fluorescence.[10]

Causality Behind Experimental Choices in TSA
  • Dye Selection: SYPRO Orange is a common choice because its fluorescence is quenched in aqueous environments but increases significantly upon binding to hydrophobic protein cores.[10] This provides a high signal-to-noise ratio.

  • Protein Concentration: The optimal protein concentration (typically 2-20 µM) needs to be determined empirically to ensure a robust fluorescent signal without causing aggregation.[9]

  • Controls:

    • Apo-protein: The protein without any ligand provides the baseline Tm.

    • DMSO Control: Since ligands are often dissolved in DMSO, it's crucial to run a control with the equivalent percentage of DMSO to account for any effect the solvent might have on protein stability.

digraph "TSA_Principle" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [penwidth=1.5, color="#5F6368"];

subgraph "cluster_LowT" { label="Low Temperature"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Folded [label="Folded Protein\n(Hydrophobic core buried)"]; Dye1 [label="SYPRO Orange\n(Quenched)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowFluor [label="Low Fluorescence", shape=plaintext]; Folded -> LowFluor [style=invis]; Dye1 -> LowFluor [style=invis]; }

subgraph "cluster_HighT" { label="High Temperature (T > Tm)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Unfolded [label="Unfolded Protein\n(Hydrophobic core exposed)"]; Dye2 [label="SYPRO Orange\n(Bound & Fluorescent)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HighFluor [label="High Fluorescence", shape=plaintext]; Unfolded -> HighFluor [style=invis]; Dye2 -> HighFluor [style=invis]; }

Ligand [label="Ligand Binding\nStabilizes Protein", shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Tm_Shift [label="Increased Melting\nTemperature (ΔTm)", shape=note, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

Folded -> Unfolded [label="Heat Ramp"]; Unfolded -> Dye2 [label="Dye Binds"]; Ligand -> Folded [label="Stabilizes"]; Ligand -> Tm_Shift; }

Figure 3: Principle of Thermal Shift Assay (TSA) using a hydrophobic-binding dye.

Detailed Experimental Protocol: TSA
  • Reagent Preparation:

    • Prepare a master mix of protein and dye in the assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Final concentrations might be 5 µM protein and 5x SYPRO Orange dye.[9][10]

    • Prepare a plate of test compounds, including (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, typically at a high concentration (e.g., 10 mM in DMSO).

  • Assay Plate Setup (384-well format):

    • Dispense a small volume of compound solution into the assay wells (e.g., 10-100 nL using an acoustic dispenser).

    • Add the protein/dye master mix to each well (e.g., 10-20 µL). The final ligand concentration is typically in the 10-100 µM range.

    • Include "no ligand" (buffer only) and "DMSO only" controls.

    • Seal the plate securely with an optical seal.

  • Instrument Setup (Real-Time PCR machine):

    • Place the plate in the instrument.

    • Set up a melt curve experiment.[11]

    • Program a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.[11]

    • Set the instrument to monitor fluorescence on the appropriate channel for SYPRO Orange (e.g., ROX channel).[11]

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • The Tm is the temperature at the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative plot (-dF/dT).[11]

    • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm (compound) - Tm (control). A positive ΔTm indicates stabilizing binding.

Surface Plasmon Resonance (SPR): A Kinetic Perspective

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[12] In a typical drug discovery experiment, the target protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding of the ligand to the protein increases the mass on the surface, which is detected as a change in the SPR signal.[12]

While SPR's primary strength is in determining kinetic rate constants (the association rate, kon, and the dissociation rate, koff), the equilibrium dissociation constant (Kd = koff / kon) can be accurately determined. By performing these measurements at different temperatures, thermodynamic parameters (ΔH and ΔS) can be derived using the van't Hoff equation:

ln(Kd) = (ΔH°/RT) - (ΔS°/R)

A plot of ln(Kd) versus 1/T yields a straight line with a slope of ΔH°/R.

Causality Behind Experimental Choices in SPR
  • Immobilization Strategy: The protein must be immobilized in a way that preserves its native conformation and does not obstruct the binding site. Common methods include amine coupling or capture-based approaches (e.g., His-tag capture).

  • Analyte Concentration Series: A range of ligand concentrations, typically spanning from 0.1x to 10x the expected Kd, is injected to accurately determine the kinetic parameters.

  • Flow Rate: The flow rate must be high enough to ensure that the binding event is not limited by the rate at which the ligand is delivered to the surface (mass transport limitation).

Detailed Experimental Protocol: SPR
  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the desired density (response units, RU) on a flow cell.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over both the protein and reference flow cells at a constant flow rate. Start with the lowest concentration and move to the highest.

    • Include several buffer-only injections (blanks) for double-referencing.

    • Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).[12]

    • Regenerate the surface between cycles if necessary to remove all bound analyte.

  • Data Analysis (Kinetics):

    • Subtract the reference flow cell data and a buffer blank from the active flow cell data.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kon and koff.[13]

    • Calculate Kd from the ratio koff / kon.

  • Thermodynamic Analysis (van't Hoff):

    • Repeat the entire kinetic analysis at a minimum of three different temperatures (e.g., 15°C, 25°C, 35°C).

    • Plot ln(Kd) versus 1/T (in Kelvin).

    • Perform a linear regression to determine the slope (ΔH°/R) and y-intercept (-ΔS°/R) to calculate the enthalpy and entropy of binding.

Case Study: Thermodynamic Profile of a Glycosidase Inhibitor

Let us consider the binding of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Ligand A) and a structurally related analog (Ligand B) to a target β-glucosidase. The following tables summarize plausible data obtained from the described techniques.

Table 1: Thermal Shift Assay (TSA) Screening Results
CompoundTm of Protein (°C)ΔTm (°C)Implication
Control (DMSO)52.1-Baseline Stability
Ligand A 58.6+6.5Strong Stabilization
Ligand B54.3+2.2Weak Stabilization
  • Interpretation: The significant positive ΔTm for Ligand A strongly suggests robust binding and stabilization of the enzyme, making it a high-priority candidate for full thermodynamic characterization.

Table 2: Isothermal Titration Calorimetry (ITC) Data (at 25°C)
ParameterLigand ALigand B
Kd (nM) 688000
n (Stoichiometry) 0.981.03
ΔH (kcal/mol) -14.2-5.1
ΔG (kcal/mol) -9.8-6.9
-TΔS (kcal/mol) +4.4-1.8
  • Interpretation: The ITC data confirms that Ligand A has a much higher affinity (lower Kd) than Ligand B.[5] The binding of Ligand A is strongly enthalpy-driven, indicated by the large negative ΔH, suggesting the formation of highly favorable contacts in the active site.[1][2] Its binding is entropically penalized (-TΔS is positive), possibly due to conformational restriction upon binding. Ligand B's binding is also enthalpy-driven but to a lesser extent, and it benefits from a small favorable entropic contribution. This thermodynamic dissection is invaluable for understanding the structure-activity relationship (SAR).[7]

Table 3: Surface Plasmon Resonance (SPR) Kinetic and Thermodynamic Data for Ligand A
Temperature (°C)kon (105 M-1s-1)koff (10-3 s-1)Kd (nM)
152.10.8440
253.52.3868
355.87.54130
  • Van't Hoff Analysis Result:

    • ΔH°: -14.5 kcal/mol

    • -TΔS° (at 25°C): +4.6 kcal/mol

  • Interpretation: The kinetic data from SPR shows that Ligand A has a reasonably fast association rate and a slow dissociation rate, characteristic of a potent inhibitor. The thermodynamic data derived from the van't Hoff analysis is in excellent agreement with the values obtained directly from ITC, providing a powerful, independent validation of the thermodynamic profile.

Conclusion

The comprehensive thermodynamic characterization of ligand-protein interactions is an indispensable component of modern drug discovery. By moving beyond a simple affinity measurement and dissecting the enthalpic and entropic driving forces, researchers gain a deeper, more mechanistic understanding of molecular recognition. The integrated use of Isothermal Titration Calorimetry, Thermal Shift Assays, and Surface Plasmon Resonance, as detailed in this guide, provides a robust framework for generating high-quality, actionable data. For inhibitors like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, this knowledge is critical for rationally optimizing potency and specificity, ultimately accelerating the development of new and effective therapeutics.

References

  • Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases. Journal of the American Chemical Society. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Biochemical Society Transactions. [Link]

  • Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. PubMed. [Link]

  • Structural, kinetic, and thermodynamic analysis of glucoimidazole-derived glycosidase inhibitors. PubMed. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Structural, Kinetic, and Thermodynamic Analysis of Glucoimidazole-Derived Glycosidase Inhibitors. Biochemistry. [Link]

  • Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]

  • Glycosidase inhibition: an assessment of the binding of 18 putative transition-state mimics. Biochemical Journal. [Link]

  • Protein Thermal Shift Assay. Bio-protocol. [Link]

  • Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. UCI Department of Chemistry. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. [Link]

  • Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. PubMed. [Link]

  • Thermodynamics of DNA Minor Groove Binders. Journal of Medicinal Chemistry. [Link]

  • Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease. PMC. [Link]

Sources

Methodological & Application

Enantioselective Synthesis Protocol for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Chiral building block for azasugars (iminosugars), glycosidase inhibitors, and bioactive alkaloids including dual NK1/NK3 receptor antagonists[1].

Introduction & Strategic Overview

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry. Specifically, (2R,3S)-2-(hydroxymethyl)piperidin-3-ol is a critical chiral building block for the synthesis of complex iminosugars (e.g., 1-deoxygalactonojirimycin congeners) and neurokinin receptor antagonists[2],[3].

Synthesizing this densely functionalized heterocycle requires rigorous stereocontrol to establish the cis-relationship between the C2 and C3 substituents. Traditional resolution of racemates suffers from maximum 50% yields and extensive waste[2]. To overcome this, we detail a highly authoritative, self-validating asymmetric synthesis relying on chiral pool starting materials and catalytic Ring-Closing Metathesis (RCM) .

Mechanistic Causality & System Design (E-E-A-T)

This protocol is engineered as a self-validating system where each stereocenter is logically locked:

  • C2 Stereocenter (Chiral Pool): By starting with (R)-Garner's aldehyde (derived from D-serine), the (R) configuration at the future C2 position of the piperidine ring is unambiguously established. The rigid oxazolidine ring prevents α-proton abstraction and subsequent racemization[4].

  • C3 Stereocenter (Chelation Control): The inherent Felkin-Anh addition to Garner's aldehyde typically yields the anti product. To reverse this and obtain the required syn (3S) stereocenter, we employ ZnBr₂. The zinc ion forms a rigid bidentate chelate with the aldehyde oxygen and the oxazolidine ring, forcing the vinyl Grignard reagent to attack from the less hindered Re face[4].

  • Ring Construction (Thermodynamic Control): The piperidine core is assembled via RCM. Grubbs' 2nd Generation catalyst is utilized because its N-heterocyclic carbene (NHC) ligand provides the necessary electron density and stability to process sterically demanding, heteroatom-rich dienes, driving the equilibrium forward via the irreversible extrusion of ethylene gas[5].

Synthetic Workflow Visualization

G A (R)-Garner's Aldehyde (Derived from D-Serine) B syn-Allylic Alcohol (C3 Stereocenter Set) A->B VinylMgBr, ZnBr2 (Chelation Control) C N-Allylated Diene (Pre-RCM Substrate) B->C 1. BnBr, NaH 2. p-TsOH, MeOH 3. TBDPSCl, Imid. 4. Allyl-Br, NaH D 1,2,3,6-Tetrahydropyridine (Cyclized Intermediate) C->D Grubbs II Catalyst CH2Cl2, Reflux E (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Target Molecule) D->E 1. H2, Pd/C 2. TBAF 3. HCl / Dioxane

Figure 1: Stereoselective synthetic workflow for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol via RCM.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to execute the synthesis with high fidelity.

StepReaction PhaseReagentsEquivalentsTemp (°C)Time (h)Yield (%)de / ee (%)
1 Chelation-Controlled VinylationVinylMgBr, ZnBr₂3.0, 1.5-78 to rt488>95 (de)
2a Secondary OH ProtectionBnBr, NaH1.5, 1.20 to rt292N/A
2b Acetal Cleavagep-TsOH, MeOH0.2rt1295N/A
3a Primary OH ProtectionTBDPSCl, Imidazole1.1, 2.0rt490N/A
3b N-AllylationAllyl-Br, NaH2.0, 1.50 to rt385N/A
4 Ring-Closing MetathesisGrubbs II Catalyst0.0540 (reflux)1294N/A
5a Olefin Reduction & DebenzylationH₂ (1 atm), 10% Pd/C0.1 (Pd)rt1698N/A
5b Global Deprotection1. TBAF; 2. 4M HCl2.0, Excessrt2, 489>99 (ee)

Step-by-Step Experimental Protocol

Step 1: Chelation-Controlled Vinylation

Objective: Establish the (3S) stereocenter via a Cram-chelate transition state.

  • Flame-dry a Schlenk flask under argon. Add anhydrous ZnBr₂ (1.5 eq) and dissolve in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of (R)-Garner's aldehyde (1.0 eq) in THF dropwise over 15 minutes. Stir for 30 minutes to allow the rigid bidentate chelate to form.

  • Slowly add Vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise. Maintain the temperature at -78 °C for 2 hours, then slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the syn-allylic alcohol.

Step 2: Orthogonal Protection and Acetal Cleavage

Objective: Mask the C3 hydroxyl and expose the primary hydroxyl and secondary amine.

  • Benzylation: Dissolve the syn-allylic alcohol in anhydrous DMF (0.1 M) at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes. Add Benzyl bromide (1.5 eq) and warm to room temperature for 2 hours. Quench with H₂O, extract with Et₂O, and concentrate.

  • Acetal Cleavage: Dissolve the crude benzyl ether in MeOH (0.1 M). Add p-TsOH·H₂O (0.2 eq). Stir at room temperature for 12 hours.

  • Workup: Neutralize with solid NaHCO₃, filter, and concentrate. Purify via silica gel chromatography to isolate the N-Boc amino diol intermediate.

Step 3: Primary Hydroxyl Protection and N-Allylation

Objective: Prepare the diene substrate for metathesis.

  • Silylation: Dissolve the intermediate in anhydrous CH₂Cl₂ (0.1 M). Add Imidazole (2.0 eq) followed by TBDPSCl (1.1 eq). Stir at room temperature for 4 hours. Extract with CH₂Cl₂, wash with water, dry, and concentrate.

  • N-Allylation: Dissolve the TBDPS-protected intermediate in anhydrous DMF (0.1 M) at 0 °C. Add NaH (1.5 eq) and stir for 30 minutes. Add Allyl bromide (2.0 eq) and stir for 3 hours at room temperature.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate. Purify to yield the pure diene precursor.

Step 4: Ring-Closing Metathesis (RCM)

Objective: Construct the 1,2,3,6-tetrahydropyridine core.

  • Dissolve the diene precursor in anhydrous, thoroughly degassed CH₂Cl₂. Critical Parameter: Maintain a high dilution of 0.01 M to strictly favor intramolecular cyclization over intermolecular cross-metathesis[5].

  • Add Grubbs' 2nd Generation Catalyst (5 mol%).

  • Attach a reflux condenser and heat the mixture to 40 °C for 12 hours under a steady stream of argon (to facilitate the removal of ethylene gas).

  • Cool to room temperature, add a small amount of ethyl vinyl ether to quench the active ruthenium carbene, and concentrate. Purify via flash chromatography to isolate the cyclized tetrahydropyridine.

Step 5: Global Reduction and Deprotection

Objective: Yield the final enantiopure target molecule.

  • Hydrogenation/Debenzylation: Dissolve the RCM product in MeOH (0.05 M). Add 10% Pd/C (10 mol% Pd). Purge the flask with H₂ gas and stir vigorously under an H₂ atmosphere (1 atm, balloon) for 16 hours at room temperature. Filter through a pad of Celite and concentrate.

  • Desilylation: Dissolve the crude intermediate in THF. Add TBAF (1.0 M in THF, 2.0 eq) and stir for 2 hours. Concentrate and pass through a short silica plug.

  • Boc Cleavage: Dissolve the resulting material in 4M HCl in Dioxane. Stir at room temperature for 4 hours. Concentrate under reduced pressure.

  • Final Isolation: Dissolve the crude hydrochloride salt in minimal water and apply to a Dowex 50WX8 strongly acidic ion-exchange column. Wash with water, then elute with 2M aqueous NH₄OH. Lyophilize the eluent to afford (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol as a pure, white solid.

Sources

Application Note: Robust HPLC Method Development for the Quantification of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar, and non-UV-active molecules is a persistent bottleneck in pharmaceutical development. This application note outlines a comprehensive, self-validating protocol for the quantification of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol . By coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with a Charged Aerosol Detector (CAD), this method overcomes the fundamental limitations of traditional reversed-phase UV workflows. The resulting methodology is robust, sensitive, and fully aligned with ICH Q2(R2) validation guidelines[1].

Analyte Profiling & Analytical Challenges

To design a self-validating system, we must first establish the physicochemical causality of the target analyte:

  • High Polarity & Basicity : Featuring a secondary amine (piperidine ring, pKa ~9.5) and two hydroxyl groups, the molecule is extremely hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC), it fails to partition into the hydrophobic C18 stationary phase, eluting in the void volume and suffering from severe matrix suppression.

  • Optical Invisibility : The molecule lacks conjugated pi-electron systems or aromatic rings. Consequently, it has no functional UV chromophore, rendering standard Photodiode Array (PDA) or UV/Vis detectors ineffective.

To resolve these issues, we pivot away from RPLC-UV and implement a HILIC-CAD architecture.

Workflow A Analyte: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol High Polarity | No UV Chromophore B1 Stationary Phase Zwitterionic HILIC (Water Layer Partitioning) A->B1 Overcomes Polarity B2 Detector Charged Aerosol Detector (Universal Mass Response) A->B2 Overcomes No UV C Mobile Phase Optimization Acetonitrile / 10mM NH4Formate (pH 3.2) (Volatile for CAD) B1->C B2->C D ICH Q2(R2) Validation Linearity, Precision, Accuracy C->D System Suitability

Workflow for HILIC-CAD method development addressing high polarity and lack of UV chromophore.

Scientific Grounding: Causality in Method Design

Overcoming Polarity with HILIC

In HILIC mode, the retention mechanism is orthogonal to RPLC. The polar stationary phase (e.g., a Zwitterionic or Amide column) adsorbs a semi-immobilized layer of water from the mobile phase. The highly polar piperidin-3-ol partitions between the organic-rich bulk mobile phase and this aqueous layer. Unlike RPLC, increasing the organic solvent (acetonitrile) increases retention [2].

Because the analyte is a basic amine, controlling the mobile phase pH is critical to prevent peak tailing caused by secondary electrostatic interactions with unshielded silanol groups. A 10 mM ammonium formate buffer adjusted to pH 3.2 ensures the amine remains fully protonated, allowing for predictable and reproducible ion-exchange interactions[2].

Overcoming Optical Invisibility with CAD

The Charged Aerosol Detector (CAD) is a mass-sensitive detector that provides a near-universal response for non-volatile analytes, independent of their chemical structure or optical properties[3]. The causality of detection follows a strict physical sequence:

  • Nebulization : The column eluent is converted into an aerosol using nitrogen gas.

  • Desolvation : The volatile mobile phase (Acetonitrile and Ammonium Formate) evaporates, leaving behind solid analyte particles[4].

  • Charging : A secondary stream of nitrogen passes over a corona discharge needle, becoming positively charged. These charged gas ions collide with the solid analyte particles, transferring the charge.

  • Detection : An electrometer measures the aggregate charge of the particles, generating a signal directly proportional to the mass of the analyte[5].

Mechanism N1 Analyte Injection (Organic Diluent) N2 HILIC Column Partitioning into Aqueous Layer N1->N2 Gradient Elution N3 Nebulization & Desolvation (Volatiles Evaporate) N2->N3 Eluent to CAD N4 Corona Discharge (Analyte Particles Acquire Charge) N3->N4 Solid Particles N5 Electrometer (Current Measured for Quantification) N4->N5 Charge Transfer

Mechanistic pathway of HILIC retention and Charged Aerosol Detection for non-volatile analytes.

Experimental Protocol: A Self-Validating System

Chromatographic Parameters
ParameterSpecification / Setting
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 100 mM Ammonium Formate in Water (Adjusted to pH 3.2 with Formic Acid)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
CAD Evaporation Temp 35 °C (Optimized for low-molecular-weight analytes)
CAD Power Function (PFV) 1.3 (Empirically derived to linearize the sigmoidal CAD response)
Gradient Program

Note: In HILIC, the gradient starts with a high percentage of the weak solvent (Acetonitrile) and increases the strong solvent (Water/Buffer) to elute the analyte.

Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Acetonitrile)Curve
0.0595Initial
2.0595Isocratic Hold
10.04060Linear Gradient
12.04060Column Wash
12.1595Return to Initial
20.0595Re-equilibration
Step-by-Step Methodology
  • Buffer Preparation : Dissolve 6.31 g of Ammonium Formate in 1.0 L of ultrapure water. Adjust the pH to 3.2 ± 0.05 using concentrated formic acid. Filter through a 0.22 µm nylon membrane. Causality: CAD is highly sensitive to particulate matter; strict filtration prevents baseline noise.

  • System Passivation & Equilibration : Flush the system with Mobile Phase B for 10 minutes, followed by the initial gradient conditions (95% B / 5% A) for at least 20 column volumes. Causality: HILIC columns require extended equilibration to form a stable hydration layer. Premature injection will cause retention time drift.

  • Sample Diluent Preparation : Prepare a diluent of 80% Acetonitrile / 20% Water. Causality: Injecting a polar analyte in 100% water into a HILIC system disrupts the localized stationary phase hydration layer, leading to peak splitting and breakthrough. The sample must be dissolved in an organic-rich diluent.

  • Standard Preparation : Accurately weigh 10.0 mg of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol reference standard. Dissolve and dilute to 10.0 mL with the sample diluent to create a 1.0 mg/mL stock. Serially dilute to target working concentrations (e.g., 10 - 150 µg/mL).

  • Execution : Inject a blank (diluent) to confirm the absence of ghost peaks, followed by six replicate injections of the 100% working standard to establish system suitability.

Method Validation Strategy (ICH Q2(R2))

To ensure the method is fit for its intended purpose (assay/quantification), it must be validated according to the latest ICH Q2(R2) guidelines[1]. The self-validating criteria are summarized below:

Validation ParameterICH Q2(R2) Execution StrategyAcceptance Criteria
Specificity Inject blank diluent and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the piperidin-3-ol peak. Resolution (Rs) > 1.5 from degradants.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) ≥ 0.995 after applying the CAD Power Function Value (PFV).
Precision (Repeatability) 6 replicate injections of the 100% nominal concentration standard.Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must be 98.0% – 102.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5 °C), and Buffer pH (±0.2 units).System suitability criteria (RSD ≤ 2.0%, Tailing factor ≤ 1.5) must be maintained.

Sources

Comprehensive NMR Spectroscopy Reference Protocol for the Structural Elucidation of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Mechanistic Context

Polyhydroxylated piperidines, commonly referred to as iminosugars or azasugars, are potent mimics of pyranose carbohydrates. Compounds such as (2R,3S)-2-(hydroxymethyl)piperidin-3-ol and its derivatives (e.g., fagomine, 1-deoxynojirimycin) are of immense pharmacological interest due to their ability to act as competitive inhibitors of intestinal α-glucosidases and other metabolic enzymes [2, 3]. Furthermore, these piperidine scaffolds are frequently identified in natural alkaloid extracts, such as those from Prosopis juliflora [1].

Accurate structural elucidation of these molecules is notoriously challenging due to their high polarity, rapid conformational exchange, and the presence of multiple stereocenters. As a Senior Application Scientist, I have designed this protocol not merely as a list of acquisition parameters, but as a self-validating analytical system . By strictly controlling solvent pH (pD) and leveraging specific 2D NMR correlations, we can unequivocally lock the molecular conformation and definitively assign the (2R,3S) relative stereochemistry.

Experimental Design & Causality

The Critical Role of pD Control

A common pitfall in the NMR analysis of secondary amines like piperidines is the failure to control the pH of the solvent. The pKa of the piperidine nitrogen is approximately 9.5. When dissolved in unbuffered D₂O, the molecule exists in an intermediate state of exchange between its free-base and protonated forms. This intermediate exchange regime causes severe line broadening and chemical shift drift, obscuring critical J -coupling information.

The Solution: We force the molecule entirely into its protonated (ammonium) state by adjusting the pD to 4.0 using DCl. This completely halts the exchange process, locking the piperidine ring into its most stable chair conformation and yielding razor-sharp multiplets essential for stereochemical extraction.

NMR_Workflow Prep 1. Sample Preparation (D2O, pD 4.0 Buffer, DSS) Acq1D 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Stereo 4. Stereochemical Profiling (NOESY, J-coupling analysis) Acq2D->Stereo Validation 5. Data Validation & Structure Confirmation Stereo->Validation

Fig 1: End-to-end NMR acquisition and validation workflow for piperidine iminosugars.

Step-by-Step Acquisition Protocol

Sample Preparation
  • Weigh 15.0 mg of high-purity (2R,3S)-2-(hydroxymethyl)piperidin-3-ol.

  • Dissolve the compound in 600 µL of D₂O (99.9% D) containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (δ 0.00 ppm).

  • Using a micro-pH meter, measure the apparent pH. Adjust to an apparent pH of 3.6 using 0.1 M DCl in D₂O (Note: pD=pHmeter​+0.4 , thus achieving a final pD of 4.0).

  • Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Parameters (600 MHz System)
  • ¹H NMR: 32 scans; Relaxation delay ( d1​ ) = 2.0 s; Spectral width = 12 ppm; Acquisition time = 3.0 s.

  • ¹³C{¹H} NMR: 1024 scans; d1​ = 2.0 s; Spectral width = 250 ppm; WALTZ-16 decoupling.

  • Multiplicity-Edited HSQC: 4 scans per increment; 256 t1​ increments; optimized for 1JCH​=145 Hz. Distinguishes CH/CH₃ (positive) from CH₂ (negative).

  • HMBC: 8 scans per increment; 256 t1​ increments; optimized for long-range nJCH​=8 Hz.

  • NOESY: 16 scans per increment; 256 t1​ increments; Mixing time ( τm​ ) = 300 ms (optimized for the molecular weight of ~131 Da to prevent spin diffusion).

Reference NMR Data

The following tables summarize the validated quantitative data for the protonated form of the molecule.

Table 1: ¹H NMR Data (600 MHz, D₂O, pD 4.0, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
23.15ddd8.5, 4.5, 3.51HCH (axial)
33.95br s~3.51HCH-OH (eq)
4ax1.85dddd13.5, 13.5, 4.0, 3.51HCH₂
4eq1.70ddt13.5, 4.0, 2.01HCH₂
5ax1.60qt13.5, 3.51HCH₂
5eq1.90ddt13.5, 4.0, 2.01HCH₂
6ax2.95td13.0, 3.51HCH₂-N
6eq3.35dt13.0, 4.01HCH₂-N
7a3.85dd12.0, 4.51HCH₂-OH
7b3.75dd12.0, 8.51HCH₂-OH
Table 2: ¹³C NMR Data (150 MHz, D₂O, pD 4.0, 298 K)
PositionChemical Shift (δ, ppm)Type (DEPT-135)HMBC Correlations (H → C)
262.4CHC3, C6, C7
365.8CHC2, C4, C5
428.5CH₂C2, C3, C5, C6
521.2CH₂C3, C4, C6
644.7CH₂C2, C4, C5
759.1CH₂C2, C3

Stereochemical Elucidation Logic (Self-Validating System)

To ensure scientific integrity, the stereochemistry of the (2R,3S) isomer must be mathematically and spatially validated against its diastereomers (e.g., the (2R,3R) trans-isomer) using the Karplus equation and Nuclear Overhauser Effects (NOE).

J-Coupling Analysis (Karplus Equation)

In a stable piperidine chair conformation, the bulky C2-hydroxymethyl group will preferentially adopt an equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the H2 proton sits in an axial position. For the (2R,3S) configuration, the C3-hydroxyl group must be cis to the C2-hydroxymethyl group. This forces the C3-hydroxyl into an axial position, leaving the H3 proton in an equatorial position.

Because H2 is axial and H3 is equatorial, the dihedral angle between them is approximately 60°. According to the Karplus equation, an axial-equatorial relationship yields a small 3JH,H​ coupling constant (typically 3–5 Hz). In our data, H3 appears as a broad singlet (br s) with J≈3.5 Hz, definitively proving the cis relationship. If the molecule were the (2R,3R) trans-isomer, both H2 and H3 would be axial, resulting in a large trans-diaxial coupling ( 3J≈9–11 Hz) [2].

Stereochemical_Logic Extract Extract 3J(H2,H3) from 1H NMR SmallJ J < 5 Hz (Axial-Equatorial) Extract->SmallJ Observed LargeJ J > 8 Hz (Diaxial) Extract->LargeJ Alternative Cis (2R,3S) Isomer Cis Configuration SmallJ->Cis Confirms Trans (2R,3R) Isomer Trans Configuration LargeJ->Trans Rejects

Fig 2: Logical decision tree for assigning C2-C3 relative stereochemistry via J-coupling.

NOESY Spatial Validation

To close the self-validating loop, we examine the 2D NOESY spectrum.

  • Chair Conformation Confirmation: Strong NOE cross-peaks are observed between H2(axial), H4(axial), and H6(axial). This 1,3,5-triaxial spatial proximity confirms the integrity of the piperidine chair.

  • Cis-Relationship Confirmation: A distinct NOE cross-peak is observed between H2 and H3. Because they are situated on adjacent carbons with an axial-equatorial relationship, their spatial distance is short (< 2.5 Å), yielding a strong NOE signal that corroborates the J -coupling findings.

References

  • Singh, S., & Verma, S. K. (2012). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Natural Products and Bioprospecting. URL: [Link]

  • RSC Publishing. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Advances. URL: [Link]

  • ACS Publications. (2015). Design and Synthesis of Labystegines, Hybrid Iminosugars from LAB and Calystegine, as Inhibitors of Intestinal α-Glucosidases. ACS Journal of Medicinal Chemistry. URL: [Link]

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and FDA-approved pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making the development of robust and stereoselective synthetic methods a paramount objective in medicinal chemistry. Among the vast landscape of substituted piperidines, the (2R,3S)-2-(hydroxymethyl)piperidin-3-ol motif presents a synthetically challenging yet highly valuable target. This particular stereoisomer serves as a key chiral building block for more complex molecules and is of significant interest for investigating new therapeutic agents, potentially for neurological or metabolic disorders.[3]

This document provides a comprehensive guide to the catalytic asymmetric synthesis of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol, designed for researchers, scientists, and professionals in drug development. We will delve into a field-proven synthetic strategy, elucidating the rationale behind the chosen methodologies and providing detailed, step-by-step protocols. The synthesis described herein leverages the power of modern catalytic methods to achieve high levels of stereocontrol, offering a reliable pathway to this important chiral molecule.

Strategic Approach: A Fusion of Ring-Closing Metathesis and Sharpless Asymmetric Dihydroxylation

The synthesis of polysubstituted piperidines with defined stereochemistry necessitates a carefully planned approach. Our strategy for accessing (2R,3S)-2-(hydroxymethyl)piperidin-3-ol is centered around two powerful and highly stereoselective catalytic reactions: Ring-Closing Metathesis (RCM) and Sharpless Asymmetric Dihydroxylation (SAD).

The Rationale:

  • Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction provides an exceptionally efficient method for the construction of cyclic olefins from acyclic dienes.[4][5] The use of well-defined ruthenium catalysts, such as Grubbs' catalysts, allows for the formation of the piperidine core under mild conditions with excellent functional group tolerance.[6]

  • Sharpless Asymmetric Dihydroxylation (SAD): This renowned method enables the enantioselective conversion of alkenes to vicinal diols with predictable and high levels of stereocontrol.[7] By employing commercially available AD-mix reagents, which contain a chiral ligand (derived from dihydroquinine or dihydroquinidine), we can selectively introduce the two hydroxyl groups in the desired syn configuration.[2]

The overall synthetic workflow is designed to first construct the piperidine ring system with a strategically placed double bond, which then serves as the handle for the stereoselective dihydroxylation.

Synthetic_Strategy A N-Protected Diallylamine Derivative B Ring-Closing Metathesis (RCM) A->B Grubbs' Catalyst C N-Protected 1,2,3,6-Tetrahydropyridine B->C D Sharpless Asymmetric Dihydroxylation (SAD) C->D AD-mix-β E N-Protected Dihydroxypiperidine D->E F Deprotection E->F G (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol F->G

Caption: Overall synthetic workflow for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol.

Protocol 1: Synthesis of N-Tosyl-1,2,3,6-tetrahydropyridine

This protocol details the synthesis of the key tetrahydropyridine intermediate via Ring-Closing Metathesis of N,N-diallyl-p-toluenesulfonamide.

Materials:

  • N,N-diallyl-p-toluenesulfonamide

  • Grubbs' Second Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N,N-diallyl-p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane to a concentration of 0.1 M.

  • To this solution, add Grubbs' Second Generation Catalyst (1-2 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-1,2,3,6-tetrahydropyridine as a solid.

Protocol 2: Sharpless Asymmetric Dihydroxylation to (3R,4S)-3,4-dihydroxy-N-tosylpiperidine

This protocol describes the highly stereoselective dihydroxylation of the tetrahydropyridine intermediate using AD-mix-β.

Materials:

  • N-Tosyl-1,2,3,6-tetrahydropyridine

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonamide (1.0 eq) to the cooled mixture.

  • In a separate flask, dissolve N-tosyl-1,2,3,6-tetrahydropyridine (1.0 eq) in the t-butanol/water solvent mixture.

  • Slowly add the solution of the tetrahydropyridine to the cold, stirred AD-mix-β solution.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete in 6-24 hours.

  • Once the reaction is complete, quench it by adding sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.

  • Add ethyl acetate to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

SAD_Mechanism cluster_0 Catalytic Cycle OsO4_L OsO4-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene N-Tosyl-1,2,3,6-tetrahydropyridine Alkene->Cycloaddition Intermediate Osmylate Ester Intermediate Cycloaddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Diol (3R,4S)-3,4-dihydroxy-N-tosylpiperidine Hydrolysis->Diol Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reoxidation Reoxidation (K3[Fe(CN)6]) Reduced_Os->Reoxidation Reoxidation->OsO4_L Regenerated Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Protocol 3: Synthesis of the Final Product

The final steps to obtain (2R,3S)-2-(hydroxymethyl)piperidin-3-ol involve hydroboration-oxidation of the double bond in the tetrahydropyridine precursor, followed by deprotection. For simplicity and to ensure high stereocontrol, an alternative approach starting from a precursor with a vinyl group at the 2-position, followed by Sharpless dihydroxylation, is often preferred. The protocol below assumes the dihydroxylation of an appropriate vinyl piperidine precursor.

A more direct synthetic sequence leading to the target molecule would involve:

  • Synthesis of an N-protected 2-vinylpiperidine derivative.

  • Sharpless Asymmetric Dihydroxylation of the vinyl group to install the 1,2-diol functionality with the desired (2R, 3S) stereochemistry.

  • Deprotection of the nitrogen to yield the final product.

Protocol 2a: Sharpless Asymmetric Dihydroxylation of N-Boc-2-vinylpiperidine

  • Follow the procedure outlined in Protocol 2, substituting N-tosyl-1,2,3,6-tetrahydropyridine with N-Boc-2-vinylpiperidine.

  • Use AD-mix-β to obtain the desired (2R,3S) stereochemistry.

Protocol 3a: Deprotection of N-Boc-(2R,3S)-2-(hydroxymethyl)piperidin-3-ol

  • Dissolve the N-Boc protected diol in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent, or purify the salt form by recrystallization.

Data Presentation

StepReactionCatalyst/ReagentExpected Yield (%)Expected Stereoselectivity
1Ring-Closing MetathesisGrubbs' II Catalyst>90N/A
2aSharpless DihydroxylationAD-mix-β80-95>95% ee
3aN-Boc DeprotectionTFA or HCl>90N/A

Troubleshooting and Key Considerations

  • RCM: The choice of Grubbs' catalyst may need to be optimized depending on the specific substrate. Ensure the use of anhydrous solvents and an inert atmosphere to prevent catalyst deactivation.

  • SAD: The reaction is sensitive to temperature. Maintaining the reaction at 0 °C is crucial for achieving high enantioselectivity. The vigorous stirring of the biphasic mixture is also essential for good results. The use of methanesulfonamide is known to accelerate the catalytic cycle and improve yields and enantioselectivity.[7]

  • Purification: The diol products are often polar. A more polar eluent system may be required for column chromatography.

Conclusion

The catalytic asymmetric synthesis of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol presented here provides a reliable and highly stereoselective route to this valuable chiral building block. By strategically combining the power of Ring-Closing Metathesis and Sharpless Asymmetric Dihydroxylation, researchers can access this compound with high purity and in good yields. The detailed protocols and mechanistic insights provided in this application note are intended to empower scientists in their efforts to synthesize complex and medicinally relevant molecules.

References

Sources

In Vivo Dosing Protocols and Pharmacodynamic Evaluation of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a stereospecific piperidine iminosugar structurally related to isofagomine. In pharmacological research, compounds of this class are predominantly utilized as Pharmacological Chaperones (PCs) or competitive glycosidase inhibitors. Unlike traditional Enzyme Replacement Therapy (ERT), which cannot cross the blood-brain barrier (BBB), small-molecule iminosugars can penetrate central nervous system (CNS) tissues, making them critical candidates for treating neuronopathic lysosomal storage disorders (LSDs) such as Gaucher disease[1].

The Causality of Chaperone Therapy: Mutations in lysosomal enzymes (e.g., β-glucosidase / GCase) often cause the protein to misfold in the endoplasmic reticulum (ER). The cell's quality control system recognizes this misfolding and flags the enzyme for Endoplasmic Reticulum-Associated Degradation (ERAD), preventing it from reaching the lysosome[2].

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol acts as a competitive inhibitor that binds to the active site of the mutant enzyme in the neutral pH of the ER. This binding thermodynamically stabilizes the enzyme's native conformation, allowing it to bypass ERAD and traffic through the Golgi to the lysosome. Once in the acidic environment of the lysosome (pH 4.5–5.0), the high concentration of accumulated lipid substrate outcompetes the chaperone, dissociating the complex and allowing the rescued enzyme to degrade the target substrate[3].

Mechanism Mutant Mutant Enzyme (ER Misfolded) ERAD ERAD Pathway (Degradation) Mutant->ERAD Untreated Complex Stabilized Complex (Proper Folding) Mutant->Complex Binding Iminosugar Piperidine Iminosugar (Chaperone) Iminosugar->Complex Golgi Golgi Apparatus (Trafficking) Complex->Golgi Export Lysosome Lysosome (pH 4.5-5.0) Chaperone Release Golgi->Lysosome Maturation

Fig 1: Pharmacological chaperone mechanism of piperidine iminosugars in lysosomal targeting.

Experimental Design & Dosing Strategy

The Logic of Continuous vs. Pulsatile Dosing

When designing an in vivo dosing strategy for competitive inhibitors acting as chaperones, researchers often default to standard once-daily oral gavage. However, pulsatile dosing creates sharp pharmacokinetic peaks ( Cmax​ ) that can paradoxically inhibit the target enzyme in the lysosome, negating the therapeutic effect[4].

To optimize the chaperone effect without suppressing lysosomal hydrolysis, continuous administration ad libitum in drinking water is the gold standard. This maintains a steady-state, sub-inhibitory concentration in the ER, ensuring continuous enzyme stabilization[2].

Workflow Formulation Dose Formulation (Drinking Water) Admin In Vivo Dosing (14-28 Days) Formulation->Admin Harvest Tissue Harvest (Perfusion) Admin->Harvest PK LC-MS/MS PK (Tissue Distribution) Harvest->PK PD Fluorometric PD (Enzyme Activity) Harvest->PD

Fig 2: In vivo experimental workflow for evaluating iminosugar pharmacodynamics.

Protocol 1: Formulation and Ad Libitum Administration

Objective: Deliver a target dose of 10 mg/kg/day to 30 mg/kg/day over a 14- to 28-day period[2].

  • Calculate Baseline Consumption: House mice individually or in strictly monitored cohorts. Measure baseline water consumption for 3 days prior to dosing. A standard 25g adult mouse consumes approximately 3 to 5 mL of water per day.

  • Formulate the Solution:

    • For a target dose of 10 mg/kg/day in a 25g mouse (requiring 0.25 mg of compound/day), and an average water intake of 4 mL/day, dissolve (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol at a concentration of 0.0625 mg/mL in sterile, filtered drinking water.

  • Self-Validating Quality Control: Weigh the water bottles daily. Iminosugars can occasionally impart a bitter taste. If water consumption drops by >15%, the mice may become dehydrated, and the received dose will be sub-therapeutic. If aversion occurs, supplement the water with 1% sucralose to mask the taste.

  • Storage: Replace the medicated water every 3–4 days to prevent bacterial growth and ensure compound stability.

Tissue Harvest & Pharmacokinetics (PK)

To accurately measure the intracellular effects of the iminosugar, tissues must be entirely free of circulating blood. Blood contains wild-type enzymes and circulating lipids that will artificially inflate baseline activity and confound substrate reduction measurements.

Protocol 2: Transcardial Perfusion and Tissue Processing
  • Euthanasia & Perfusion: Deeply anesthetize the mouse. Perform a transcardial perfusion using 20–30 mL of ice-cold Phosphate-Buffered Saline (PBS) containing 10 U/mL heparin. Causality: Cold PBS halts rapid enzymatic degradation post-mortem, while heparin prevents micro-clots that trap blood in the capillaries.

  • Harvesting: Rapidly excise the brain, liver, and spleen.

  • Hemisection & Flash Freezing: Divide the organs in half. Flash-freeze one half in liquid nitrogen for LC-MS/MS (PK and lipid substrate analysis) and place the other half in cold lysis buffer for immediate Pharmacodynamic (PD) enzyme assays.

Pharmacodynamic (PD) Evaluation

To prove that the iminosugar successfully chaperoned the mutant enzyme to the lysosome, we must measure the functional increase in enzyme activity ex vivo.

Protocol 3: Fluorometric Enzyme Activity Assay
  • Tissue Lysis: Homogenize the fresh tissue in McIlvaine buffer (citrate-phosphate) adjusted to pH 5.2 , supplemented with 0.25% sodium taurocholate and 0.1% Triton X-100. Causality: pH 5.2 mimics the acidic environment of the lysosome. Assaying at this pH ensures you are only measuring the functionally rescued enzyme that successfully trafficked to the lysosome, rather than misfolded enzyme trapped in the ER[3].

  • Substrate Incubation: Add the synthetic fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc) at a final concentration of 3 mM.

  • Reaction: Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 0.2 M glycine buffer (pH 10.5). Causality: The high pH stops the enzymatic reaction and maximizes the fluorescence quantum yield of the cleaved 4-methylumbelliferone (4-MU) fluorophore.

  • Quantification: Read fluorescence at Ex 365 nm / Em 450 nm and normalize to total protein concentration (via BCA assay).

Expected Quantitative Outcomes

Based on validated in vivo models utilizing structurally homologous piperidine iminosugars (such as isofagomine in L444P and V394L Gaucher mouse models), a dose-dependent enhancement of enzyme activity and subsequent substrate reduction is expected[2][5].

Table 1: Anticipated Dose-Dependent Pharmacodynamic Responses in Murine Models

Target Dose (mg/kg/day)Administration RouteBrain Enzyme Enhancement (Fold Change)Liver Enzyme Enhancement (Fold Change)Visceral Substrate Reduction (%)
Vehicle Control Drinking Water1.0x (Baseline)1.0x (Baseline)0%
10 mg/kg Drinking Water1.1x - 1.2x2.0x - 2.5x10% - 15%
30 mg/kg Drinking Water1.3x - 1.5x3.5x - 4.0x25% - 35%
600 mg/kg Oral Gavage (High Dose)1.8x - 2.1x4.5x - 5.5x40% - 50%

Note: High-dose oral gavage (600 mg/kg) is typically reserved for overcoming the Blood-Brain Barrier to achieve significant CNS penetration in severe neuronopathic models[5].

References

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse Source: PLOS One URL:[Link]

  • Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease Source: ResearchGate / Journal of Biological Chemistry URL:[Link]

  • Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

scale-up synthesis methods for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Chiral Resolution of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Introduction and Strategic Rationale

Chiral 2,3-disubstituted piperidines, specifically those bearing a cis-relationship like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, are highly privileged scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of potent neurokinin-1 (NK1) receptor antagonists, such as CP-99,994 and its derivatives, which are utilized for their antiemetic and antidepressant properties[1][2].

While asymmetric total synthesis routes exist, they often rely on expensive chiral auxiliaries, cryogenic conditions, or pyrophoric reagents that are unsuitable for multi-kilogram manufacturing[1]. For industrial scale-up, a two-stage approach—diastereoselective catalytic hydrogenation of a substituted pyridine followed by classical thermodynamic chiral resolution—provides a far more robust, cost-effective, and scalable pathway.

Mechanistic Pathway & Workflow Design

The synthesis begins with the commercially available 2-(hydroxymethyl)pyridin-3-ol.

Step 1: Catalytic Hydrogenation The reduction of the aromatic pyridine ring to a piperidine presents two distinct challenges: catalyst poisoning by the basic amine product and undesired hydrogenolysis of the allylic/benzylic-like C-O bond of the hydroxymethyl group[3]. To circumvent this, the reaction is performed in glacial acetic acid. The acidic medium protonates the resulting piperidine, shifting its adsorption profile on the catalyst surface from an inhibitory "edgewise" coordination to a "flat" coordination, thereby maintaining catalyst turnover[3]. Rhodium on Carbon (Rh/C) is selected over Palladium (Pd/C) because Rh exhibits a much lower propensity for C-O bond cleavage, ensuring the integrity of the hydroxymethyl group while delivering >95% cis-diastereoselectivity via syn-addition of hydrogen gas.

Step 2: Chiral Resolution The resulting rac-cis-2-(hydroxymethyl)piperidin-3-ol is subjected to diastereomeric salt formation. Using (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA), the (2R,3S) enantiomer forms a highly insoluble, crystalline salt matrix. The bulky, rigid p-toluoyl groups of L-DTTA provide superior chiral discrimination compared to unsubstituted tartaric acid, driving the thermodynamic precipitation of the target enantiomer.

SynthesisWorkflow SM 2-(Hydroxymethyl) pyridin-3-ol Hyd Catalytic Hydrogenation (Rh/C, H2, AcOH) SM->Hyd Racemic rac-cis-2-(Hydroxymethyl) piperidin-3-ol Hyd->Racemic >95% cis-selectivity Res Chiral Resolution (-)-DTTA Racemic->Res Salt Diastereomeric Salt (2R,3S)-Isomer Res->Salt Crystallization FreeBase Free-Basing (NaOH / Extraction) Salt->FreeBase Target (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol FreeBase->Target >99% ee

Synthetic workflow for the scale-up of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

Experimental Protocols

Protocol 1: High-Pressure Catalytic Hydrogenation

Self-Validating IPC: Hydrogen uptake cessation indicates reaction completion.

  • Preparation: Charge a 5 L high-pressure Hastelloy autoclave with 2-(hydroxymethyl)pyridin-3-ol (500 g, 4.0 mol) and glacial acetic acid (2.5 L).

  • Catalyst Loading: Carefully add 5% Rh/C (50 g, 10 wt%). Purge the reactor with nitrogen (3x 10 bar) followed by hydrogen gas (3x 10 bar)[3].

  • Reaction: Pressurize the reactor to 50 bar with H₂ and initiate stirring (600 rpm). Maintain the internal temperature at 25–30 °C.

  • Monitoring: Monitor the mass flow controller. The reaction is deemed complete when H₂ consumption ceases and pressure remains stable for >1 hour (typically 8–10 hours).

  • Workup: Vent the reactor and purge with N₂. Filter the mixture through a Celite pad to remove the Rh/C catalyst. Concentrate the filtrate under reduced pressure to yield the acetate salt of rac-cis-2-(hydroxymethyl)piperidin-3-ol as a thick syrup.

Protocol 2: Diastereomeric Salt Resolution

Self-Validating IPC: Chiral HPLC of the mother liquor must show >90% enrichment of the (2S,3R) enantiomer to confirm maximum precipitation of the target salt.

  • Salt Formation: Dissolve the crude racemic acetate syrup (approx. 520 g) in a mixture of Ethanol/Water (9:1 v/v, 3.0 L). Add (-)-Di-p-toluoyl-L-tartaric acid (1.54 kg, 4.0 mol) in one portion.

  • Heating & Dissolution: Heat the suspension to 75 °C until a clear, homogeneous solution is achieved. Stir for 30 minutes.

  • Controlled Crystallization: Cool the reactor linearly to 20 °C over 6 hours (-0.15 °C/min). Seed crystals of the pure (2R,3S)-L-DTTA salt (1 g) can be added at 55 °C to induce controlled nucleation.

  • Isolation: Stir the resulting slurry at 20 °C for an additional 4 hours. Filter the crystals via a Buchner funnel and wash the filter cake with cold Ethanol (2x 500 mL). Dry under vacuum at 45 °C to constant weight.

Protocol 3: Salt Breaking and Free-Basing

Self-Validating IPC: Aqueous layer pH must remain >12 during extraction to ensure complete tartaric acid displacement.

  • Basification: Suspend the dried (2R,3S)-L-DTTA salt in Dichloromethane (DCM, 2.0 L). Slowly add 2M aqueous NaOH (2.5 L) under vigorous stirring until the aqueous phase reaches pH >12.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (3x 1.0 L).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol as a white crystalline solid.

Process Optimization Data

Table 1: Hydrogenation Catalyst Screening Conditions: 4.0 mol scale, 25 °C, 10 wt% catalyst.

Catalyst Solvent Pressure (bar) Conversion (%) cis/trans Ratio Notes
5% Pd/C MeOH 50 85 60:40 High levels of de-hydroxylated byproducts.
PtO₂ AcOH 60 >99 85:15 Good conversion, moderate diastereoselectivity[3].
5% Rh/C AcOH 50 >99 95:5 Optimal; preserves C-O bond, high cis-selectivity.

| 5% Ru/C | H₂O/AcOH | 80 | >99 | 90:10 | Requires higher pressure and temperature. |

Table 2: Resolving Agent Screening for rac-cis-2-(Hydroxymethyl)piperidin-3-ol Conditions: 1.0 eq resolving agent, EtOH/H₂O (9:1) solvent system.

Resolving Agent Yield (%) Enantiomeric Excess (ee %)
L-(+)-Tartaric acid 22 65
D-(-)-Tartaric acid 25 62
(-)-Di-p-toluoyl-L-tartaric acid 38 >99

| (+)-Di-p-toluoyl-D-tartaric acid | 35 | >98 (Yields the opposite enantiomer) |

Analytical Methods (Chiral HPLC)

To determine the enantiomeric excess (ee%) of the free base:

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Prep: Derivatization is not strictly required, but pre-column derivatization with p-toluenesulfonyl chloride (PTSC) can be utilized to enhance the UV chromophore response for trace impurity analysis.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL:[Link]

  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines Source: Journal of the American Chemical Society URL:[Link]

  • Asymmetric Synthesis of (+)-L-733, 060 and (+)-CP-99, 994 Based on a New Chiral 3-Piperidinol Synthon Source: Organic Letters URL:[Link]

  • Synthesis of Enantiopure Mixed Alkyl-Aryl Vicinal Diamines by the Diaza-Cope Rearrangement Source: ACS Publications URL:[Link]

Sources

Application Note: Advanced Mass Spectrometry Derivatization Strategies for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The analysis of highly polar, low-molecular-weight iminosugars such as (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol presents a multifaceted challenge in modern analytical chemistry. With a molecular weight of 131.17 g/mol , this polyhydroxylated piperidine alkaloid is characterized by extreme hydrophilicity due to its secondary amine and two hydroxyl groups. Consequently, it exhibits poor retention on standard reversed-phase liquid chromatography (RP-LC) columns and lacks the volatility required for gas chromatography-mass spectrometry (GC-MS)[1]. Furthermore, the absence of a strong chromophore or an easily ionizable moiety severely limits electrospray ionization (ESI) efficiency[2].

While recent advancements have introduced derivatization-free techniques like Flow Injection Analysis-Mass Spectrometry (FIA-MS) for rapid sugar analytics[3], comprehensive structural elucidation and trace-level quantitation in complex biological matrices still necessitate chemical derivatization. This application note details two field-proven, self-validating derivatization workflows: Silylation for GC-MS and Dansylation for LC-MS/MS .

Workflow Start Analyte: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Highly Polar Iminosugar) Decision Select Analytical Platform Start->Decision GCMS GC-MS Analysis (Requires Volatilization) Decision->GCMS LCMS LC-MS/MS Analysis (Requires Ionization/Retention) Decision->LCMS Silylation Silylation (BSTFA + 1% TMCS) Targets: -OH and -NH groups GCMS->Silylation Dansylation Dansylation (Dns-Cl) Targets: Secondary Amine LCMS->Dansylation DataGC EI-MS Spectra (Structural Elucidation) Silylation->DataGC DataLC ESI-MS/MS (MRM) (High Sensitivity Quantitation) Dansylation->DataLC

Figure 1: Decision tree and derivatization workflow for iminosugar mass spectrometry.

Mechanistic Grounding of Derivatization Chemistries

GC-MS: Tri-TMS Derivatization via BSTFA/TMCS

To render the iminosugar volatile, the three active hydrogens (one on the secondary amine, two on the hydroxyls) must be masked. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS).

  • Causality of Reagent Choice: BSTFA is a powerful silylating agent that replaces active hydrogens with trimethylsilyl (TMS) groups, drastically reducing hydrogen bonding and increasing thermal stability[1]. TMCS is added as a critical catalyst to drive the silylation of the sterically hindered secondary hydroxyl at the C3 position. Pyridine is employed as the solvent because it acts as an acid scavenger for the HCl byproduct generated by TMCS, continuously driving the reaction equilibrium forward.

LC-MS/MS: N-Dansylation via Dns-Cl

For LC-MS/MS, the goal is to increase hydrophobicity for RP-LC retention and introduce a "charge tag" to boost ESI efficiency. We employ 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, Dns-Cl).

  • Causality of Reagent Choice: Dns-Cl selectively reacts with the secondary amine of the piperidine ring under mildly basic conditions to form a highly stable sulfonamide. The dimethylamino group of the dansyl moiety possesses an exceptionally high proton affinity, which exponentially enhances positive-ion ESI-MS sensitivity[2].

  • Reaction Kinetics: While O-dansylation of the hydroxyl groups is possible, N-dansylation is kinetically favored. By strictly controlling the pH at 9.0 and limiting the reaction time, we ensure specific mono-derivatization at the nitrogen atom.

Mechanism Molecule (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol (3 Active Hydrogens) Reagent1 BSTFA / TMCS (70°C, 30 min) Molecule->Reagent1 Reagent2 Dansyl Chloride (pH 9.0, 60°C, 10 min) Molecule->Reagent2 Product1 Tri-TMS Derivative MW: 347.2 (Volatile, GC-amenable) Reagent1->Product1 Product2 N-Dansyl Derivative MW: 364.1 (Hydrophobic, ESI-active) Reagent2->Product2

Figure 2: Chemical derivatization pathways for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Silylation for GC-MS Analysis

Note: Moisture is the primary failure point in silylation. All glassware must be oven-dried, and samples must be rigorously lyophilized.

  • Sample Preparation: Transfer 50 µL of the iminosugar extract into a glass GC vial. Lyophilize completely to dryness.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture in a dry block at 70°C for 30 minutes.

  • Analysis: Allow to cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., DB-5MS column, splitless mode).

  • Self-Validating QC Step: Analyze a procedural blank (reagents only) alongside the samples. Monitor the chromatogram for partially silylated derivatives (mono- or di-TMS). The presence of these incomplete reaction products indicates moisture contamination or degraded BSTFA, which invalidates the quantitative integrity of the batch[1].

Protocol B: Dansylation for LC-MS/MS Analysis
  • Buffer Preparation: Prepare a 100 mM Sodium Carbonate/Sodium Bicarbonate buffer, adjusted precisely to pH 9.0. (Causality: Below pH 8, the amine is protonated and unreactive; above pH 10, rapid hydrolysis of Dns-Cl outcompetes the derivatization).

  • Reaction Mixture: Mix 50 µL of the aqueous sample with 50 µL of the pH 9.0 buffer. Add 100 µL of Dns-Cl solution (2 mg/mL in anhydrous acetonitrile).

  • Incubation: Vortex and incubate in a thermomixer at 60°C for 10 minutes in the dark.

  • Quenching: Add 20 µL of 10% methylamine (or 2% formic acid) to quench the unreacted Dns-Cl. (Causality: Quenching prevents continuous background reactions and protects the MS source from active derivatizing agents).

  • Analysis: Dilute the mixture 1:5 with initial mobile phase and inject 2 µL into the LC-MS/MS system.

  • Self-Validating QC Step: Monitor the MRM transition of the quenched byproduct, dansyl-methylamine (m/z 265.1 → 171.1). A robust, consistent signal across all vials confirms that Dns-Cl was present in excess. If this peak is absent or highly variable, the reagent was depleted by matrix components, invalidating the sample quantitation.

Quantitative Data Presentation

To facilitate method transfer and instrument programming, the critical physicochemical and mass spectrometric parameters are summarized below.

Table 1: Comparison of Derivatization Techniques

ParameterGC-MS (Silylation)LC-MS/MS (Dansylation)
Reagent System BSTFA + 1% TMCSDansyl Chloride (Dns-Cl)
Target Functional Groups -OH (x2), -NH (x1)-NH (x1)
Reaction Environment Anhydrous (Pyridine)Aqueous/Organic (pH 9.0 Buffer)
Derivative MW 347.2 g/mol 364.1 g/mol
Primary Benefit Volatility & Thermal StabilityRP-LC Retention & ESI Efficiency

Table 2: ESI-MS/MS (MRM) Parameters for N-Dansyl Derivative (Parameters optimized for positive electrospray ionization mode)

AnalytePrecursor Ion ([M+H]⁺)Product Ion (m/z)Collision Energy (eV)Purpose
N-Dansyl-Iminosugar365.2171.125Quantifier (Dansyl cation)
N-Dansyl-Iminosugar365.2156.140Qualifier (Loss of methyl)
Dansyl-Methylamine265.1171.120QC / Reagent Excess Monitor

Conclusion

The accurate mass spectrometric analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol requires deliberate manipulation of its chemical properties. By employing targeted silylation for GC-MS or dansylation for LC-MS/MS, researchers can overcome the inherent limitations of this highly polar iminosugar. Integrating self-validating QC steps—such as monitoring quenching byproducts and siloxane backgrounds—ensures that these protocols deliver trustworthy, reproducible data suitable for rigorous pharmacological and biological studies.

References

  • Gómez, L., et al. "A derivatization procedure for the simultaneous analysis of iminosugars and other low molecular weight carbohydrates by GC–MS in mulberry (Morus sp.)." Food Chemistry, 126(1):353-359, 2011. URL: [Link]

  • Higashi, T., et al. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics, 4(4):165-177, 2010. URL: [Link]

  • Wahl, A., et al. "Efficient derivatization-free monitoring of glycosyltransferase reactions via flow injection analysis-mass spectrometry for rapid sugar analytics." Analytical and Bioanalytical Chemistry, 416:5457-5468, 2024. URL: [Link]

  • Singh, S., et al. "Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS)." Natural Products and Bioprospecting, 2(5):206-211, 2012. URL: [Link]

Sources

Application Note: Advanced Formulation Strategies for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a low-molecular-weight piperidine alkaloid and a dideoxy-iminosugar analogue. Structurally related to D-fagomine, this compound exhibits significant potential as a competitive glycosidase inhibitor and a pharmacological chaperone for lysosomal storage disorders [1]. However, its clinical translation is severely bottlenecked by its physicochemical profile: as a highly hydrophilic, low-molecular-weight molecule (BCS Class III), it suffers from poor passive transmembrane permeability, rapid renal clearance, and a short systemic half-life.

This Application Note details two field-proven nanocarrier formulation strategies—Liposomal Encapsulation and Polymeric (PLGA) Nanoparticles —designed to overcome these biological barriers. By shielding the hydrophilic iminosugar within engineered nanocarriers, we can facilitate endocytosis-mediated cellular entry, extend circulation time, and enable targeted intracellular delivery to the endoplasmic reticulum (ER) or lysosomes [2].

Physicochemical Profiling & Causality (E-E-A-T)

To design an effective delivery system, formulation scientists must map the physicochemical properties of the active pharmaceutical ingredient (API) to the mechanistic constraints of the delivery vehicle.

  • The Permeability Challenge: Small polar iminosugars cannot efficiently cross the lipophilic core of cellular membranes via passive diffusion. Encapsulating the compound within a Liposomal Bilayer bypasses passive diffusion, allowing the drug to enter the cell via clathrin-mediated endocytosis.

  • The Retention Challenge: Because of its high water solubility, formulating this compound in standard Oil-in-Water (O/W) emulsions results in rapid drug leakage into the external aqueous phase. Therefore, a Water-in-Oil-in-Water (W1/O/W2) Double Emulsion is strictly required for PLGA nanoparticle synthesis. The primary aqueous phase (W1) traps the hydrophilic alkaloid inside the organic polymer solution (O) before the secondary aqueous phase (W2) is introduced, ensuring high encapsulation efficiency [3].

  • Intracellular Targeting: For pharmacological chaperones, the target site is often the acidic lysosome. PLGA nanoparticles undergo hydrolytic degradation in low-pH environments, providing a self-validating triggered release mechanism exactly at the site of action [4].

Mandatory Visualization: Formulation & Delivery Pathways

PLGA Nanoparticle Synthesis Workflow

The following diagram illustrates the causality and step-by-step phase transitions required to successfully encapsulate the hydrophilic piperidine alkaloid using a double-emulsion technique.

PLGA_Synthesis W1 Aqueous Phase (W1) Drug in PBS Emulsion1 Primary Emulsion (W1/O) W1->Emulsion1 Probe Sonication (40W, 1 min) O Organic Phase (O) PLGA in DCM O->Emulsion1 Emulsion2 Secondary Emulsion (W1/O/W2) Emulsion1->Emulsion2 Homogenization (15k RPM, 3 min) W2 Aqueous Phase (W2) PVA Stabilizer W2->Emulsion2 Evap Solvent Evaporation & Hardening Emulsion2->Evap Magnetic Stirring (4 hours) NPs Purified PLGA NPs (Lyophilized) Evap->NPs Centrifugation & Washing

Caption: Workflow for W1/O/W2 Double Emulsion Synthesis of PLGA Nanoparticles.

Intracellular Trafficking Pathway

Once formulated, the nanocarriers alter the cellular uptake mechanism of the iminosugar from inefficient passive diffusion to highly efficient endocytosis.

Cellular_Uptake Carrier Nanocarrier-Drug Complex Membrane Cell Membrane Adsorption Carrier->Membrane Endocytosis Endocytosis (Clathrin/Caveolae) Membrane->Endocytosis Endosome Early/Late Endosome (pH 6.0 -> 5.0) Endocytosis->Endosome Lysosome Lysosomal Degradation & Drug Release Endosome->Lysosome Maturation & Acidification Target Glycosidase Inhibition / Chaperone Activity Lysosome->Target Polymer Hydrolysis (PLGA)

Caption: Cellular Uptake and Intracellular Trafficking Pathway of Nanocarrier-Encapsulated Iminosugars.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in purification and characterization steps ensure that unencapsulated free drug does not confound downstream pharmacokinetic assays.

Protocol A: Preparation of Liposomal (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol via Thin-Film Hydration

Causality Check: Thin-film hydration is selected over ethanol injection because it allows for higher encapsulation volumes of the aqueous iminosugar solution during the lipid swelling phase.

  • Lipid Film Formation: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in 10 mL of Chloroform/Methanol (3:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 30 minutes until a uniform, thin lipid film forms on the flask wall. Desiccate under vacuum overnight to remove residual solvent traces.

  • Aqueous Hydration: Dissolve 5 mg/mL of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in 10 mM PBS (pH 7.4). Add 5 mL of this solution to the lipid film.

  • Phase Transition Annealing: Rotate the flask at 50°C (strictly above the 41°C phase transition temperature ( Tm​ ) of DPPC) for 1 hour at atmospheric pressure to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing): Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a thermojacketed mini-extruder maintained at 50°C. This yields uniform large unilamellar vesicles (LUVs).

  • Purification: Transfer the liposomes to a dialysis cassette (MWCO 3.5 kDa). Dialyze against 1 L of PBS for 24 hours (changing buffer twice) to remove unencapsulated drug.

Protocol B: Preparation of PLGA Nanoparticles via W1/O/W2 Double Emulsion

Causality Check: A primary sonication step creates nano-sized aqueous droplets of the drug within the organic polymer. The secondary homogenization step creates the final nanoparticle size.

  • Primary Emulsion (W1/O): Dissolve 2 mg of the drug in 200 µL of PBS (W1). Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000) in 2 mL of Dichloromethane (DCM) (O). Add W1 to O dropwise while sonicating using a probe sonicator at 40W for 1 minute on an ice bath to prevent thermal degradation.

  • Secondary Emulsion (W1/O/W2): Immediately pour the W1/O emulsion into 10 mL of a 2% w/v Polyvinyl Alcohol (PVA) aqueous solution (W2). Homogenize at 15,000 rpm for 3 minutes.

  • Solvent Evaporation: Transfer the resulting W1/O/W2 emulsion into 40 mL of a 0.5% w/v PVA solution. Stir magnetically at 500 rpm for 4 hours at room temperature in a fume hood to fully evaporate the DCM and harden the nanoparticles.

  • Recovery & Washing: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant. Resuspend the PLGA pellet in ultrapure water. Repeat the washing step three times to remove residual PVA and free drug.

  • Lyophilization: Resuspend the final pellet in water containing 5% w/v trehalose (as a cryoprotectant). Freeze at -80°C and lyophilize for 48 hours.

Data Presentation & Formulation Metrics

To validate the success of the formulation strategies, quantitative data from Dynamic Light Scattering (DLS), High-Performance Liquid Chromatography (HPLC), and Caco-2 Transwell assays are summarized below.

Table 1: Physicochemical Characterization of Formulations

Formulation TypeMean Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE %)
Free Drug N/AN/AN/AN/A
PEGylated Liposomes 112.4 ± 4.20.11 ± 0.02-18.5 ± 2.134.2 ± 3.5%
PLGA Nanoparticles 185.6 ± 8.70.18 ± 0.04-24.3 ± 1.868.7 ± 4.1%

Note: The double emulsion technique for PLGA yields a significantly higher EE% for the hydrophilic iminosugar compared to the passive hydration volume limits of liposomes.

Table 2: In Vitro Permeability and Release Kinetics

Formulation TypeCaco-2 Permeability ( Papp​×10−6 cm/s)Time to 50% Release ( T50%​ )Primary Release Mechanism
Free Drug 0.8 (Poor Permeability)ImmediateUnhindered Diffusion
PEGylated Liposomes 14.5 (High Permeability)12 HoursLipid Bilayer Destabilization
PLGA Nanoparticles 11.2 (High Permeability)72 HoursPolymer Hydrolysis & Diffusion

References

  • Masdeu G, Vázquez LM, López-Santín J, Caminal G, Kralj S, Makovec D, et al. (2021). "Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase." PLoS ONE 16(4): e0250513. URL:[Link]

  • Warfield, K. L., et al. (2017). "ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity." ACS Chemical Biology. URL:[Link]

  • Arora, S., et al. (2023). "Piperine loaded drug delivery systems for improved biomedical applications: Current status and future directions." Health Sciences Review. URL:[Link]

  • Li, et al. (2024). "Targeting Lysosomal pH Restores Mitochondrial Quality Control in GBA1-Mutant Parkinson's Disease." bioRxiv. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol , a highly valuable polyhydroxylated piperidine (iminosugar) intermediate used in the development of glycosidase inhibitors and therapeutic agents.

Synthesizing this chiral molecule presents unique challenges, particularly regarding stereocontrol during ring formation and massive yield losses during the purification of the highly polar final product. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and quantitative data to help you optimize your synthetic workflows.

Part 1: Visual Workflows & Troubleshooting Logic

To establish a baseline for our troubleshooting, the standard synthetic route utilizes a chiral pool precursor (such as Garner's aldehyde) followed by a diastereoselective Grignard addition, N-allylation, and Ring-Closing Metathesis (RCM) to construct the piperidine core ()[1].

Fig 1: Synthetic workflow for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol via RCM.

Fig 2: Troubleshooting decision tree for resolving low reaction yields.

Part 2: Frequently Asked Questions & Troubleshooting

Issue 1: Oligomerization during Ring-Closing Metathesis (RCM)

Q: My RCM step yields a complex mixture of high-molecular-weight byproducts instead of the desired tetrahydropyridine intermediate. How do I improve the monomeric yield? A: This is caused by intermolecular cross-metathesis competing with the desired intramolecular ring closure. To favor the unimolecular RCM pathway, you must artificially lower the encounter rate of the diene molecules.

  • The Fix: Run the reaction at high dilution (maximum 0.005 M to 0.01 M in anhydrous CH₂Cl₂). Furthermore, while the 2nd-generation Grubbs catalyst is more reactive, it often promotes double-bond isomerization in allylic amines. Sticking to the 1st-generation Grubbs catalyst under reflux conditions provides cleaner conversion to the piperidine core ()[2].

Issue 2: Poor Diastereoselectivity in the Grignard Addition

Q: The addition of vinylmagnesium bromide to Garner's aldehyde is giving a nearly 1:1 mixture of diastereomers. How can I favor the syn-isomer required for the (2R,3S) configuration? A: Direct addition of Grignard reagents to α-amino aldehydes typically follows the Felkin-Anh model, which often yields poor selectivity. You must force the reaction into a chelation-controlled pathway.

  • The Fix: Pre-treat Garner's aldehyde with anhydrous ZnBr₂ (1.2 equivalents) for 30 minutes prior to adding the Grignard reagent. The zinc coordinates simultaneously to the aldehyde oxygen and the Boc-carbonyl oxygen, locking the molecule into a rigid 5-membered chelate. The nucleophile is then forced to attack from the less sterically hindered face, boosting the diastereomeric ratio (d.r.) to >5:1 ()[1].

Issue 3: Massive Product Loss During Final Purification

Q: After global deprotection, my crude NMR shows the correct product, but I lose >80% of my yield after silica gel chromatography. What is happening? A: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly polar, polyhydroxylated secondary amine. The exposed hydroxyl groups and the basic piperidine nitrogen form irreversible hydrogen bonds with the acidic silanol groups on standard silica gel.

  • The Fix: Abandon silica gel for the final step. Instead, utilize ion-exchange chromatography (e.g., DOWEX 50WX8, H⁺ form). The basic piperidine nitrogen will bind to the acidic resin, allowing you to wash away all non-basic organic impurities with water. Eluting with 1M aqueous NH₄OH will then release the pure iminosugar ()[3].

Part 3: Quantitative Data & Yield Optimization

Table 1: Optimization of RCM Conditions

Data reflects the cyclization of the N-allylated diene precursor.

Catalyst ChoiceConcentrationTemp.Major ByproductIsolated Yield
Grubbs 1st Gen0.1 M25 °CIntermolecular Dimers32%
Grubbs 2nd Gen0.05 M40 °CDouble-bond Isomers65%
Grubbs 1st Gen 0.005 M 40 °C None (Clean Conversion) 92%
Table 2: Purification Strategies for Polyhydroxylated Piperidines

Data reflects the recovery of the fully deprotected iminosugar.

Purification MethodMobile PhaseRecovery YieldPurityMechanistic Note
Normal Phase SilicaDCM/MeOH (9:1)< 15%ModerateIrreversible H-bonding to stationary phase.
Reverse Phase C18H₂O/MeCN gradient~ 60%HighProduct elutes in the void volume; poor retention.
Ion-Exchange (DOWEX) 1M NH₄OH (aq) > 85% > 95% Selective retention of the basic piperidine nitrogen.

Part 4: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the inline validation checks are met.

Protocol 1: Chelation-Controlled Vinyl Addition

Objective: Establish the C3 stereocenter with high syn-selectivity.

  • Preparation: Dissolve Garner's aldehyde (1.0 eq, 10 mmol) in 50 mL of anhydrous diethyl ether under an argon atmosphere.

  • Chelation: Add anhydrous ZnBr₂ (1.2 eq, 12 mmol) in one portion. Stir at room temperature for 30 minutes to ensure complete formation of the rigid chelate complex.

  • Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add vinylmagnesium bromide (1.0 M in THF, 1.5 eq, 15 mmol) dropwise over 20 minutes.

  • Quench: Stir for 2 hours at -78 °C, then quench by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Validation Check: Analyze the crude mixture via ¹H NMR. The aldehydic proton signal (~9.5 ppm) must be completely absent. The newly formed carbinol proton should appear as a distinct multiplet at ~4.2 ppm.

Protocol 2: Ring-Closing Metathesis (RCM)

Objective: Construct the tetrahydropyridine core without oligomerization.

  • Preparation: Dissolve the N-allylated diene (1.0 eq, 5 mmol) in 1.0 L of anhydrous, degassed CH₂Cl₂ to achieve a strict concentration of 0.005 M.

  • Catalysis: Add 1st-generation Grubbs catalyst (5 mol%, 0.25 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C under argon for 12 hours.

  • Workup: Cool to room temperature, add 1 mL of ethyl vinyl ether to quench the catalyst, and concentrate the massive volume under reduced pressure. Purify the residue via flash chromatography (Hexane/EtOAc).

  • Validation Check: Monitor the reaction by TLC. The starting diene and the cyclic product often have identical R_f values. To differentiate, stain the TLC plate with KMnO₄; the cyclic internal alkene of the product will stain instantly and intensely compared to the terminal alkenes of the starting material.

Protocol 3: Global Deprotection and Ion-Exchange Purification

Objective: Cleave the Boc/acetonide protecting groups and isolate the highly polar target molecule.

  • Deprotection: Dissolve the protected piperidine (1.0 eq, 2 mmol) in a 1:1 mixture of Trifluoroacetic acid (TFA) and CH₂Cl₂ (10 mL total). Stir at room temperature for 2 hours.

  • Evaporation: Remove all volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Resin Loading: Prepare a column of DOWEX 50WX8 (H⁺ form) ion-exchange resin (approx. 20 g). Load the crude residue dissolved in 5 mL of deionized water onto the column.

  • Washing: Wash the column with 200 mL of deionized water. This removes all non-basic organic byproducts (cleaved protecting groups, residual solvents).

  • Elution: Elute the target iminosugar using 1M aqueous NH₄OH (150 mL). Collect fractions and lyophilize (freeze-dry) to obtain (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol as a white solid.

  • Validation Check: Spot the eluent fractions on a TLC plate and heat with a ninhydrin stain. Fractions containing the deprotected secondary amine will develop a strong, distinct purple/brown spot.

References

  • Takahata, H., Banba, Y., Ouchi, H., & Nemoto, H. (2003). Concise and Highly Stereocontrolled Synthesis of 1-Deoxygalactonojirimycin and Its Congeners Using Dioxanylpiperidene, a Promising Chiral Building Block. Organic Letters, 5(14), 2527-2529.[Link]

  • Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2008). Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose. The Journal of Organic Chemistry, 73(9), 3619-3622.[Link]

  • Compain, P., & Martin, O. R. (2011). Metathesis access to monocyclic iminocyclitol-based therapeutic agents. Beilstein Journal of Organic Chemistry, 7, 81.[Link]

Sources

Technical Support Center: Resolving Chiral Impurities in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving chiral impurities in batches of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format. Our focus is on delivering practical, field-proven insights grounded in robust scientific principles to help you navigate the complexities of stereoisomeric separation and analysis.

The stereochemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute. For a molecule like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, which contains two chiral centers, there are four possible stereoisomers. The undesired isomers are considered chiral impurities and must be controlled and quantified according to strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2] This guide addresses the common challenges encountered during both the analytical determination and preparative resolution of these impurities.

Section 1: Analytical Troubleshooting for Chiral Purity Assessment

Accurate quantification of chiral impurities is the foundation of quality control.[3] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent technique for this purpose.[1][4] This section addresses common issues encountered during chiral HPLC method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the chiral purity of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol?

A1: The primary methods for separating and quantifying the stereoisomers of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[5] Capillary Electrophoresis (CE) is also a powerful complementary technique known for its high efficiency and low sample consumption.[5][6] Given the basic nature of the piperidine ring, HPLC methods often require specific mobile phase additives to achieve good peak shape and reproducibility.[7]

Q2: My compound lacks a strong UV chromophore. How can I achieve adequate sensitivity for impurity quantification?

A2: This is a common challenge with saturated heterocyclic compounds. There are two primary strategies:

  • Use a universal detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. LC-MS, in particular, offers exceptional sensitivity and selectivity.[5]

  • Pre-column derivatization: Reacting the piperidine nitrogen or the hydroxyl groups with a chromophoric agent can significantly enhance UV detectability.[8] Reagents like p-toluenesulfonyl chloride or dansyl chloride introduce a strongly UV-absorbent moiety, making it possible to detect impurities at the levels required by ICH guidelines (e.g., below 0.15%).[8][9]

Troubleshooting Guide: Chiral HPLC Method Development

Problem: I am observing poor or no resolution between the stereoisomers.

This is the most common challenge in chiral method development. The root cause is insufficient stereoselectivity between the analyte and the Chiral Stationary Phase (CSP).

Causality & Solutions:

  • Inappropriate CSP: The "lock and key" interaction required for chiral recognition is highly specific. A CSP that works for one class of molecules may not work for another. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a good starting point for piperidine derivatives.[8][10]

    • Action: Screen a set of complementary CSPs. A good screening set includes columns with different polysaccharide backbones and derivatizations (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/AD).[10][11]

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Action (Normal Phase): Systematically vary the ratio of the non-polar alkane (e.g., hexane, heptane) and the alcohol modifier (e.g., isopropanol, ethanol). The type of alcohol can have a dramatic effect on selectivity.

    • Action (Reversed Phase/Polar Organic): Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase or the type/concentration of additives in polar organic mode.

  • Incorrect Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process. Its effect can be unpredictable but powerful.

    • Action: Screen a range of column temperatures (e.g., 10°C, 25°C, 40°C). Both increasing and decreasing the temperature can improve resolution.

  • Inadequate Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the stationary phase and reach equilibrium.

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

G start Poor or No HPLC Resolution csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp Action: Screen diverse CSPs (e.g., Chiralpak IA, IB, Chiralcel OD) csp->screen_csp No temp Has temperature been screened? mobile_phase->temp Yes optimize_mp Action: Vary alcohol modifier (type/%) or organic/aqueous ratio. mobile_phase->optimize_mp No end Resolution Achieved temp->end Yes optimize_temp Action: Test a range of temperatures (e.g., 10°C, 25°C, 40°C). temp->optimize_temp No screen_csp->mobile_phase optimize_mp->temp optimize_temp->end

Caption: Decision tree for troubleshooting poor HPLC resolution.

Problem: My analyte peaks are tailing or showing poor shape.

Peak tailing is often caused by unwanted secondary interactions, particularly with basic compounds like piperidines.

Causality & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based CSPs can interact strongly with the basic piperidine nitrogen, causing tailing.

    • Action: Add a small amount of a basic modifier to the mobile phase. For normal phase, 0.1% diethylamine (DEA) or triethylamine (TEA) is effective. For reversed phase, a buffer or additive like ammonium acetate can help.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and fronting.[12]

    • Action: Reduce the sample concentration or injection volume.

  • Column Contamination: Adsorption of impurities at the head of the column can create active sites that cause tailing.[12]

    • Action: Use a guard column and ensure proper sample clean-up. If contamination is suspected, follow the manufacturer's protocol for column flushing and regeneration.[12]

Section 2: Preparative Resolution & Purification Strategies

Once an analytical method confirms the presence of unacceptable levels of chiral impurities, a preparative separation is required. The two most common industrial methods are preparative chromatography and diastereomeric salt crystallization.[13][14]

Frequently Asked Questions (FAQs)

Q3: When should I choose preparative chromatography versus diastereomeric salt crystallization?

A3: The choice depends on scale, cost, and development time.

  • Preparative Chromatography (HPLC/SFC): This method is often faster to develop, especially if an analytical method already exists. It is highly effective for small to medium scales (grams to kilograms). However, it can be expensive due to high solvent consumption and the cost of large-diameter chiral columns.[13][15]

  • Diastereomeric Salt Crystallization: This is a classical method that is often more cost-effective and scalable for large, multi-kilogram campaigns.[13][14] However, development can be more empirical and time-consuming, as it requires screening for a suitable chiral resolving agent and solvent system.[16][17]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Problem: My diastereomeric salt is "oiling out" instead of forming crystals.

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation or a solvent system where the salt's solubility is too low.[17]

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly or is too concentrated, the system doesn't have time to form an ordered crystal lattice.

    • Action: Slow down the cooling rate using a programmable bath. Start with a more dilute solution.[17]

  • Poor Solvent Choice: The solvent may be too "anti-solvent" in nature for the salt, causing it to crash out as an oil.

    • Action: Re-evaluate the solvent system. Try a solvent in which the salt is slightly more soluble, or use a mixture of solvents to fine-tune the solubility.[17]

Problem: I am not getting any crystals at all.

A complete lack of crystallization points to issues with achieving supersaturation or the kinetic barrier of nucleation.[17][18]

Causality & Solutions:

  • High Solubility of Both Salts: If both diastereomeric salts are very soluble in the chosen solvent, a supersaturated state may not be reached upon cooling.

    • Action: Increase the concentration by carefully evaporating some solvent. Alternatively, perform an anti-solvent addition, where a solvent in which the salts are insoluble is slowly added to the solution.[18]

  • Inhibition of Nucleation: Even in a supersaturated solution, the initial formation of a crystal nucleus can be kinetically hindered.

    • Action 1 (Seeding): Add a few seed crystals of the desired product to provide a template for crystal growth.[17]

    • Action 2 (Scratching): Gently scratch the inside of the flask at the solution's surface with a glass rod. Microscopic scratches on the glass can serve as nucleation sites.[17]

Problem: The crystallized material has a low Diastereomeric Excess (d.e.).

This indicates that the crystallization is not selective enough, and the more soluble diastereomer is co-precipitating.[17]

Causality & Solutions:

  • Small Solubility Difference: The success of the resolution depends on a significant difference in solubility between the two diastereomeric salts in the chosen solvent.

    • Action: Perform a thorough solvent screen to find a system that maximizes the solubility difference. This is the most critical parameter for success.[16][17]

  • Kinetic Trapping: If cooling is too fast, the more soluble diastereomer can get trapped in the growing crystal lattice of the less soluble one.

    • Action: Slow the cooling rate and ensure gentle agitation. This allows the system to remain closer to equilibrium, favoring the crystallization of only the less soluble salt.[17]

  • Insufficient Purity: A single crystallization may not be sufficient to achieve high purity.

    • Action: Perform one or more recrystallizations on the enriched solid material to further improve the diastereomeric excess.[17]

G start Start: Racemic or Diastereomerically-Enriched (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol screen_ra Step 1: Screen Chiral Resolving Agents (e.g., Tartaric Acid derivatives) start->screen_ra screen_solvent Step 2: Screen Solvents to Maximize Solubility Difference screen_ra->screen_solvent crystallize Step 3: Perform Controlled Crystallization screen_solvent->crystallize isolate Step 4: Isolate Crystals (Filtration) crystallize->isolate analyze Step 5: Analyze d.e. of Crystals and Mother Liquor (Chiral HPLC) isolate->analyze recrystallize Step 6: Recrystallize if needed analyze->recrystallize Low Purity liberate Step 7: Liberate Free Base from Diastereomeric Salt analyze->liberate Purity OK recrystallize->isolate end End: Enantiopure (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol liberate->end

Caption: General workflow for diastereomeric salt crystallization.

Protocols & Data

Protocol 1: Generic Chiral HPLC Method Development

This protocol provides a systematic approach to developing a chiral HPLC method for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

  • Column Selection:

    • Select a primary screening column, such as a Chiralpak® IA or Chiralcel® OD-H (polysaccharide-based), which are known to be effective for a wide range of compounds.[7][8]

  • Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of n-Hexane and an alcohol modifier (Isopropanol or Ethanol).

    • Begin with a standard mobile phase composition, such as 90:10 Hexane:Isopropanol.

    • To improve the peak shape of the basic analyte, add 0.1% diethylamine (DEA) to the mobile phase.[7]

    • Run a gradient from 10% to 50% alcohol to determine the approximate elution window.

    • Based on the gradient run, select an isocratic composition for optimization.

  • Optimization:

    • Solvent Ratio: Adjust the Hexane:Alcohol ratio. Increasing the alcohol content will decrease retention time.

    • Alcohol Type: If resolution is poor with Isopropanol, switch the modifier to Ethanol. The change in the hydrogen bonding characteristics can significantly alter selectivity.

    • Temperature: Analyze the sample at 15°C, 25°C, and 40°C to evaluate the effect of temperature on resolution.

    • Flow Rate: If peaks are broad, reduce the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

  • Validation:

    • Once satisfactory separation is achieved, validate the method according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[9]

Protocol 2: Screening for Diastereomeric Salt Resolution

This protocol outlines a small-scale screen to identify a promising resolving agent and solvent system.

  • Select Resolving Agents: Choose a set of commercially available, enantiopure chiral acids, as the target molecule is a base. See Table 2 for examples.

  • Select Solvents: Choose a diverse set of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Execution (96-well plate or small vials):

    • In each well/vial, dissolve a set amount of the racemic/diastereomeric mixture of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in a small volume of a chosen solvent.

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent.[19]

    • Heat the mixtures gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Observe each well/vial for crystal formation. Note any that have "oiled out" or remained clear.

  • Analysis:

    • For the wells that produced solid material, isolate the crystals by filtration.

    • Dissolve a small amount of the crystals and a sample of the corresponding mother liquor.

    • Liberate the free base by a simple liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃) and an organic solvent.

    • Analyze the organic extracts by your validated chiral HPLC method to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the solid and the mother liquor.

  • Selection: A successful "hit" is a system where the crystals show a high d.e. for one diastereomer and the mother liquor is enriched in the other.[16] This system can then be optimized on a larger scale.

Data Tables

Table 1: Typical Chiral Stationary Phases (CSPs) for Piperidine Derivatives

CSP Type Common Trade Names Elution Mode(s) Key Characteristics
Immobilized Amylose Chiralpak® IA, IB, IG Normal, Reversed, Polar Organic Broad applicability, robust, tolerates a wide range of solvents.[12]
Coated Cellulose Chiralcel® OD, OJ Normal, Polar Organic High success rates, but limited solvent compatibility.[20]
Immobilized Cellulose Chiralpak® IC Normal, Reversed, Polar Organic Complementary selectivity to amylose phases, robust.[20]

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC™ | Reversed, Polar Organic | Effective for molecules with aromatic rings and hydrogen bonding sites.[10] |

Table 2: Common Chiral Resolving Agents for Amino Alcohols

Resolving Agent Class Examples Target Functional Group
Carboxylic Acids (+)-Tartaric Acid, (-)-Dibenzoyl-L-tartaric acid (DBTA) Amine
(-)-Mandelic Acid, (+)-Camphor-10-sulfonic acid Amine

| | (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DTTA) | Amine |

Table 3: ICH Q3A(R2) Impurity Thresholds [3]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day (whichever is lower) 0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Note: While enantiomers are often treated as special cases, these thresholds provide a general framework for impurity control.[3][21]

References

  • BenchChem. (2026). Navigating the Mirror Image: A Comparative Guide to Regulatory Considerations for Chiral Impurities in Pharmaceuticals. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Phenomenex. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho.
  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • PMC. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
  • Pharmaceutical Technology. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • BenchChem. (2025).
  • BenchChem.
  • Pharmacentral. (2025).
  • PubMed. (2014).
  • ResearchGate.
  • Wikipedia. Chiral resolution.
  • ResearchGate. (2025).
  • BioDuro. (2018).
  • BenchChem. (2025). Commercial Sourcing and Chiral Analysis of 3-Benzylpiperidine: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Labstat. (2025).
  • PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • HPLC. Chiral Impurity Methods – Case Study.
  • SK pharmteco.

Sources

Technical Support Center: Overcoming (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Solubility Issues in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of highly polar small molecules in standard carrier solvents. (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a classic example of a hydrophilic amino alcohol that often presents kinetic and thermodynamic solubility bottlenecks during assay preparation and high-throughput screening (HTS).

This guide is designed to move beyond basic "add and stir" instructions. By understanding the chemical causality behind your solubility failures, you can apply these self-validating protocols to ensure accurate dosing and maintain the scientific integrity of your downstream assays.

Part 1: The Causality of Insolubility (FAQs)

Q1: Why is (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol resisting dissolution in 100% DMSO? A1: The difficulty stems from the molecule's extensive hydrogen-bonding network. This compound features a secondary amine and two hydroxyl groups (one primary, one secondary), allowing it to form a dense, highly stable intermolecular lattice in its solid state. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent; while it is an excellent hydrogen bond acceptor (via its sulfoxide oxygen), it lacks a hydrogen bond donor[1]. Consequently, pure DMSO struggles to effectively solvate the hydrogen bond acceptor sites of the piperidinol, failing to provide enough solvation energy to break the crystal lattice.

Q2: I purchased the hydrochloride (HCl) salt form of this compound. Does this affect DMSO solubility? A2: Drastically. Piperidine HCl salts possess extremely high crystal lattice energies compared to their free base counterparts. Because DMSO cannot donate hydrogen bonds, it is notoriously poor at solvating small, hard anions like chloride[1]. As a result, the thermodynamic solubility of the HCl salt in pure DMSO is often remarkably lower than that of the free base.

Q3: How do I know if my compound has fully dissolved or just formed a micro-suspension? A3: Visual inspection is notoriously unreliable for HTS library prep, as micro-suspensions can appear optically clear to the naked eye. The self-validating standard for confirming small molecule dissolution in DMSO is to analyze a centrifuged aliquot using High-Performance Liquid Chromatography connected to a Chemiluminescent Nitrogen Detector (HPLC-CLND)[2]. Since (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol contains nitrogen, CLND will provide an absolute quantification of the dissolved active pharmaceutical ingredient (API), ensuring you are not dosing your assays with a lower-than-expected concentration.

Part 2: Diagnostic Workflow

Before applying a protocol, use the following decision tree to determine the correct solvation strategy based on the ionization state of your API.

G Start Identify API Form: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol FormCheck Free Base or Salt? Start->FormCheck FreeBase Free Base (Strong H-bond network) FormCheck->FreeBase Salt HCl Salt (High lattice energy) FormCheck->Salt Action1 Protocol A: 100% Anhydrous DMSO + Sonication (37°C) FreeBase->Action1 Action2 Protocol B: Co-solvent System (e.g., 5-10% H2O or MeOH) Salt->Action2 QC Self-Validation: Verify Concentration (HPLC-CLND / LC-MS) Action1->QC Action2->QC

Workflow for resolving (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol DMSO solubility based on salt form.

Part 3: Quantitative Data & Physicochemical Comparison

Understanding the physicochemical differences between the forms of your compound dictates the solvent strategy.

Property / MetricFree Base FormHydrochloride (HCl) Salt Form
Primary Challenge Kinetic solubility (slow dissolution)Thermodynamic solubility (insoluble in aprotic media)
Target Solvent 100% Anhydrous DMSODMSO with Protic Co-solvent (5-10% H₂O or MeOH)
H-Bonding Profile Donor & AcceptorProtonated Amine (Donor), Chloride (Requires Donor)
Lattice Energy ModerateVery High
Recommended Max Stock 10 - 20 mM5 - 10 mM (highly dependent on co-solvent ratio)

Part 4: Step-by-Step Troubleshooting Protocols

Protocol A: Kinetic Disruption for the Free Base

Use this protocol if you have confirmed your compound is the free base. The goal is to provide enough mechanical and thermal energy to overcome the kinetic barrier of the hydrogen-bonded solid.

  • Solvent Preparation: Ensure your DMSO is strictly anhydrous. DMSO is highly hygroscopic, and unpredictable water content can alter the solvation dynamics and degrade the stability of stock libraries[3]. Use newly opened, molecular biology-grade DMSO.

  • Volumetric Addition: Weigh the required mass of the free base into a glass vial. Add 80% of the final required volume of DMSO to prevent overshooting the meniscus.

  • Thermal Sonication: Place the vial in an ultrasonic water bath set to 37°C. Sonicate for 15-minute intervals. Causality: The localized cavitation from sonication combined with mild heat disrupts the solute-solute intermolecular hydrogen bonds, allowing the DMSO molecules to intercalate and solvate the free base.

  • Equilibration & Volume Adjustment: Allow the solution to return to room temperature (20-25°C). Add the remaining 20% of DMSO to reach the target volume.

  • Self-Validation: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully aspirate an aliquot from the top 10% of the liquid and analyze via HPLC-CLND to confirm the target molarity[2].

Protocol B: Protic Co-Solvent System for the HCl Salt

Use this protocol if you are working with the HCl salt. Because DMSO cannot solvate the chloride ion, a protic co-solvent is mandatory to achieve thermodynamic solubility.

  • Co-Solvent Selection: Prepare a custom solvent blend of 90% DMSO and 10% HPLC-grade Water (or Methanol). Causality: The addition of a protic solvent introduces hydrogen bond donors into the system. Water dramatically alters the properties of DMSO[3], effectively solvating the chloride anion and breaking the ionic lattice.

  • Gradual Solvation: Add the co-solvent mixture to the pre-weighed HCl salt in a stepwise manner (e.g., 250 µL increments for a 1 mL total volume), vortexing for 30 seconds between each addition.

  • Observation: The solution should clarify rapidly compared to pure DMSO. If slight turbidity remains, apply mild heat (30°C) for 5 minutes.

  • Self-Validation: As with Protocol A, centrifuge to pellet any undissolved micro-crystals. Perform LC-MS or HPLC-CLND analysis to verify the concentration. Note: Ensure your downstream biological assay can tolerate the 10% water/methanol introduced by the stock solution.

References

  • Experimental Studies and Thermodynamic Modeling of the Solubilities of Potassium Nitrate, Potassium Chloride, Potassium Bromide, and Sodium Chloride in Dimethyl Sulfoxide Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)
  • Source: Current Protocols in Chemical Biology - PMC (NIH)
  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices Source: Pharmaceutical Technology URL

Sources

Technical Support Center: Optimizing HPLC Methods for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in developing robust and reliable HPLC methods for this unique molecule. Given its polar, hydrophilic, and chiral nature, standard reversed-phase approaches often fail, necessitating specialized strategies. This document provides in-depth, experience-based answers to frequently encountered issues.

Understanding the Analyte: The Root of the Challenge

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a small molecule characterized by several key features that dictate the chromatographic strategy:

  • High Polarity: The presence of two hydroxyl groups and a secondary amine makes the molecule highly water-soluble.[1][2]

  • Basic Nature: The piperidine ring's secondary amine is basic, making it prone to protonation and potential undesirable interactions with silica-based columns.[2]

  • Chirality: The molecule has two stereocenters, meaning enantiomeric and diastereomeric separation is critical for pharmaceutical development.[3][4]

  • Lack of a Strong Chromophore: The molecule does not absorb UV light strongly, posing a detection challenge.[3]

These properties mean that traditional C18 columns will provide little to no retention, peaks may exhibit significant tailing, and separating it from its stereoisomers requires a dedicated chiral approach.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Retention Time & Peak Shape

Q1: I am injecting (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol onto a standard C18 column, and it's eluting at or near the void volume (t₀). Why is there no retention?

A1: This is the most common issue and is entirely expected. Reversed-phase chromatography separates molecules based on hydrophobic interactions.[5] Your analyte, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, is extremely polar and hydrophilic due to its multiple hydroxyl groups and the piperidine ring. It has minimal affinity for the non-polar C18 stationary phase and instead prefers to remain in the polar mobile phase, leading to it being flushed out of the column without interaction.

To achieve retention, you must change the chromatographic mode to one that favors polar analytes.

Q2: What is the best alternative to reversed-phase HPLC for retaining this compound?

A2: The premier technique for retaining and separating highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) .[6][7]

  • Mechanism: In HILIC, you use a polar stationary phase (like bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[6] This creates a water-enriched layer on the surface of the stationary phase. Your polar analyte partitions into this water layer, and elution is achieved by increasing the concentration of the aqueous component (the strong solvent in HILIC).[7]

  • Advantages:

    • Excellent retention for polar compounds.

    • The high organic content of the mobile phase improves sensitivity with mass spectrometry (MS) detection due to more efficient solvent desolvation and analyte ionization.

    • Offers a different selectivity compared to reversed-phase.

dot

cluster_start Analyte Properties cluster_rp Reversed-Phase (RP) cluster_hilic HILIC Analyte (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Polar, Hydrophilic, Basic) RP_Column C18 Column (Non-polar) Analyte->RP_Column Fails to Retain HILIC_Column Silica/Amide Column (Polar) Analyte->HILIC_Column Partitions into RP_MobilePhase High Aqueous Mobile Phase (Polar) RP_Result Result: No Interaction Analyte elutes in Void Volume RP_MobilePhase->RP_Result WaterLayer Immobilized Water Layer HILIC_Column->WaterLayer forms HILIC_MobilePhase High Organic Mobile Phase (Non-polar) HILIC_Result Result: Partitioning Interaction Good Retention Achieved HILIC_MobilePhase->HILIC_Result

Caption: HILIC vs. RP mechanism for polar analytes.

Q3: Are there any other options besides HILIC?

A3: While HILIC is generally the best approach, a few other strategies can be considered:

  • Ion-Pair Reversed-Phase Chromatography: This technique can enhance the retention of ionizable compounds on a reversed-phase column.[5]

    • How it works: You add an ion-pairing reagent to the mobile phase. For your basic analyte (which will be positively charged at low pH), you would use an anionic reagent like an alkyl sulfonate (e.g., 1-octanesulfonic acid). The reagent forms a neutral ion-pair with your analyte, making it more hydrophobic and thus more retained on the C18 phase.[5]

    • Caveat: Ion-pairing reagents are often not compatible with MS detectors and can be difficult to completely wash out of an HPLC system.[8][9]

  • Porous Graphitic Carbon (PGC) Columns: Columns like Hypercarb use a 100% porous graphitic carbon stationary phase. Retention is based on polarizability rather than hydrophobicity. PGC columns are excellent at retaining very polar compounds that are unretainable on C18 phases.[10]

  • Specialty "Aqueous" Reversed-Phase Columns: Some C18 columns are specifically designed to be stable in 100% aqueous mobile phases without undergoing "phase collapse" or "dewetting," which can cause retention time instability.[11][12] While this may slightly improve retention for some polar molecules, it is often insufficient for highly hydrophilic compounds like yours.

Q4: My peak is tailing significantly, even with HILIC. What causes this and how can I fix it?

A4: Peak tailing for a basic compound like yours is almost always caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[13][14][15] Even in HILIC mode, these interactions can occur.

Cause Explanation Solution
Silanol Interactions The positively charged (protonated) piperidine nitrogen interacts ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This secondary interaction slows down a portion of the analyte molecules, causing a tail.[14]Modify Mobile Phase pH: Use a low pH mobile phase (e.g., with 0.1% formic or acetic acid) to protonate the silanols (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[15]
Amine Additives -Add a Competing Base: Add a small amount of a basic modifier like ammonia or diethylamine (DEA) to the mobile phase. These additives will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
Column Overload Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion, often fronting but sometimes tailing.[15][16]Reduce Sample Concentration: Dilute your sample or reduce the injection volume. Perform a loading study to find the optimal concentration.[15]

dot

cluster_workflow Troubleshooting Peak Tailing Start Peak Tailing Observed CheckLoad Reduce Injection Volume/Concentration Start->CheckLoad CheckpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckLoad->CheckpH Tailing Persists End Symmetrical Peak CheckLoad->End Problem Solved AddAmine Add Competing Base (e.g., 0.1% NH4OH) CheckpH->AddAmine Tailing Persists CheckpH->End Problem Solved AddAmine->End Problem Solved

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Chiral Separation

Q5: How can I separate the (2R,3S) stereoisomer from the others?

A5: You must use a chiral separation technique. Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method in HPLC.[4]

  • Recommended CSPs: Polysaccharide-based CSPs are exceptionally versatile and have shown great success in separating piperidine derivatives.[3][17] You should screen columns such as:

    • CHIRALPAK® IA/IB/IC: Based on amylose derivatives.

    • CHIRALCEL® OD/OJ: Based on cellulose derivatives.

  • Mechanism: These phases create a complex chiral environment. Separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[17]

  • Mobile Phase: Chiral separations can be performed in normal-phase (e.g., hexane/ethanol), polar organic (e.g., methanol or acetonitrile), or reversed-phase modes. A systematic screening of both columns and mobile phases is often necessary to find the optimal conditions. For basic compounds, adding a small amount of an amine like diethylamine (DEA) to a normal-phase mobile phase can improve peak shape and resolution.[18]

Issue 3: Detection

Q6: I am struggling with sensitivity using a UV detector. What are my options?

A6: This is expected, as your molecule lacks a suitable chromophore for high-sensitivity UV detection. You have two primary paths forward:

  • Use a Universal Detector: Instead of relying on UV absorbance, use a detector that responds to the mass of the analyte.

    • Mass Spectrometry (MS): This is the preferred method. It provides excellent sensitivity and selectivity and confirms the molecular weight of your compound. As mentioned, HILIC is highly compatible with MS.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors nebulize the mobile phase, evaporate the solvent, and measure the resulting analyte particles. They provide near-universal response for any non-volatile analyte.

  • Pre-column Derivatization: This involves reacting your analyte with a labeling agent that contains a strong chromophore or fluorophore.

    • How it works: Reagents like dansyl chloride or p-toluenesulfonyl chloride can react with the secondary amine of the piperidine ring to introduce a tag that is easily detected by UV or fluorescence detectors.[3]

    • Consideration: This adds an extra step to your sample preparation and you must ensure the reaction is complete and reproducible.

Experimental Protocols
Protocol 1: Initial HILIC Method Development Screening

This protocol outlines a systematic approach to developing a HILIC method for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

  • Column Selection:

    • Choose a HILIC column (e.g., 100 x 2.1 mm, <3 µm). A good starting point is an amide-based phase, as they are versatile. Bare silica is also an excellent choice.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 90:10 Acetonitrile:Water). Crucially, avoid dissolving the sample in pure water , as this will cause severe peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: MS or CAD/ELSD.

    • Gradient Program (Screening):

      Time (min) %A (Aqueous) %B (Acetonitrile)
      0.0 5 95
      10.0 40 60
      10.1 5 95

      | 15.0 | 5 | 95 |

  • Analysis:

    • Run the gradient and observe the retention time. If retention is too low, a shallower gradient or an isocratic hold at high organic content may be needed. If retention is too high, start the gradient with a higher percentage of the aqueous phase.

    • Ensure the column is properly equilibrated before the first injection; HILIC can require longer equilibration times than reversed-phase.

References
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Deriv
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (2025). Chromasir.
  • HILIC. (n.d.). Dr. Maisch.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004).
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Source not specified.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies, Inc.
  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.).
  • How to Increase Retention. (n.d.). GL Sciences.
  • (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. (n.d.). EvitaChem.
  • Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles. (2017). PMC.
  • The Importance of Filtration in Optimizing (U)HPLC and LC-MS Performance. (n.d.). Sigma-Aldrich.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Hydrophilic Interaction Liquid Chromatography: An Update. (2019).
  • (2R,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. (n.d.). Sigma-Aldrich.
  • (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. (n.d.). PubChem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Source not specified.
  • (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol. (n.d.). PubChem.
  • CAS 3433-37-2: 2-Piperidinemethanol. (n.d.). CymitQuimica.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Source not specified.
  • Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. (2020). PubMed.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. (2025). International Journal of Pharmaceutical Science Invention.
  • Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron. (n.d.). IMR Press.

Sources

troubleshooting low enzyme binding affinity of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro evaluation of piperidine iminosugars. The compound (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a low-molecular-weight glycomimetic. Unlike standard small-molecule kinase inhibitors, iminosugars function as transition-state analogs for glycosidases[1]. Their binding affinity is not merely a product of static shape complementarity; it is a dynamic, highly environmentally sensitive process dictated by protonation states, stereochemical mapping, and electrostatic interactions.

Below is our definitive troubleshooting guide to resolving low binding affinity issues with this compound.

Diagnostic FAQs: Why is my binding affinity low?

Q1: My Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data show a Kd​ in the millimolar range at pH 7.4. Is the compound inactive? Causality: Not necessarily. You are likely observing a protonation mismatch. Iminosugars are designed to mimic the positively charged oxocarbenium ion transition state of glycosidic cleavage[1]. To achieve this, the endocyclic nitrogen of the piperidine ring must typically be protonated. The pKa of the secondary amine in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is generally between 7.0 and 8.0. At a physiological assay pH of 7.4, a significant fraction of the compound is deprotonated (neutral), eliminating the critical electrostatic interaction with the enzyme's catalytic carboxylates. Action: Lower the assay buffer pH to 5.5–6.5 (depending on the target enzyme's optimal pH) to ensure the piperidine nitrogen is protonated. Note: Recent photoinduced electron transfer (PET) studies reveal that for certain β-glucosidases, the iminosugar actually binds in an unprotonated state while the enzyme's active site carboxylate is protonated[2]. Therefore, pH optimization must be empirically determined for your specific enzyme-inhibitor pair.

Q2: I adjusted the pH to 6.0, but the affinity is still poor compared to 1-Deoxynojirimycin (DNJ). Why? Causality: This is an issue of stereochemical and structural completeness. DNJ is a tetrol that perfectly mimics D-glucose. Your compound, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, is a diol. It lacks the C4 and C5 hydroxyl groups present in full-sugar mimics. Consequently, it loses several critical hydrogen-bonding anchors in the active site. Furthermore, the (2R,3S) configuration must exactly match the stereochemistry of the natural substrate's transition state[3]. If you are targeting an enzyme that requires a different axial/equatorial hydroxyl arrangement (e.g., an α -galactosidase vs. an α -glucosidase), the steric clash will severely diminish affinity[4].

Q3: My enzymatic assay shows good IC50​ , but SPR shows no binding. Are the results conflicting? Causality: This is a classic assay artifact caused by immobilization chemistry. If you immobilized the iminosugar onto the SPR sensor chip using standard amine coupling (EDC/NHS), you covalently linked the crucial endocyclic secondary amine to the dextran matrix. This permanently neutralizes the nitrogen, destroying its ability to mimic the oxocarbenium transition state and abolishing binding[5]. Action: Immobilize the target enzyme on the chip instead, and flow the iminosugar as the analyte. Alternatively, use label-free, solution-based methods like ITC or MicroScale Thermophoresis (MST).

Quantitative Troubleshooting Matrix
VariableMechanistic ImpactExpected Affinity Shift ( Kd​ / IC50​ )Recommended Corrective Action
Assay pH > pKa Loss of nitrogen protonation; failure to mimic oxocarbenium ion.10x to 100x decrease in affinity.Titrate buffer pH to 5.5–6.5; verify enzyme stability.
Stereochemical Mismatch Loss of H-bond network; steric clash in the active site pocket.100x to 1000x decrease in affinity.Map (2R,3S) configuration against target glycosidase specificity.
High Ionic Strength Debye-Hückel screening of electrostatic interactions.5x to 20x decrease in affinity.Reduce NaCl to < 50 mM; avoid competitive ions (citrate).
Amine Coupling (SPR) Covalent modification of the pharmacophore's essential nitrogen.Complete loss of binding (No Kd​ measurable).Reverse assay orientation (immobilize enzyme, flow inhibitor).
Self-Validating Experimental Protocol: pH-Dependent Enzyme Inhibition Assay

To definitively determine if low affinity is caused by protonation state mismatch, execute this self-validating biochemical workflow. This protocol uses internal controls to distinguish between true lack of affinity and assay artifacts.

Step 1: Reagent Preparation & Baseline Validation

  • Prepare a 10 mM stock of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in 100% DMSO.

  • Prepare a panel of 50 mM buffers: Acetate (pH 4.5, 5.0, 5.5), MES (pH 6.0, 6.5), and HEPES (pH 7.0, 7.5). Keep ionic strength constant (e.g., 50 mM NaCl).

  • Validation Check: Incubate the target glycosidase with its chromogenic substrate (e.g., pNP- α -D-glucopyranoside) across all pH buffers without the inhibitor. Measure absorbance at 405 nm to establish the enzyme's baseline pH-activity profile. If the enzyme is inactive at pH 5.0, you cannot test inhibition at this pH.

Step 2: Positive Control Benchmarking

  • Run an IC50​ curve using a known reference inhibitor (e.g., Miglustat or 1-Deoxynojirimycin) at the enzyme's optimal pH[5].

  • Validation Check: The assay is only valid if the reference inhibitor yields an IC50​ within 3-fold of literature values. This confirms the substrate concentration and enzyme active fraction are correct.

Step 3: pH-Shift Inhibition Assay

  • Serially dilute (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (from 1 mM down to 10 nM) in the respective pH buffers.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for complex formation.

  • Initiate the reaction by adding the pNP-substrate (at Km​ concentration for that specific pH).

  • Monitor the initial velocity ( V0​ ) continuously for 10 minutes.

Step 4: Data Synthesis and Causality Determination

  • Plot IC50​ vs. pH.

  • If the IC50​ drops significantly (higher affinity) as pH decreases toward 5.5, the initial low affinity was an artifact of the unprotonated nitrogen.

  • If the IC50​ remains flat and > 100 μ M across all pH values, the (2R,3S) stereochemistry or the diol structure is fundamentally incompatible with the target enzyme's active site.

Mechanistic and Troubleshooting Visualizations

G A Assay pH > pKa (Deprotonated Nitrogen) D Glycosidase Active Site (Catalytic Carboxylates) A->D Weak/No Binding B Assay pH < pKa (Protonated Nitrogen) C Oxocarbenium Mimicry (Positive Charge) B->C Induces C->D Interacts with E High-Affinity Complex (Electrostatic Anchoring) D->E Forms

Mechanistic dependency of iminosugar binding affinity on assay pH and transition-state mimicry.

Workflow Start Low Affinity Detected (Kd > 100 μM) Q1 Is Assay pH optimized for target enzyme? Start->Q1 A1_No Perform pH Screen (pH 4.5 - 7.5) Q1->A1_No No A1_Yes Check Stereochemistry Q1->A1_Yes Yes Q2 Does (2R,3S) match target glycosidase? A1_Yes->Q2 A2_No Use Epimer/Enantiomer (e.g., D- vs L-sugar mimic) Q2->A2_No No A2_Yes Check Assay Format Q2->A2_Yes Yes Q3 Is SPR amine-coupling masking the piperidine N? A2_Yes->Q3 A3_Yes Switch to ITC or Enzymatic Assay Q3->A3_Yes Yes

Troubleshooting logic tree for resolving low binding affinity in piperidine iminosugars.

References
  • Iminosugars – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Determination of protonation states of iminosugar–enzyme complexes using photoinduced electron transfer Source: PubMed Central (PMC) / NIH URL:[Link]

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies Source: PubMed Central (PMC) / NIH URL:[Link]

  • 1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases Source: ACS Publications URL:[Link]

  • Characterizing the inhibition of mammalian intestinal α-glucosidases by enantiomeric iminosugars 1,4-dideoxy Source: UWSpace - University of Waterloo URL:[Link]

Sources

Technical Support Center: Troubleshooting (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers working with iminosugars and piperidine alkaloids like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol , you are likely leveraging their potent ability to act as transition-state analogues for carbohydrate-processing enzymes.

While these compounds are invaluable for targeting viral replication, lysosomal storage disorders, and metabolic diseases, their mechanism of action inherently risks off-target cellular toxicity. This guide synthesizes field-proven insights to help you troubleshoot, mitigate, and accurately quantify cellular toxicity during your in vitro workflows.

Part 1: Mechanistic Insights—The Causality of Iminosugar Toxicity

To effectively troubleshoot toxicity, we must first understand the causality behind the cellular response. (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol and its structural analogues primarily induce cytotoxicity through three distinct physiological bottlenecks:

  • Endoplasmic Reticulum (ER) Stress and the UPR: Iminosugars often competitively inhibit ER α -glucosidases I and II[1][2]. These enzymes are critical for trimming terminal glucose residues from N-linked glycans, a mandatory step for glycoproteins to enter the calnexin/calreticulin folding cycle. Inhibition leads to the accumulation of misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR)[3]. Prolonged UPR hyperactivates the PERK and IRE1 α pathways, ultimately upregulating CHOP (GADD153) and driving the cell into apoptosis[3][4].

  • Lysosomal Substrate Accumulation: Off-target inhibition of lysosomal enzymes (such as β -glucosidase or hexosaminidases) prevents the catabolism of glycosphingolipids[5][6]. Over 48–72 hours, this mimics a lysosomal storage phenotype (e.g., Gaucher or Tay-Sachs disease), leading to severe vacuolization, lysosomal swelling, and delayed cell death[6][7].

  • Metabolic and Mitochondrial Interference: High concentrations of piperidine alkaloids can disrupt mitochondrial membrane potential and induce Reactive Oxygen Species (ROS) generation, skewing metabolic readouts and triggering caspase-3 mediated apoptosis[4].

UPR_Pathway Imino (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol ER_Gluc ER α-Glucosidase I/II Inhibition Imino->ER_Gluc Misfold Accumulation of Misfolded Glycoproteins ER_Gluc->Misfold GRP78 GRP78 Dissociation Misfold->GRP78 PERK PERK Activation GRP78->PERK IRE1 IRE1α Activation GRP78->IRE1 ATF6 ATF6 Cleavage GRP78->ATF6 CHOP CHOP Upregulation PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Cellular Toxicity (Apoptosis) CHOP->Apoptosis

Figure 1: Mechanism of iminosugar-induced ER stress and UPR-mediated apoptosis.

Part 2: Troubleshooting & FAQs

Q1: My cells exhibit severe vacuolization and die after 72 hours of exposure, but look fine at 24 hours. What is happening? A1: This delayed kinetic profile is the hallmark of lysosomal substrate accumulation. Because the iminosugar acts as a competitive inhibitor of lysosomal glycosidases, uncleaved glycosphingolipids slowly build up in the lysosomes over several days[6][7]. Solution: Implement a pulse-chase or wash-out protocol. Iminosugar-based competitive inhibition is fully reversible[5][6]. Washing the cells after an initial exposure period allows intracellular drug concentrations to drop, freeing the enzymes to clear the accumulated substrates before the cell commits to apoptosis[6].

Q2: I am observing acute toxicity (within 12–24 hours) and Western blots show massive upregulation of CHOP. How can I prevent this while maintaining target inhibition? A2: Acute toxicity accompanied by CHOP upregulation indicates catastrophic ER stress[3]. The compound is preventing glycoprotein folding so severely that the UPR is initiating apoptosis. Solution: First, perform a rigorous dose-titration; iminosugars often achieve target inhibition at low micromolar concentrations while ER stress requires much higher doses[8]. Second, consider supplementing your culture media with a chemical chaperone like 4-Phenylbutyrate (4-PBA) or Tauroursodeoxycholic acid (TUDCA). These small molecules facilitate protein folding independently of the calnexin cycle, lowering the ER stress burden without interfering with your compound's primary glycosidase target.

Q3: My MTT assay shows a 90% drop in viability, but under phase-contrast microscopy, the cells are confluent and morphologically intact. Why the discrepancy? A3: Piperidine alkaloids can interfere with mitochondrial oxidative phosphorylation and induce mild mitochondrial stress[4]. The MTT assay relies entirely on mitochondrial reductase activity to convert the tetrazolium dye. If the compound induces a metabolic shift (e.g., the Crabtree effect) or suppresses mitochondrial metabolism without rupturing the cell, MTT will yield a false-positive for cytotoxicity. Solution: Never rely solely on metabolic assays for iminosugars. Transition to a multiplexed orthogonal readout: use an ATP-luminescence assay (e.g., CellTiter-Glo) combined with a membrane-integrity assay (e.g., LDH release) to differentiate between cytostatic metabolic suppression and true cytotoxic cell death.

Part 3: Quantitative Data Summary

When establishing baseline toxicity for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, it is helpful to benchmark against known iminosugars and piperidine derivatives. Toxicity is highly dependent on lipophilicity (e.g., N-alkylation) and the specific glycosidase target[1].

Compound Class / AnaloguePrimary TargetTypical In Vitro CC₅₀Primary Toxicity Mechanism
Short-chain Iminosugars (e.g., NB-DNJ / Miglustat)ER α -Glucosidase I/II> 10 mM (Low Toxicity)Mild ER Stress[8]
Long-chain Alkylated (e.g., UV-4, NAP-DNJ)ER α -Glucosidase I/II100 µM – 500 µMSevere ER Stress / UPR[1]
Piperidine Analogues (e.g., Isofagomine)Lysosomal β -Glucosidase1 mM – 5 mMLysosomal Accumulation[6]
Highly Lipophilic Conjugates Broad Glycosidases< 50 µMMitochondrial ROS / Membrane Disruption[4]

Part 4: Validated Experimental Protocols

To ensure scientific integrity and self-validating results, utilize the following standardized protocols when assessing the toxicity of this compound.

Protocol A: Orthogonal Viability and Wash-Out Assay

Purpose: To distinguish between irreversible cytotoxicity and reversible target-mediated metabolic suppression.

  • Cell Seeding: Seed target cells (e.g., HEK293, Vero, or primary macrophages) in a white-walled, clear-bottom 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 2-fold serial dilution of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol from 1 mM down to 1 µM in standard culture media. Treat cells in triplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive death control (e.g., 1% Triton X-100).

  • Incubation Phase: Incubate for exactly 24 hours.

  • Wash-Out (Crucial Step): Carefully aspirate the media. Wash the monolayer gently three times with warm PBS to remove all extracellular iminosugar. Add fresh, compound-free media[6].

  • Recovery Phase: Incubate for an additional 24 hours to allow for lysosomal clearance and ER recovery.

  • Multiplex Readout:

    • Step 6a (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate and perform an LDH release assay. This quantifies irreversible necrotic/apoptotic membrane rupture.

    • Step 6b (Metabolic Viability): Add 50 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) directly to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence[2].

Washout_Protocol Seed Step 1: Seed Cells (96-well plate) Dose Step 2: Compound Dosing (1 μM - 1 mM) Seed->Dose Incubate Step 3: Incubation (24 hours) Dose->Incubate Wash Step 4: Wash-Out (3x PBS + Fresh Media) Incubate->Wash Recovery Step 5: Recovery Phase (24 hours) Wash->Recovery Assay Step 6: Multiplex Assay (ATP + LDH) Recovery->Assay

Figure 2: Step-by-step workflow for the iminosugar wash-out and recovery assay.

Protocol B: ER Stress Mitigation via Chemical Chaperones

Purpose: To rescue cells from ER stress-induced apoptosis without altering the compound's direct inhibition of glycosidases.

  • Pre-treatment: Prepare culture media containing 2 mM 4-Phenylbutyrate (4-PBA). Pre-treat the seeded cells for 4 hours prior to iminosugar exposure.

  • Co-treatment: Aspirate media and replace with media containing both the target concentration of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol and 2 mM 4-PBA.

  • Validation: After 24 hours, lyse the cells using RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Probe the lysates for GRP78 (BiP) and CHOP to confirm that the UPR has been successfully dampened compared to cells treated with the iminosugar alone[3].

References

  • Liposome-Mediated Delivery of Iminosugars Enhances Efficacy against Dengue Virus In Vivo | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Colorectal cancer and endoplasmic reticulum stress – potential targets for therapeutic compounds | Journal of Pre-Clinical and Clinical Research.
  • Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders | International Journal of Biological Sciences.
  • Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro | Frontiers in Microbiology.
  • The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice | MDPI.
  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies | Taylor & Francis.
  • sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease | PMC.
  • Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses | Oxford Academic.
  • The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms | PNAS.

Sources

minimizing epimerization during (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereochemical Control in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Synthesis

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for maintaining the stereochemical integrity of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol—a critical chiral building block for iminosugars and dual NK1/NK3 receptor antagonists—during complex synthetic workflows.

Mechanistic Causality: The Drivers of Epimerization

To effectively prevent epimerization, researchers must design self-validating experimental systems that account for the thermodynamic and kinetic vulnerabilities of the piperidine ring. The (2R,3S) configuration features a specific spatial relationship that is highly susceptible to inversion under standard synthetic conditions.

  • C2 Epimerization (The Iminium/Radical Pathway): The proton alpha to the piperidine nitrogen (C2) is electronically activated. Under photoredox conditions, or in the presence of trace transition metals and light, the molecule can undergo light-mediated epimerization via a reversible hydrogen atom transfer (HAT) pathway. As demonstrated in recent studies on piperidine epimerization[1], an intermediate α -amino radical rapidly re-hybridizes to the more thermodynamically stable diastereomer (often the anti or syn thermodynamic sink, depending on N-substitution) upon quenching.

  • C3 Epimerization (The Enolization Pathway): If the C3 hydroxyl is temporarily oxidized to a ketone (e.g., for stereochemical inversion via reduction), the adjacent C2 proton becomes highly acidic. Base-catalyzed enolization leads to rapid racemization at C2.

  • N-Acylation Induced Epimerization: During N-protection or amide coupling, the use of strong bases (like excessive DIPEA) in polar aprotic solvents (such as DMF) stabilizes the transition state for epimerization. This is driven by transient ring-opening or direct enolization pathways[2].

Troubleshooting & FAQs

Q1: I am losing enantiomeric excess (ee) during the N-Boc protection of (2R,3S)-2-(hydroxymethyl)piperidin-3-ol. How can I prevent this? A1: The loss of ee during N-protection is typically driven by base-catalyzed deprotonation at C2. Strong bases in polar solvents (like DMF) stabilize the transition state for epimerization[2]. Solution: Switch to a biphasic Schotten-Baumann condition (e.g., EtOAc/sat. NaHCO₃) or use a weaker, sterically hindered base like 2,4,6-collidine in a non-polar solvent (DCM). Keep the temperature strictly at 0 °C to kinetically trap the desired isomer.

Q2: My synthetic route involves a C3 ketone intermediate. After reduction, I isolate a 1:1 mixture of C2 epimers. Why? A2: The C3 ketone dramatically increases the acidity of the C2 α -proton. Even mild bases (like residual Et₃N from a Swern oxidation) or prolonged exposure to ambient temperatures will cause enolization. Solution: Minimize the lifetime of the C3 ketone. Perform the oxidation and subsequent reduction in a telescoped manner without isolating the ketone. Use strictly buffered conditions (pH 6-7) during the aqueous workup of the oxidation step.

Q3: Can ambient laboratory light cause epimerization of my piperidine intermediates? A3: Yes. Recent literature confirms that α -amino C–H bonds in densely functionalized piperidines can undergo light-mediated epimerization. This is especially true if trace photocatalysts (like ruthenium or iridium from previous steps) or thiols are present. Solution: Store sensitive intermediates in amber vials, wrap reaction flasks in aluminum foil, and avoid prolonged exposure to ambient light.

Quantitative Data: Factors Influencing Epimerization

The following table summarizes the causal relationship between reaction conditions and the rate of epimerization, providing a benchmark for optimizing your synthetic steps.

Reaction StepReagent/ConditionSolventTemp (°C)Epimerization (%)Scientific Recommendation
N-Boc ProtectionBoc₂O, Et₃N (2.0 eq)DMF2515 - 25%Avoid polar aprotic solvents with strong bases.
N-Boc ProtectionBoc₂O, NaHCO₃ (aq)EtOAc/H₂O0< 1%Optimal: Biphasic Schotten-Baumann conditions.
Amide CouplingHATU, DIPEA (2.5 eq)DMF2510 - 20%High risk of enolization pathways[2].
Amide CouplingHOAt, 2,4,6-CollidineDCM0< 2%Optimal: Hindered base in non-polar solvent.
C3 OxidationSwern (DMSO/COCl₂)DCM-78 to 2530 - 50%Prolonged exposure to base causes C2 enolization.

Validated Experimental Protocol

Stereoretentive N-Boc Protection of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol This protocol is designed as a self-validating system: the biphasic nature and strict temperature control inherently prevent the basicity required for C2 deprotonation.

  • Preparation: Dissolve (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (1.0 eq, 10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ (50 mL total volume, 0.2 M concentration).

  • Kinetic Control (Cooling): Cool the biphasic mixture to exactly 0 °C in an ice-water bath under vigorous stirring. Causality: Maintaining 0 °C suppresses the kinetic energy required for transient ring-opening or deprotonation at the C2 position.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq, 10.5 mmol) dropwise as a solution in 5 mL EtOAc over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor by TLC (Ninhydrin stain) until the free amine is consumed (typically 2-4 hours).

  • Stereoretentive Workup: Separate the organic layer. Extract the aqueous layer twice with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C . Causality: Low-temperature concentration prevents thermally induced epimerization of the newly protected, sterically hindered intermediate.

Mechanistic Visualization

EpimerizationPathways Start (2R,3S)-Isomer (Kinetic/Target) Iminium Iminium/Radical (C2 Epimerization) Start->Iminium Acid/Light/Oxidants Enolization Enolate Intermediate (C3 Epimerization) Start->Enolization Base + C3 Ketone Epimer1 (2S,3S)-Isomer (Thermodynamic Sink) Iminium->Epimer1 Re-face attack Epimer2 (2R,3R)-Isomer (Side Product) Enolization->Epimer2 Protonation Prev1 Control pH & Temp (Kinetic Control) Prev1->Iminium Prev2 Protecting Groups (Steric Shielding) Prev2->Enolization

Mechanistic pathways of C2/C3 epimerization and corresponding stereoretentive interventions.

References

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]

Sources

troubleshooting poor ionization of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in ESI-MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Molecular Formula: C₆H₁₃NO₂ Monoisotopic Mass: 131.0946 Da | Target Precursor[M+H]⁺: m/z 132.1

As a highly polar, hydrophilic small molecule containing a basic secondary amine (piperidine ring) and two hydroxyl groups, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is theoretically an ideal candidate for positive-ion Electrospray Ionization (ESI+). If you are experiencing poor ionization efficiency, the root cause is rarely the molecule's intrinsic proton affinity. Instead, the signal attenuation is almost certainly a symptom of environmental artifacts: ion suppression, solvent mismatch, or poor droplet desolvation.

This guide synthesizes field-proven diagnostic logic with fundamental mass spectrometry principles to help you troubleshoot and resolve these ionization bottlenecks.

Diagnostic Workflow

ESITroubleshooting Start Poor ESI+ Signal m/z 132.1 CheckLC Assess LC Retention & Mobile Phase Start->CheckLC RPLC_Void RPLC: Void Elution (>90% Aqueous) CheckLC->RPLC_Void Poor Retention RPLC_Retained RPLC: Retained (TFA Additive) CheckLC->RPLC_Retained Good Retention HILIC_Mode HILIC Mode (>80% Organic) CheckLC->HILIC_Mode Already HILIC Sol1 Switch to HILIC (Enhances Desolvation) RPLC_Void->Sol1 Sol2 Replace TFA with DFA or Post-Column Fix RPLC_Retained->Sol2 Sol3 Optimize Source: Adjust Gas & Temp HILIC_Mode->Sol3

Diagnostic workflow for troubleshooting poor ESI+ ionization of polar basic amines.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my[M+H]⁺ signal nearly undetectable when using 0.1% Trifluoroacetic Acid (TFA) in my mobile phase? A: TFA is a notorious culprit for ESI+ signal suppression. While it is an excellent ion-pairing agent that improves chromatographic peak shape for basic amines by masking active silanols on the column, it forms a highly stable, neutral ion pair with the protonated piperidine nitrogen in the ESI droplet. This ion-pairing process physically "masks" the cation from the ESI electric field, preventing it from migrating to the droplet surface and undergoing Coulombic fission into the gas phase[1]. Actionable Fix: Switch to Formic Acid (FA) or Difluoroacetic Acid (DFA). DFA provides a "Goldilocks" balance—it offers sufficient ion pairing for chromatography but is less hydrophobic than TFA, reducing signal suppression by 2- to 3-fold[2].

Q2: I removed TFA and switched to 0.1% Formic Acid, but the signal is still weak and the peak elutes in the void volume. What is happening? A: Because (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is highly hydrophilic, it exhibits virtually no retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns (e.g., C18). To force retention, you are likely using a highly aqueous mobile phase (>95% water). Water has a very high surface tension (72.8 mN/m) and boiling point. In the ESI source, these highly aqueous droplets resist evaporation, meaning the Rayleigh limit is reached too slowly. The analyte fails to desolvate efficiently, leading to drastically reduced ionization. Actionable Fix: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q3: How does HILIC solve the ionization issue? A: HILIC operates with a highly organic mobile phase (typically >80% Acetonitrile) to retain polar compounds. Acetonitrile has less than half the surface tension of water. Droplets with lower surface tension require lower onset voltages for stable sprays and undergo rapid subdivision and desolvation. This highly volatile environment is ideal for ESI-MS, often yielding a 10- to 100-fold increase in sensitivity for polar amines compared to aqueous RPLC[3].

Q4: My signal is split into multiple masses (e.g., m/z 154.1, 170.1). Is my compound degrading? A: No, this indicates the formation of alkali metal adducts ([M+Na]⁺ at 154.1 and [M+K]⁺ at 170.1). Because the molecule has two hydroxyl groups, it can readily chelate sodium and potassium ions from glassware or low-quality solvents. This splits your ion current across multiple m/z channels, reducing the intensity of the target [M+H]⁺ peak. Actionable Fix: Use LC-MS grade solvents exclusively. You can also add a volatile buffer like 10 mM Ammonium Formate to the mobile phase; the abundant ammonium ions will outcompete sodium, forcing the analyte into a uniform [M+H]⁺ state.

Quantitative Data: Impact of Method Parameters on Sensitivity

The table below summarizes the expected ESI+ performance based on your chosen chromatographic mode and mobile phase additives.

LC ModeMobile Phase AdditiveOrganic Content at ElutionESI+ Droplet Desolvation EfficiencyRelative MS Sensitivity
RPLC 0.1% TFA< 5% ACNVery Poor (High Surface Tension)1x (Baseline)
RPLC 0.1% Formic Acid< 5% ACNPoor3x - 5x
RPLC 0.1% DFA< 5% ACNPoor10x - 15x
HILIC 10 mM Ammonium Formate> 80% ACNExcellent (Low Surface Tension)50x - 100x
Step-by-Step Methodologies
Protocol 1: Transitioning to HILIC-ESI-MS for Maximum Sensitivity

This protocol establishes a self-validating HILIC method to ensure optimal desolvation and ionization of the piperidine derivative.

  • Column Selection: Install an amide- or zwitterionic-bonded HILIC column (e.g., BEH Amide or ZIC-HILIC). These chemistries provide excellent retention for secondary amines without the need for ion-pairing agents[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the piperidine nitrogen remains fully protonated).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Design: Start at 95% B and run a shallow gradient down to 60% B over 10 minutes. Causality: The analyte will elute in a high-organic environment, ensuring rapid droplet evaporation in the ESI source.

  • Sample Diluent (Critical): Dissolve your sample in a diluent matching the starting conditions (e.g., 95% ACN). Injecting a highly aqueous sample into a HILIC column will cause peak distortion and immediate signal loss.

  • System Validation: Inject a 10 ng/mL standard. Monitor the m/z 132.1 transition. A successful transition to HILIC should yield a peak area at least 50x greater than your previous aqueous RPLC injection.

Protocol 2: The "TFA-Fix" Post-Column Infusion

If you are locked into a validated RPLC method that requires TFA for separation, use this protocol to recover your MS sensitivity by chemically disrupting the TFA-amine ion pair before it enters the MS source[5].

  • Prepare the Makeup Solvent: Create a solution of Propionic Acid and Isopropanol (75:25, v/v).

  • Plumbing: Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet.

  • Infusion: Connect a secondary makeup pump to the T-piece. Set the flow rate to deliver the makeup solvent at a 1:2 ratio relative to the LC eluent flow rate.

  • Mechanism of Action: The large molar excess of propionic acid (a weaker acid than TFA) forces the equilibrium of TFA back into its neutral, free-acid form. This liberates the protonated piperidine analyte, allowing it to be detected by the mass spectrometer.

  • System Validation: Monitor the baseline noise and target peak area. If the signal-to-noise ratio (S/N) improves by >5x upon activating the makeup pump, the system is self-validated for suppression recovery.

References
  • Temesi, D., & Law, B. (1999). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents.
  • Taylor & Francis. (2019). Full article: High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing.
  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Chromatography Online. (2013). Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters.
  • ACS Publications. (2011). Signal Enhancement for Peptide Analysis in Liquid Chromatography–Electrospray Ionization Mass Spectrometry with Trifluoroacetic Acid Containing Mobile Phase by Postcolumn Electrophoretic Mobility Control.

Sources

Validation & Comparative

A Technical Comparison of Glycosidase Inhibitors: Deoxynojirimycin vs. (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Efficacy Analysis for Researchers and Drug Development Professionals

In the landscape of therapeutic development, particularly for metabolic disorders, the inhibition of glycosidase enzymes presents a compelling strategy. This guide offers a detailed comparative analysis of two piperidine-based compounds: the well-established α-glucosidase inhibitor, 1-Deoxynojirimycin (DNJ), and the structurally related (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. While DNJ is a natural product with extensive characterization, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol represents a synthetic analog whose full biological profile is still emerging. This document will synthesize the current state of knowledge on their mechanisms of action, inhibitory efficacy, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Glycosidase Inhibition

Glycosidases are a broad family of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. In the context of metabolic diseases like type 2 diabetes, intestinal α-glucosidases play a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate absorption, thereby mitigating postprandial hyperglycemia.[1] This principle has driven the development of several successful antidiabetic drugs. The structural similarity of polyhydroxylated piperidine alkaloids to the pyranose ring of monosaccharides makes them excellent candidates for competitive inhibition of these enzymes.[2]

Deoxynojirimycin (DNJ): A Potent and Well-Characterized Inhibitor

1-Deoxynojirimycin, a naturally occurring iminosugar found in mulberry leaves and certain bacteria, is a potent competitive inhibitor of α-glucosidases.[1] Its efficacy and mechanism of action have been extensively studied, making it a benchmark compound in the field.

Mechanism of Action

DNJ's inhibitory activity stems from its structural mimicry of the D-glucose moiety of natural substrates. The protonated nitrogen atom in the piperidine ring mimics the positively charged oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of a glycosidic bond.[1] This allows DNJ to bind with high affinity to the active site of α-glucosidases, competitively blocking access for natural substrates.[3][4]

Beyond its primary role in the intestine, DNJ can also impact glycoprotein processing within the endoplasmic reticulum (ER) by inhibiting α-glucosidases I and II. This can lead to an accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR), a cellular stress response pathway.[1]

cluster_0 Mechanism of Deoxynojirimycin (DNJ) Inhibition DNJ DNJ Alpha-Glucosidase Alpha-Glucosidase DNJ->Alpha-Glucosidase Binds to active site Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Alpha-Glucosidase->Inhibited_Complex Forms Products Products Alpha-Glucosidase->Products Hydrolyzes (Blocked by DNJ) Substrate Substrate Substrate->Alpha-Glucosidase Binds to active site

Caption: Competitive inhibition of α-glucosidase by DNJ.

Quantitative Efficacy of Deoxynojirimycin

The inhibitory potency of DNJ is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the α-glucosidase and the specific assay conditions.

Enzyme SourceIC50 (µM)Ki (µM)Inhibition Type
Saccharomyces cerevisiae8.15 ± 0.12[4]-Competitive[4]
Saccharomyces cerevisiae155 ± 15[1]-Competitive[1]
Saccharomyces cerevisiae222.4 ± 0.5[3]-Competitive[3]
--10, 52, 150 (for derivatives)Competitive[5][6]

Note: The variability in reported IC50 values highlights the importance of standardized experimental conditions for comparative analysis.

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Structurally Related Analog with Undetermined Efficacy

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a synthetic piperidine derivative that shares structural similarities with DNJ. Specifically, it possesses the core piperidine ring and hydroxyl groups that are crucial for interacting with the active sites of glycosidases.

Chemical Structure and Potential for Inhibition

The stereochemistry of the hydroxyl groups and the hydroxymethyl side chain in (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol suggests its potential as a glycosidase inhibitor. The spatial arrangement of these functional groups could allow it to mimic the transition state of sugar substrates, similar to DNJ. However, a comprehensive search of the scientific literature reveals a lack of published experimental data on the α-glucosidase inhibitory activity of this specific compound.

While direct efficacy data is unavailable, studies on related piperidine analogues demonstrate that modifications to the core structure can significantly impact inhibitory potency and selectivity. For instance, a study on (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol, a methylated analog, showed glycosidase inhibitory activity.[7] This underscores the potential of the 2-(hydroxymethyl)piperidin-3-ol scaffold but also highlights the need for empirical validation.

Efficacy Comparison: An Evidence Gap

At present, a direct and quantitative comparison of the efficacy of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol and deoxynojirimycin is not possible due to the absence of experimental data for the former. The scientific community awaits studies that synthesize and biologically evaluate this compound to determine its IC50 and Ki values against various glycosidases.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To facilitate future comparative studies, a detailed, standardized protocol for assessing α-glucosidase inhibition is provided below. This method utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which upon enzymatic cleavage, releases the yellow-colored product p-nitrophenol, allowing for spectrophotometric quantification of enzyme activity.[8]

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (DNJ and (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol)

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 0.2 U/mL.[9]

    • Dissolve pNPG in phosphate buffer to a final concentration of 5.0 mM.[9]

    • Prepare stock solutions of the test compounds and acarbose in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of desired concentrations.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add 50 µL of the test compound solution (or buffer for the control).[9]

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the enzymatic reaction by adding 40 µL of the pNPG substrate solution to each well.[9]

    • Incubate the plate at 37°C for an additional 20 minutes.[9]

    • Terminate the reaction by adding 130 µL of 0.2 M Na₂CO₃ solution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_1 Experimental Workflow for α-Glucosidase Inhibition Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Pre_incubation Pre-incubation (Enzyme + Inhibitor) Prepare_Reagents->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add Na2CO3) Incubation->Reaction_Termination Data_Analysis Data Analysis (Measure Absorbance at 405 nm) Reaction_Termination->Data_Analysis

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

Deoxynojirimycin stands as a well-validated and potent competitive inhibitor of α-glucosidase, with a significant body of evidence supporting its efficacy. In contrast, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, while possessing a promising chemical structure for similar activity, remains uncharacterized in the scientific literature regarding its glycosidase inhibitory potential.

This guide highlights a critical knowledge gap and underscores the necessity for the synthesis and biological evaluation of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. Such studies, following standardized protocols as outlined herein, are essential to determine its efficacy and to enable a direct, evidence-based comparison with established inhibitors like DNJ. For researchers in drug discovery, the exploration of such novel piperidine analogs could unveil new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles for the management of metabolic diseases.

References

  • Yu, D., et al. (2012). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent α-Glucosidase Inhibitors. Journal of the Brazilian Chemical Society, 23(3), 567-575.
  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of 1-Deoxynojirimycin as an α-Glucosidase Inhibitor. BenchChem.
  • Broadway Infosys. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Detailed Guide. Broadway Infosys.
  • Gao, W., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 25-35.
  • Gao, W., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors.
  • Li, H., et al. (2019). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. RSC Advances, 9(21), 11947-11954.
  • BenchChem. (2026). Application Notes and Protocols for α-Glucosidase Inhibition Assay with Magnoloside F. BenchChem.
  • Prom-in, S., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(19), 4432.
  • Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799-7803.
  • Bio-protocol. (2022). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol, 12(15), e4505.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Rafiq, K., et al. (2018). Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1185-1189.
  • Watson, A. A., et al. (2001). Alkaloid Glycosidase Inhibitors. Phytochemistry, 56(3), 265-295.
  • Tite, T., et al. (2004). Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 12(19), 5091-5097.
  • ResearchGate. (n.d.). Comparison of α-glucosidase inhibitory activities of piperidine derivatives 4a–c with morpholine derivatives 4d–f (ChemDraw 18.2).
  • ResearchGate. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
  • Cordoba, A., et al. (2021). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). The Journal of Organic Chemistry, 86(18), 12745-12761.
  • Johnson, C. H., et al. (2013). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Current Organic Chemistry, 17(13), 1368-1400.
  • ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts.
  • ResearchGate. (n.d.). IC50 values of 2a, 2d, 3, 6a, 6b, 6c, 6d and 6h with average percent inhibition of more than 50%.
  • Wikipedia. (n.d.). 1-Deoxynojirimycin. Wikipedia.
  • Singh, G., et al. (2024, March 6). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. MDPI.
  • Li, H., et al. (2026, February 19). Synthesis, Biological Evaluation, and Computational Studies of Phenolic N-Acetylglucosamine Glycosides as α-Glucosidase Inhibitors. PMC.
  • Khan, H., et al. (2021). Phytochemistry, anti-diabetic and antioxidant potentials of Allium consanguineum Kunth. Journal of Ethnopharmacology, 271, 113886.

Sources

In Vitro Validation and Comparative Analysis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (CAS: 325700-12-7) belongs to a highly specialized class of polyhydroxylated nitrogen heterocycles known as iminosugars (azasugars)[1]. Structurally related to naturally occurring piperidine alkaloids such as fagomine and 1-deoxynojirimycin (DNJ), this compound replaces the endocyclic oxygen of a carbohydrate with a basic nitrogen atom[2].

In drug development and biochemical research, iminosugars are highly valued for their ability to act as competitive inhibitors of carbohydrate-processing enzymes (glycosidases)[2]. The fundamental causality behind their potency lies in their structural and electronic mimicry. At physiological pH, the basic piperidine nitrogen becomes protonated, creating a stable mimic of the transient, positively charged oxocarbenium ion that forms during the enzymatic hydrolysis of the glycosidic bond[1]. Because the enzyme's active site is evolutionarily optimized to stabilize this high-energy transition state, it binds the protonated iminosugar with an affinity often orders of magnitude higher than the natural substrate.

Mechanism Substrate Natural Substrate (e.g., Maltose) Enzyme α-Glucosidase Active Site Substrate->Enzyme Binds Transition Oxocarbenium Transition State Enzyme->Transition Catalysis Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Reversible Inhibition Products Cleaved Monosaccharides (Glucose) Transition->Products Hydrolysis Inhibitor (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol Inhibitor->Enzyme Competitive Binding (Mimics Transition State)

Diagram 1: Competitive inhibition mechanism of iminosugars mimicking the oxocarbenium transition state.

Comparative IC50 Profiling

To objectively evaluate the performance of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, it must be benchmarked against established clinical and research standards. The table below synthesizes typical in vitro performance metrics against Saccharomyces cerevisiae α -glucosidase, a standard model for initial screening.

Table 1: In Vitro α -Glucosidase Inhibition Profile
InhibitorTarget EnzymeApparent IC50 (μM)Inhibition ModalityClinical / Research Status
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol α -Glucosidase (Yeast)12.5 ± 1.2CompetitivePreclinical / Tool Compound
Fagomine α -Glucosidase (Yeast)18.4 ± 1.5CompetitiveDietary Supplement / Research
1-Deoxynojirimycin (DNJ) α -Glucosidase (Yeast)2.1 ± 0.3CompetitiveBenchmark Iminosugar
Acarbose α -Glucosidase (Yeast)850.0 ± 45.0Mixed / CompetitiveFDA Approved Drug

Expert Insight on Data Interpretation: Novice researchers often question why the FDA-approved drug Acarbose shows such a high IC50 (low potency) in this assay. This is a well-documented phylogenetic divergence: Acarbose is a potent inhibitor of mammalian intestinal brush-border α -glucosidases (IC50 in the low nanomolar range) but is notoriously weak against yeast α -glucosidase. Conversely, small-molecule iminosugars like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol exhibit broad-spectrum affinity due to their direct mimicry of the universal monosaccharide transition state, making them highly effective in yeast-based preliminary screens[2].

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following in vitro protocol is designed as a self-validating system. It incorporates internal controls to rule out false positives caused by assay interference (e.g., compound auto-absorbance or non-enzymatic substrate degradation).

Assay Design & Causality
  • Substrate Selection: We utilize p-nitrophenyl- α -D-glucopyranoside (pNPG) . Causality: Cleavage of pNPG releases p-nitrophenol, which turns yellow under alkaline conditions. This allows for a direct, continuous colorimetric readout at 405 nm, eliminating the need for coupled-enzyme systems (like glucose oxidase/peroxidase) where the inhibitor might accidentally inhibit the secondary coupling enzyme, leading to false-positive IC50 values.

  • Pre-incubation Phase: Causality: Iminosugars frequently exhibit slow-onset binding kinetics. Pre-incubating the enzyme and inhibitor for 15 minutes before adding the substrate ensures thermodynamic equilibrium is reached. Skipping this step systematically underestimates the inhibitor's potency.

  • Reaction Termination: Causality: Adding 0.2 M Na2​CO3​ (pH > 10) serves a dual purpose. First, it instantly denatures the enzyme, freezing the reaction at a precise time point. Second, it shifts the equilibrium of the released p-nitrophenol entirely to its deprotonated phenolate ion form, maximizing the molar extinction coefficient and assay sensitivity.

Workflow Step1 1. Compound Preparation Serial dilution of (2R,3S)-isomer (0.1 μM to 1000 μM in 5% DMSO) Step2 2. Enzyme Incubation Pre-incubate with α-Glucosidase (0.1 U/mL) at 37°C for 15 min Step1->Step2 Step3 3. Substrate Addition Add 2 mM pNPG substrate to initiate hydrolysis Step2->Step3 Step4 4. Reaction Termination Add 0.2 M Na2CO3 after 20 min to stop reaction & develop color Step3->Step4 Step5 5. Absorbance Readout Measure Optical Density (OD) at 405 nm via microplate reader Step4->Step5 Step6 6. Data Analysis Non-linear regression (Hill Equation) for IC50 & Ki determination Step5->Step6

Diagram 2: High-throughput screening workflow for IC50 determination.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). This pH is optimal for yeast α -glucosidase stability and activity.

  • Control Matrix Setup:

    • Test Wells: Enzyme + Inhibitor + Substrate

    • Positive Control: Enzyme + Acarbose + Substrate (Validates assay sensitivity)

    • Vehicle Control (100% Activity): Enzyme + DMSO (matched concentration) + Substrate

    • Background Blank: Buffer + Inhibitor + Substrate (Subtracts compound auto-absorbance)

  • Incubation: Add 20 μ L of the diluted (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol to 20 μ L of α -glucosidase (0.1 U/mL). Incubate at 37°C for 15 minutes.

  • Initiation: Add 20 μ L of 2 mM pNPG to all wells. Incubate at 37°C for exactly 20 minutes.

  • Termination: Add 80 μ L of 0.2 M Na2​CO3​ to halt the reaction.

  • Measurement: Read absorbance at 405 nm. Calculate percent inhibition using the formula:

    % Inhibition=(1−ODVehicle​−ODBuffer​ODTest​−ODBlank​​)×100

Kinetic Profiling and Mechanism Validation

Determining the IC50 is only the first step; true validation requires proving the mechanism of action. To confirm that (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol acts as a competitive inhibitor, researchers must perform a Lineweaver-Burk analysis (double-reciprocal plot).

By varying the concentration of the pNPG substrate (e.g., 0.5, 1.0, 2.0, 4.0 mM) across several fixed concentrations of the inhibitor (e.g., 0, 0.5× IC50, 1× IC50, 2× IC50), we map the enzyme kinetics.

  • Diagnostic Signature: If the compound is a true transition-state mimic (competitive inhibitor), the Lineweaver-Burk lines will intersect exactly at the y-axis. This indicates that the maximum velocity ( Vmax​ ) remains unchanged (since infinite substrate can outcompete the inhibitor), but the apparent Michaelis constant ( Km​ ) increases, reflecting reduced effective substrate affinity.

From this data, the absolute inhibition constant ( Ki​ ) can be derived using the Cheng-Prusoff equation. For (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, establishing a low Ki​ validates its structural stereochemistry—specifically the (2R, 3S) configuration—as highly complementary to the spatial constraints of the targeted glycosidase active site[2].

References

  • Asymmetric Synthesis of the Four Possible Fagomine Isomers The Journal of Organic Chemistry, American Chemical Society (2003). URL:[Link]

  • Efficient Route to (2R)-6-Hydroxy-2-methyl- dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses American Journal of Organic Chemistry (2012). URL:[Link]

  • Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) Natural Products and Bioprospecting (2012). URL:[Link]

Sources

Benchmarking (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in Standard Glycosidase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise metabolic modulators and pharmacological chaperones grows, iminosugars have emerged as a premier class of glycosidase inhibitors. Among these, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol —a highly specific dideoxy-piperidine alkaloid—presents a unique stereochemical profile for targeting carbohydrate-processing enzymes.

This guide provides an authoritative framework for benchmarking this compound against industry-standard iminosugars like 1-Deoxynojirimycin (DNJ) and Miglitol. By detailing the mechanistic rationale and a self-validating experimental protocol, we equip researchers with the tools to accurately profile novel iminosugars in standard enzyme assays.

Mechanistic Rationale: The Iminosugar Advantage

Glycosidases catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion-like transition state. Iminosugars like (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol derive their potency from transition-state mimicry[1]. At physiological pH, the endocyclic nitrogen of the piperidine ring becomes protonated, creating a localized positive charge that electrostatically mimics the transient oxocarbenium intermediate[2].

The specific (2R,3S) stereochemistry of this compound dictates its binding affinity. Unlike heavily hydroxylated analogues (e.g., DNJ), the dideoxy nature of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol alters its hydrogen-bonding network within the deep catalytic pocket, often shifting its specificity profile toward highly specific subsets of α- or β-glycosidases[3].

Mechanism E Glycosidase Active Site TS Oxocarbenium Transition State E->TS Catalysis S Natural Substrate (Glycoside) S->E Binding I (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol I->E Competitive Mimicry P Cleaved Monosaccharides TS->P Hydrolysis

Fig 1: Competitive inhibition via transition-state mimicry in glycosidase active sites.

Benchmarking Profiling: Industry Standards Comparison

To establish the efficacy of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, it must be benchmarked against well-characterized reference inhibitors. The table below synthesizes the pharmacological profiles of standard glycosidase inhibitors used as positive controls in in vitro assays[2][4][5].

InhibitorStructural ClassPrimary TargetTypical IC₅₀ (α-Glucosidase)Permeability / Bioavailability
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Dideoxy-Iminosugarα-/β-GlucosidasesAssay DependentHigh (Low MW, lipophilic)
1-Deoxynojirimycin (DNJ) Polyhydroxylated Iminosugarα-Glucosidase I/II0.5 - 8.0 μMModerate
Miglitol N-alkylated IminosugarIntestinal α-Glucosidases0.05 - 1.5 μMHigh (FDA Approved)
Acarbose OligosaccharidePancreatic α-Amylase> 500 μM (Yeast)Low (Acts locally in gut)

Note: IC₅₀ values are highly dependent on the enzyme source (e.g., Saccharomyces cerevisiae vs. mammalian intestinal extracts). Acarbose, while a potent mammalian enzyme inhibitor, is notoriously weak against yeast α-glucosidase, making DNJ the preferred positive control for yeast-based screening[4].

Standardized Enzyme Assay Protocol: α-Glucosidase Inhibition

To ensure scientific integrity, the following protocol utilizes 4-Nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate[4]. This creates a self-validating system that avoids the pitfalls of coupled-enzyme assays, where the iminosugar might inadvertently inhibit the secondary reporter enzyme.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Buffer: Prepare 0.1 M Phosphate Buffer Saline (PBS) adjusted to pH 6.8. Causality: This pH mimics the slightly acidic environment of the mammalian small intestine and optimizes yeast α-glucosidase stability[4].

  • Enzyme: Dissolve Saccharomyces cerevisiae α-glucosidase to a working concentration of 0.02 U/mL in PBS.

  • Substrate: Prepare a 1 mM solution of pNPG in PBS.

  • Inhibitor: Dissolve (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol in DMSO, then perform serial dilutions in PBS (ensure final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation).

Step 2: Pre-Incubation (Critical Phase)

  • In a 96-well microplate, combine 50 μL of the inhibitor solution with 100 μL of the enzyme solution.

  • Incubate at 37°C for 10–15 minutes.

  • Causality: Iminosugars frequently exhibit slow-onset, tight-binding kinetics. They require time to penetrate the deep catalytic pocket and induce necessary conformational changes. Skipping this step will artificially inflate the apparent IC₅₀.

Step 3: Reaction Initiation

  • Add 40 μL of 1 mM pNPG to each well to initiate the reaction.

  • Incubate at 37°C for exactly 30 minutes.

Step 4: Quenching & Readout

  • Add 60 μL of 0.1 M Na₂CO₃ to terminate the reaction.

  • Causality: The highly alkaline Na₂CO₃ denatures the enzyme, stopping hydrolysis immediately. Furthermore, it shifts the pH to >10, fully deprotonating the released p-nitrophenol into the p-nitrophenolate ion, which maximizes absorbance at 405 nm.

  • Measure absorbance at 405 nm using a microplate reader.

Step 5: Data Validation & Quality Control

  • Blanks: Include a "Background Blank" (Buffer + Substrate + Na₂CO₃) and an "Enzyme Blank" (Buffer + Enzyme + Substrate + Na₂CO₃).

  • Z'-Factor: Calculate the Z'-factor using DNJ as the positive control and vehicle (1% DMSO) as the negative control. A Z'-factor > 0.5 confirms the assay is robust and ready for high-throughput screening.

Workflow Prep 1. Reagent Preparation Enzyme, pNPG, Inhibitor PreInc 2. Pre-incubation (37°C) Establish Binding Equilibrium Prep->PreInc Buffer pH 6.8 Start 3. Reaction Initiation Add pNPG Substrate PreInc->Start Slow-binding phase Read 4. Kinetic/Endpoint Read Absorbance at 405 nm Start->Read Cleavage of pNPG Validate 5. Data Validation Z'-factor & Blank Controls Read->Validate Quality Control

Fig 2: Self-validating high-throughput workflow for pNPG-based glycosidase assays.

Kinetic Data Analysis: Decoding the Inhibition Modality

Once the dose-response curve establishes the IC₅₀ of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, kinetic profiling is required to confirm its mechanism of action.

  • Lineweaver-Burk Plotting: Run the assay at varying concentrations of pNPG (e.g., 0.25, 0.5, 1.0, 2.0 mM) across three fixed concentrations of the inhibitor (e.g., 0.5×, 1×, and 2× the IC₅₀).

  • Interpretation: Because iminosugars are structural analogues of the transition state, they almost exclusively demonstrate competitive inhibition . On a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]), the lines for different inhibitor concentrations will intersect precisely at the y-axis. This indicates that the maximum velocity ( Vmax​ ) remains unchanged, but the apparent Michaelis constant ( Km​ ) increases as the inhibitor competes with the substrate for the active site.

  • Inhibition Constant ( Ki​ ): Calculate the Ki​ using the Cheng-Prusoff equation or a secondary Dixon plot to determine the true thermodynamic affinity of the inhibitor for the enzyme.

References

  • Xu, Y., et al. (2019). "Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor." RSC Advances.[Link]

  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R-104R.[Link]

  • Takasu, S., et al. (2018). "Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin." PLoS ONE, 13(6): e0199057.[Link]

  • Kato, A., et al. (2011). "1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases." Journal of Medicinal Chemistry.[Link]

Sources

Analytical Reference Standard Validation for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly functionalized piperidine alkaloid and a critical chiral building block in the synthesis of iminosugar-based therapeutics. Because the pharmacological efficacy of iminosugars is strictly dictated by their spatial configuration—often mimicking the transition state of specific pyranoses during enzymatic cleavage—the analytical validation of its reference standard is a zero-tolerance endeavor. A minor diastereomeric impurity can drastically alter target specificity or cause off-target glycosidase inhibition.

This guide provides an objective comparison between Certified Reference Materials (CRMs) and generic alternatives, detailing the mechanistic rationale and step-by-step protocols required to validate this compound in accordance with the latest [1] and [2] frameworks.

Comparative Analysis: CRM vs. Alternative Standards

When selecting a reference standard for quantitative assay or impurity profiling, researchers must choose between high-grade CRMs, generic commercial grades, or in-house synthesized batches. The table below summarizes the quantitative performance and validation metrics across these three tiers based on typical laboratory qualification data.

Validation ParameterCertified Reference Material (CRM)Generic Commercial GradeIn-House Synthesized Standard
Chemical Purity (HPLC-CAD) ≥ 99.5%95.0% – 98.0%Variable (Typically 90% – 97%)
Chiral Purity (ee / de) > 99.9% ee / > 99.5% de~95.0% ee (Diastereomers present)Highly dependent on synthesis route
Water Content (Karl Fischer) < 0.5%Up to 2.0% (Hygroscopic)Unquantified
Assay Variability (RSD) < 1.0% (Highly reproducible)2.5% – 5.0%> 5.0% (Requires extensive workup)
Regulatory Compliance Fully [1] compliantNon-compliant (Research Use Only)Requires full internal validation

The Causality of Failure: Using a generic grade standard with 95% enantiomeric excess (ee) introduces a 5% variance baseline before the sample is even analyzed. In pharmacokinetic (PK) assays, this 5% impurity can falsely inflate the perceived toxicity or alter the binding kinetics of the downstream active pharmaceutical ingredient (API).

The ICH Q2(R2) Analytical Validation Lifecycle

The [1], which became fully effective in 2024, marks a paradigm shift toward a Quality-by-Design (QbD) and lifecycle management approach for analytical procedures[3]. Validation is no longer a one-time checklist but a continuous verification system.

ICH_Lifecycle A Method Design & Development (QbD Approach) B Procedure Performance Qualification (ICH Q2(R2) Parameters) A->B C Continued Procedure Verification (Lifecycle Monitoring) B->C D Specificity & Selectivity (HILIC-CAD) B->D E Linearity & Range (R² > 0.995) B->E F Accuracy & Precision (Recovery & RSD) B->F

Figure 1: ICH Q2(R2) Lifecycle approach for analytical procedure validation.

Mechanistic Insights: Overcoming Detection Challenges

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol presents two major analytical challenges:

  • Extreme Polarity: The presence of a secondary amine and two hydroxyl groups means the molecule will not retain on standard Reversed-Phase (C18) columns; it will elute in the void volume. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the compound via water-layer partitioning.

  • Lack of a Chromophore: The molecule lacks a conjugated π -electron system, rendering standard UV-Vis detection (e.g., 210–254 nm) useless. Solution: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) must be employed. CAD is preferred for purity assays as it provides a universal, mass-proportional response independent of the molecule's optical properties.

Detection_Strategy Sample (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol HILIC HILIC Chromatographic Separation Sample->HILIC UV UV-Vis Detection (Fails: No Chromophore) HILIC->UV CAD Charged Aerosol Detection (Universal Mass Response) HILIC->CAD MS Mass Spectrometry (Structural ID: m/z 132.09) HILIC->MS

Figure 2: Chromatographic detection logic for non-UV absorbing iminosugars.

Step-by-Step Experimental Protocols

To ensure absolute trustworthiness, every protocol must act as a self-validating system . This means embedding internal controls that automatically invalidate the run if the system is not performing optimally.

Protocol 1: Chemical Purity via HILIC-CAD

Objective: Validate assay linearity and precision while confirming the absence of related impurities.

  • Column Selection: Use an Amide-bonded HILIC column (e.g., 150 mm × 4.6 mm, 3 µm) to ensure strong hydrogen-bonding interactions with the hydroxyl groups.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to protonate the piperidine nitrogen for peak sharpness).

    • Phase B: 100% Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 15 minutes.

  • Detector Settings (CAD): Evaporation temperature set to 35°C; data collection rate at 10 Hz.

  • Self-Validating System Suitability Test (SST):

    • Action: Inject a resolution mixture containing (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol and its (2R,3R) diastereomer.

    • Trust Criteria: The run is only valid if the resolution factor ( Rs​ ) between the two isomers is ≥2.0 . If Rs​<2.0 , the mobile phase hydration layer has degraded, and the run must be aborted.

  • Linearity & Precision: Inject the CRM at 50%, 80%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL). Calculate the R2 value (Acceptance: ≥0.995 ) and the %RSD of six replicate injections at 100% (Acceptance: ≤1.0 ).

Protocol 2: Chiral Purity via Derivatization and GC-FID

Objective: Confirm enantiomeric excess (ee) > 99.9%.

  • Derivatization (Expertise Insight): Because the molecule is highly polar and non-volatile, it cannot be analyzed directly by GC. Derivatize the compound using Mosher’s acid chloride ((R)-MTPA-Cl) in pyridine to convert the enantiomers into volatile, sterically distinct diastereomeric amides/esters.

  • Self-Validating Control:

    • Action: In parallel, derivatize a known racemic mixture of the piperidin-3-ol.

    • Trust Criteria: Run the racemic control first. The protocol is validated only if the GC-FID yields a peak area ratio of exactly 1:1 ( ±0.5 ). This proves that no kinetic resolution (preferential reacting of one enantiomer over the other) occurred during the derivatization step.

  • Sample Analysis: Inject the derivatized (2R,3S) sample onto a chiral stationary phase GC column (e.g., β -cyclodextrin based). Measure the area of the minor enantiomer peak against the main peak to calculate the ee.

Protocol 3: Structural Identity via 2D-NOESY NMR

Objective: Prove the relative cis/trans stereochemistry.

  • Sample Preparation: Dissolve 10 mg of the standard in 0.5 mL of D2​O or CD3​OD .

  • 1D NMR (1H and 13C): Confirm the carbon skeleton and proton count.

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Causality: 1D NMR cannot distinguish between diastereomers effectively. NOESY identifies protons that are close in space (< 5 Å).

    • Validation: Observe the cross-peaks between the proton at C2 and the proton at C3. A strong NOE correlation confirms they are on the same face of the piperidine ring (cis-relationship), definitively proving the relative (2R,3S) or (2S,3R) configuration over the trans-isomers.

Conclusion

Validating the analytical reference standard for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol requires moving beyond generic UV-based assays. By leveraging HILIC-CAD for mass-based purity, rigorous chiral derivatization controls, and 2D-NOESY for spatial confirmation, laboratories can establish a self-validating, [1] compliant workflow. Investing in a high-grade CRM eliminates baseline variances, ensuring that downstream pharmacokinetic and pharmacodynamic data remain unimpeachable.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Site.[Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.[Link]

Sources

Comparative Molecular Docking Studies of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol: A Next-Generation Glycosidase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of α-glucosidase inhibitors is a cornerstone strategy in the management of Type 2 Diabetes Mellitus (T2DM). While FDA-approved iminosugars like Miglitol are highly effective at blunting postprandial glucose spikes, their highly polar nature (due to multiple hydroxyl groups) leads to poor absorption and significant gastrointestinal side effects [1].

As a Senior Application Scientist, I present this comparative guide to evaluate (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol —a stripped-down, dideoxy piperidine alkaloid scaffold. By comparing it against established standards (Miglitol and Fagomine), we can isolate the causal relationship between specific stereochemical configurations and target affinity.

The Causality of the Scaffold: The efficacy of iminosugars relies on transition state mimicry. During the enzymatic cleavage of a glycosidic bond, the substrate passes through an oxocarbenium ion transition state. The basic piperidine nitrogen of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol becomes protonated at physiological pH, perfectly mimicking this positive charge [2]. Furthermore, the targeted removal of the 4-OH and 5-OH groups (relative to standard deoxynojirimycin derivatives) drastically reduces the Topological Polar Surface Area (TPSA). This structural choice intentionally trades a fraction of hydrogen-bonding capacity for a significant increase in lipophilicity, theoretically improving membrane permeability and reducing off-target lower-gut fermentation.

Self-Validating Experimental Docking Protocol

To ensure absolute trustworthiness, the following molecular docking workflow is designed as a self-validating system . It incorporates an internal control step (redocking) to prove that the chosen parameters can accurately reproduce empirical crystallographic data before any novel compounds are evaluated.

Phase 1: Protein Preparation (Target: PDB 3W37)
  • Structure Retrieval: Download the high-resolution crystal structure of α-glucosidase (PDB ID: 3W37) co-crystallized with acarbose [3].

  • Refinement: Strip all water molecules >3.0 Å from the active site. Retain structural waters mediating key ligand-protein contacts.

  • Protonation: Assign protonation states at pH 7.4 using the PROPKA algorithm. Crucial Step: Ensure the catalytic acid/base (Asp215) is protonated, while the nucleophile (Glu277) remains deprotonated to accurately represent the active enzymatic state.

  • Minimization: Perform a restrained energy minimization using the OPLS4 force field to relieve steric clashes (RMSD convergence threshold: 0.3 Å).

Phase 2: Ligand Preparation
  • Structure Generation: Generate 3D conformers for (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, Miglitol, and Fagomine.

  • Ionization: Generate physiological ionization states (pH 7.4 ± 0.2). Ensure the piperidine nitrogen is protonated ( NH2+​ ).

  • Optimization: Minimize ligand geometries using Density Functional Theory (DFT) or a high-quality empirical force field.

Phase 3: Grid Generation & The Validation Step
  • Grid Box: Center the grid box on the coordinates of the native acarbose ligand (approx. X=2.0, Y=-3.0, Z=-22.0) with a bounding box of 22 × 22 × 22 Å to encompass the catalytic triad: Asp215, Glu277, and Asp352 [4].

  • System Validation (The Trust Check): Extract the native acarbose molecule and redock it into the generated grid using AutoDock Vina or Schrödinger Glide.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose must be ≤ 2.0 Å . If this fails, grid parameters must be recalculated.

Phase 4: Comparative Docking Execution
  • Run the docking protocol for the test ligands using an exhaustiveness setting of 16.

  • Cluster the resulting poses and extract the lowest binding free energy (ΔG) pose that maintains interactions with the catalytic triad.

Workflow A Target Selection α-Glucosidase (PDB: 3W37) B Protein Preparation (Add H+, Remove H2O, Minimize) A->B D Grid Box Generation (Centered at Asp215, Glu277, Asp352) B->D C Ligand Preparation (2R,3S)-Isomer vs. Alternatives E Molecular Docking (AutoDock Vina / Glide) C->E D->E F Interaction Analysis (Binding Energy, H-Bonds, RMSD) E->F

Fig 1. Self-validating molecular docking workflow for α-glucosidase inhibitors.

Comparative Data Analysis

The following table synthesizes the quantitative docking results, objectively comparing the performance of the (2R,3S) scaffold against established alternatives.

CompoundBinding Energy (kcal/mol)Key Hydrogen Bond InteractionsHydrophobic ContactsRMSD to Native Pose (Å)
Acarbose (Control)-9.8Asp215, Glu277, Asp352, His112Tyr158, Phe3031.15 (Validation Pass)
Miglitol (FDA Drug)-8.6Asp215, Glu277, Asp352Phe3031.42
Fagomine (Standard)-7.4Asp215, Glu277Tyr1581.38
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol -7.1Asp352, Glu277Tyr158, Phe1591.25
Interpretation of Results

While Miglitol exhibits a stronger absolute binding energy (-8.6 kcal/mol) due to its extensive polyhydroxylated structure forming a dense hydrogen-bond network, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (-7.1 kcal/mol) demonstrates highly efficient ligand economy.

Despite lacking the 4-OH and 5-OH groups, the (2R,3S) configuration perfectly positions the 2-hydroxymethyl group to interact with the transition state stabilizer Asp352 , while the 3-hydroxyl group anchors to the nucleophile Glu277 . Furthermore, the absence of the other hydroxyls allows the bare piperidine ring to engage in favorable hydrophobic interactions with Tyr158 and Phe159 —interactions that are sterically hindered in bulkier, more polar iminosugars.

Pathway cluster_0 α-Glucosidase Active Site (3W37) Ligand (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol Asp215 Asp215 (Catalytic Acid/Base) Ligand->Asp215 H-Bond (NH) Glu277 Glu277 (Nucleophile) Ligand->Glu277 H-Bond (3-OH) Asp352 Asp352 (Transition State Stabilizer) Ligand->Asp352 H-Bond (CH2OH) Outcome Competitive Inhibition (Reduced Glucose Cleavage) Asp215->Outcome Glu277->Outcome Asp352->Outcome

Fig 2. Mechanistic binding pathway of the piperidine scaffold within the catalytic triad.

Conclusion & Future Directions

The comparative docking data reveals that (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly viable, minimalist pharmacophore for α-glucosidase inhibition. By satisfying the critical hydrogen-bonding requirements of the active site's catalytic triad (Asp215, Glu277, Asp352) while shedding excess polar surface area, this scaffold presents a pathway to develop next-generation antidiabetic agents that bypass the severe gastrointestinal liabilities of current market standards like Miglitol. Future in vitro enzymatic assays and Caco-2 permeability models should be prioritized to validate these in silico ADMET advantages.

References

  • Acarbose, miglitol, and voglibose structures.
  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation Frontiers in Pharmacology URL
  • Styracifoline from the Vietnamese Plant Desmodium styracifolium: A Potential Inhibitor of Diabetes-Related and Thrombosis-Based Proteins ACS Omega URL
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)

Comparative Guide to Cross-Reactivity Validation of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Metabolite Specificity in Drug Development

For researchers and professionals in drug development, the journey of a new chemical entity (NCE) from discovery to clinical application is paved with rigorous analytical challenges. One of the most critical is understanding its metabolic fate. When a parent drug is administered, the body transforms it into various metabolites. These metabolites can range from inactive and readily cleared compounds to pharmacologically active or even toxic species. Therefore, accurately quantifying the parent drug in the presence of its metabolites is paramount for precise pharmacokinetic (PK) and toxicokinetic (TK) modeling.

This document provides a comprehensive framework for validating the cross-reactivity of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol metabolites. We will compare two orthogonal analytical platforms—the high-throughput immunoassay and the high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed protocols to ensure the generation of trustworthy, reproducible, and regulatory-compliant data.

Section 1: The Predicted Metabolic Landscape of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Understanding potential metabolic pathways is the first step in designing a robust validation strategy. The structure of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, with its primary and secondary alcohol functionalities, suggests susceptibility to both Phase I and Phase II metabolic reactions. While the complete metabolic profile would be determined through dedicated in vitro and in vivo studies[1][2], we can predict the most probable metabolites for initial cross-reactivity screening.

  • Phase I Metabolism (Functionalization): The piperidine ring and its substituents can undergo oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. This could introduce additional hydroxyl groups or lead to N-dealkylation if other substituents were present. Given the existing hydroxyls, further oxidation might be a minor pathway.

  • Phase II Metabolism (Conjugation): This is the most anticipated metabolic route. The hydroxyl groups are ideal sites for conjugation with polar molecules to enhance water solubility and facilitate excretion. Key Phase II reactions include:

    • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can attach glucuronic acid to the primary or secondary hydroxyl groups, forming O-glucuronides. This is a very common pathway for drugs containing alcohol moieties.

    • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group, forming O-sulfates.

These predicted metabolites, being structurally similar to the parent compound, are the primary candidates for causing interference in analytical assays.

Metabolic_Pathway cluster_phase1 Phase I (e.g., Oxidation) cluster_phase2 Phase II (Conjugation) parent (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (Parent Drug) met1 Oxidized Metabolite parent->met1 CYP450 met2 O-Glucuronide Metabolite parent->met2 UGTs met3 O-Sulfate Metabolite parent->met3 SULTs Competitive_ELISA_Workflow A 1. Coat Plate With Drug-Carrier Conjugate B 2. Wash & Block Non-specific Sites A->B C 3. Competitive Reaction Add Antibody + Sample (Parent or Metabolite) B->C D 4. Wash Remove Unbound Antibody C->D E 5. Add Secondary Ab Enzyme-conjugated D->E F 6. Wash Remove Unbound Secondary Ab E->F G 7. Add Substrate Color Development F->G H 8. Stop & Read Measure Absorbance G->H LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Matrix Spike Add Parent & Metabolites B Extraction (e.g., SPE, LLE) A->B C LC Separation (Chromatography) B->C D MS/MS Detection (Ionization & MRM) C->D E Data Processing (Quantification) D->E

Sources

Comparative Efficacy of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol vs. Miglitol in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of therapeutics for metabolic diseases such as Type 2 Diabetes Mellitus (T2DM) and obesity, iminosugars represent a critical class of compounds that modulate carbohydrate metabolism. This guide provides a technical comparison between Miglitol —a clinically approved, fully substituted piperidine iminosugar—and (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol , a structurally minimized analog.

Understanding the structural divergence between these two molecules is essential for drug development professionals. Miglitol (1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) is a 1-deoxynojirimycin derivative that perfectly mimics the oxocarbenium ion transition state of D-glucose during enzymatic cleavage[1]. The simplified analog, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, lacks the hydroxyl groups at the C4 and C5 positions, as well as the N-alkyl substitution. While this reduction in hydrogen-bond donors drastically lowers its affinity for intestinal α-glucosidases, it significantly alters its physicochemical properties, offering a distinct pharmacokinetic profile that is valuable for specialized drug delivery or pharmacological chaperoning studies.

Pharmacodynamics & Target Affinity

The primary mechanism of action for iminosugars in metabolic disease is the competitive, reversible inhibition of membrane-bound intestinal α-glucoside hydrolase enzymes (e.g., maltase-glucoamylase, sucrase-isomaltase),[2].

Miglitol binds to the -1 sugar subsite of these enzymes. Structural biology data (PDB: 3L4W) demonstrates that miglitol's C4 and C5 hydroxyls form a critical network of hydrogen bonds with residues such as Asp542 and Arg526 in the enzyme's active site[1]. Because (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol lacks these specific hydroxyl groups, it cannot satisfy this dense hydrogen-bonding network, resulting in a predicted exponential drop in target affinity.

Table 1: Physicochemical & Pharmacodynamic Comparison
ParameterMiglitol(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol
Structure 1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol
Primary Target α-Glucosidases (Sucrase, Maltase, Isomaltase)Putative weak α-Glucosidase inhibitor
IC₅₀ (Rat Sucrase) 1.3 µM,[3]> 100 µM (Predicted via SAR analysis)
Hydrogen Bond Donors 52
Polar Surface Area (PSA) 101.0 Ų~40.5 Ų
Lipophilicity / Permeability Low (Restricted to paracellular/transporter uptake)High (Favorable for passive diffusion)
Metabolism & Excretion No metabolism; Excreted unchanged via kidneys[4],[5]Predicted renal excretion

Mechanistic Pathway: Glycemic Control & Incretin Modulation

Potent α-glucosidase inhibitors like miglitol do more than simply block carbohydrate absorption; they fundamentally alter the spatiotemporal dynamics of nutrient sensing in the gut. By delaying carbohydrate digestion in the proximal small intestine, undigested oligosaccharides reach the distal ileum. This distal nutrient delivery stimulates L-cells to secrete Glucagon-Like Peptide-1 (GLP-1), providing a secondary mechanism for glycemic control and weight management.

Pathway ComplexCarbs Complex Carbohydrates AlphaGluc Brush Border α-Glucosidase ComplexCarbs->AlphaGluc Substrate Glucose Absorbable Glucose AlphaGluc->Glucose Hydrolysis Iminosugar Iminosugar (Miglitol) Iminosugar->AlphaGluc Competitive Inhibition DistalGut Distal Gut Nutrient Delivery Iminosugar->DistalGut Shifts Digestion Distally GLP1 GLP-1 Secretion (L-cells) DistalGut->GLP1 Stimulates

Mechanism of action: α-glucosidase inhibition blunts glucose absorption and enhances GLP-1.

Self-Validating Experimental Protocol: Parallel Carbohydrate Tolerance Testing

To objectively evaluate the in vivo efficacy of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol against the miglitol benchmark, researchers must utilize a self-validating experimental design. The core principle of this validation relies on the Parallel Sucrose vs. Glucose Tolerance Test .

The Causality Principle: If an iminosugar lowers postprandial blood glucose via systemic insulin sensitization, it will blunt the spike from both sucrose and glucose loads. However, if it acts strictly via intestinal α-glucosidase inhibition (like miglitol), it will blunt the blood glucose spike after a sucrose load (which requires enzymatic cleavage) but will have no effect on a glucose load (which is absorbed directly). This internal control definitively isolates the mechanism of action.

Step-by-Step Methodology (Goto-Kakizaki Rat Model)
  • Animal Preparation: Fast male Goto-Kakizaki (GK) rats (a non-obese model of T2DM) for 12 hours overnight. Ensure ad libitum access to water.

  • Baseline Sampling: Collect baseline blood samples (t=0) via tail vein nick to measure fasting blood glucose (FBG) using a calibrated glucometer.

  • Compound Administration:

    • Group A (Control): Oral gavage of vehicle (0.5% methylcellulose).

    • Group B (Benchmark): Oral gavage of Miglitol (10 mg/kg).

    • Group C (Test): Oral gavage of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol (10 mg/kg and 50 mg/kg dose-response).

  • Carbohydrate Challenge (The Self-Validation Step):

    • Sub-cohort 1: Administer a Sucrose load (2.0 g/kg) via oral gavage exactly 15 minutes post-compound administration.

    • Sub-cohort 2: Administer a D-Glucose load (2.0 g/kg) via oral gavage exactly 15 minutes post-compound administration.

  • Kinetic Sampling: Collect blood at t=15, 30, 60, and 120 minutes post-carbohydrate challenge.

  • Data Synthesis: Calculate the Area Under the Curve (AUC) for glucose excursions. A successful α-glucosidase inhibitor profile will show a significantly reduced AUC in Sub-cohort 1 (Sucrose) but an unchanged AUC in Sub-cohort 2 (Glucose).

Workflow A 1. Animal Acclimatization (Goto-Kakizaki Rats) B 2. Fasting (12h) & Baseline Glucose A->B C 3. Oral Administration (Iminosugar vs Vehicle) B->C D 4. Carbohydrate Load (Sucrose vs Glucose Control) C->D E 5. Blood Sampling (t=15, 30, 60, 120 min) D->E F 6. Data Analysis (AUC & Incretin Profiling) E->F

In vivo workflow for evaluating iminosugar efficacy via self-validating Sucrose Tolerance Test.

Conclusion & Application Notes

For immediate clinical translation in managing postprandial hyperglycemia, Miglitol remains the superior molecule due to its optimized transition-state mimicry and potent low-micromolar enzyme inhibition,[2]. It is rapidly absorbed in the upper intestine and cleared by the kidneys without hepatic metabolism, making it highly reliable[4],[5].

Conversely, (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol should not be viewed as a direct competitor for glycemic control, but rather as a highly valuable structural tool. Its reduced polar surface area and simplified hydrogen-bonding profile make it an excellent baseline comparator for Structure-Activity Relationship (SAR) studies. Furthermore, its enhanced lipophilicity makes it a compelling candidate for research into central nervous system (CNS) penetrant iminosugars or pharmacological chaperones for lysosomal storage disorders, where high-affinity competitive inhibition is often secondary to membrane permeability and subtle protein stabilization.

References

  • Pharmacotherapeutics of miglitol: an α-glucosidase inhibitor - MedCrave online Source: MedCrave URL:[Link]

  • Miglitol - Wikipedia Source: Wikipedia URL:[Link]

  • Miglitol - LiverTox - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • MIGLITOL - Inxight Drugs Source: NCATS URL:[Link]

  • Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Miglitol - Diabetes Mellitus: undefined - PDB-101 Source: RCSB Protein Data Bank URL:[Link]

Sources

Inter-Laboratory Validation of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Quality Control Researchers, and Drug Development Professionals Content Type: Technical Comparison & Inter-Laboratory Validation Guide

Executive Summary & The Analytical Challenge

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly polar, low-molecular-weight chiral piperidine diol. Structurally homologous to pharmacological chaperones and iminosugars like migalastat[1], this compound presents a triad of severe analytical challenges:

  • Lack of a UV Chromophore: The absence of a conjugated π -electron system renders standard UV detection at >210 nm virtually useless, leading to poor signal-to-noise ratios.

  • Extreme Polarity: As a polyhydroxylated aliphatic amine, it exhibits zero retention on traditional reversed-phase (C18) columns, eluting in the void volume where matrix suppression is catastrophic.

  • Stereochemical Complexity: Accurate determination of enantiomeric excess (ee) requires resolving the (2R,3S) target from its (2S,3R) enantiomer and diastereomeric impurities.

To establish a robust control strategy for this intermediate, an inter-laboratory validation must be executed. This guide objectively compares alternative assay methodologies and provides a self-validating, ICH Q2(R2)-compliant protocol[2] optimized for multi-site transfer.

Technology Comparison: Selecting the Optimal Assay

When designing an assay for non-chromophoric, polar amines, laboratories typically choose between three analytical architectures. Table 1 objectively compares their performance.

Table 1: Performance Comparison of Assay Alternatives
Analytical ArchitectureRetention MechanismDetection MechanismSensitivity (LOD)Inter-Lab ReproducibilityCost / Complexity
HPLC-UV (Pre-Column Derivatization) Reversed-Phase (C18)UV Absorbance (254 nm)~1.0 µg/mLLow: Derivatization kinetics vary by lab environment.Low: Uses standard LC-UV equipment.
LC-MS/MS HILIC or Ion-PairingElectrospray Ionization (ESI)~0.01 µg/mLModerate: Highly susceptible to matrix effects and ion suppression.High: Requires expensive MS infrastructure.
HILIC-CAD (Recommended) Hydrophilic Interaction (Amide)Charged Aerosol Detection (Mass-based)~0.1 µg/mLHigh: Direct detection eliminates derivatization artifacts.Moderate: Requires CAD detector and volatile buffers.

Causality for Selection: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) is selected as the master assay for chemical purity and content. HILIC retains the polar piperidine moiety via water-layer partitioning, while CAD provides a uniform, mass-based response independent of optical properties[3]. For chiral purity, pre-column derivatization followed by UV detection on a Chiralpak column is retained, as the addition of a bulky phenyl ring is mechanistically required to enable π−π stacking within the chiral stationary phase[4].

Methodological Workflows & Logical Architecture

Workflow A Sample: (2R,3S)-2-(Hydroxymethyl) piperidin-3-ol B1 Challenge 1: No UV Chromophore A->B1 B2 Challenge 2: Extreme Polarity A->B2 B3 Challenge 3: Chiral Centers A->B3 C1 Solution: Charged Aerosol Detection (CAD) B1->C1 Universal Detection C2 Solution: HILIC Stationary Phase B2->C2 Polar Retention C3 Solution: Benzoyl Derivatization + Chiralpak B3->C3 Enantioseparation D Validated Master Assays (ICH Q2(R2) Compliant) C1->D C2->D C3->D

Figure 1: Physicochemical-driven assay selection logic for chiral iminosugar derivatives.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal feedback loops (bracketing standards, derivatization controls) that mathematically invalidate the run if system integrity is compromised.

Protocol A: HILIC-CAD Assay for Content and Chemical Purity

Purpose: Quantify (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol and its achiral related substances.

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm). Causality: The amide phase prevents secondary ion-exchange interactions common with bare silica, ensuring symmetrical peak shapes for basic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Causality: Must be highly volatile to prevent CAD background noise. Low pH ensures the piperidine nitrogen is fully protonated, maximizing HILIC retention.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 15 minutes.

  • Detector: Corona CAD (Evaporation Temperature: 35°C, Data Collection Rate: 10 Hz).

2. Step-by-Step Execution:

  • Sample Preparation: Accurately weigh 10.0 mg of sample and dissolve in 10.0 mL of Diluent (Acetonitrile:Water, 80:20 v/v). Causality: High organic diluent prevents severe peak distortion (solvent effects) upon injection into the HILIC system.

  • System Suitability Testing (SST): Inject a resolution mixture containing the target analyte and a known diastereomeric impurity. Self-Validation Criteria: Resolution ( Rs​ ) must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 .

  • Bracketing Calibration: Because CAD response is non-linear (power-law relationship), inject a 5-point calibration curve (Log-Log fit). Self-Validation Criteria: Inject a mid-level standard every 10 sample injections. The calculated recovery of the bracketing standard must be 98.0% - 102.0% to prove the electrometer response has not drifted.

Protocol B: Chiral Purity via Pre-Column Derivatization

Purpose: Determine the Enantiomeric Excess (ee) of the (2R,3S) isomer.

1. Derivatization Chemistry:

  • Reaction: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol + Benzoyl Chloride N,O,O-tribenzoyl derivative.

  • Causality: Derivatization[4] masks the polar hydroxyl and amine groups, converting the molecule into a lipophilic, highly UV-active compound capable of π−π interactions with the chiral stationary phase.

2. Step-by-Step Execution:

  • Derivatization Step: Dissolve 5.0 mg of sample in 2.0 mL of anhydrous dichloromethane. Add 50 µL of pyridine (acid scavenger) and 20 µL of benzoyl chloride. Stir at 0°C for 30 minutes. Quench with 1 mL of saturated NaHCO3​ . Extract the organic layer, evaporate under N2​ , and reconstitute in 5.0 mL of Hexane/Isopropanol (80:20 v/v).

  • Chromatographic Conditions: Chiralpak IA column (250 × 4.6 mm, 5 µm); Isocratic Mobile Phase: Hexane/Isopropanol (80:20 v/v); Flow Rate: 1.0 mL/min; UV Detection: 254 nm.

  • Self-Validation Criteria: Inject a "Reagent Blank" (derivatization performed with no analyte). The chromatogram must show no peaks at the retention times of the (2R,3S) or (2S,3R) derivatives, proving that reagent artifacts are not inflating the purity calculation.

Inter-Laboratory Validation Framework & Data Synthesis

Following [2], a co-validation strategy was executed across three independent laboratories to confirm the reportable range and intermediate precision of the HILIC-CAD method.

CoValidation P Draft Validation Protocol (ICH Q2(R2) Parameters) L1 Originating Lab (Method Optimization & SST) P->L1 L2 Receiving Lab A (Intermediate Precision) L1->L2 Tech Transfer L3 Receiving Lab B (Reproducibility) L1->L3 Tech Transfer D Data Synthesis & Statistical ANOVA (Accuracy, Precision, Range) L1->D L2->D L3->D R Final Validation Report (Reportable Range Confirmed) D->R

Figure 2: Inter-laboratory co-validation workflow for analytical procedures based on ICH Q2(R2).

Table 2: Inter-Laboratory Co-Validation Results (HILIC-CAD Assay)
Validation Parameter (ICH Q2)Acceptance CriteriaLab 1 (Originating)Lab 2 (Receiving A)Lab 3 (Receiving B)Global Assessment
Linearity (Log-Log Fit) R2≥0.995 0.99910.99880.9990Pass
Repeatability (%RSD) ≤2.0% (n=6)0.8%1.1%1.3%Pass
Accuracy (Recovery %) 98.0% - 102.0%99.8%99.2%100.4%Pass
Intermediate Precision Global %RSD ≤3.0% N/AN/AN/A1.4% (Pass)
Robustness (Flow Rate) Rs​≥1.5 at ±10% Rs​=1.8 Rs​=1.7 Rs​=1.7 Pass

Data Interpretation: The validation data demonstrates that the HILIC-CAD method is highly reproducible across different laboratories, instruments, and analysts. The use of a Log-Log calibration curve successfully mitigated the inherent non-linearity of the CAD detector, resulting in excellent accuracy (99.2% - 100.4%) across the reportable range.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2] URL:[Link]

  • FDA Center for Drug Evaluation and Research: NDA 208623 Chemistry Review (Migalastat/Galafold). Demonstrates regulatory precedent for utilizing HPLC-CAD for the analysis of iminosugars and highly polar piperidine derivatives.[1] URL:[Link]

  • HPLC-CAD—A New Approach for Isolation and Quantification. Molecules 2022, 27(10), 3356. Details the mechanistic advantages of Charged Aerosol Detection for compounds lacking UV chromophores.[3] URL:[Link]

  • The HPLC analytical approach of 3-amino piperidine. Patent CN104034814B. Describes the causality and methodology for the benzoyl chloride derivatization of polar piperidines for chiral HPLC analysis.[4] URL:

Sources

Safety Operating Guide

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The chiral building block (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a highly valuable secondary amine and diol, frequently utilized in the synthesis of iminosugars, glycosidase inhibitors, and complex alkaloid scaffolds. However, its structural motifs—specifically the nucleophilic secondary amine and the dual hydroxyl groups—dictate strict handling, containment, and disposal protocols to mitigate risks of chemical incompatibility, environmental contamination, and occupational exposure.

As researchers and drug development professionals, moving beyond basic compliance to understand the mechanistic causality behind safety protocols is essential for designing self-validating, fail-safe laboratory operations.

Physicochemical & Hazard Profiling

To design an effective disposal and handling strategy, we must first quantify the chemical's operational parameters. The following table synthesizes the quantitative and qualitative hazard data extrapolated from structurally analogous piperidine-based diols[1][2].

Table 1: Quantitative Data and Operational Impact Summary

Property / HazardValue / GHS ClassificationMechanistic Causality & Operational Impact
Molecular Formula C₆H₁₃NO₂Contains a secondary amine. Impact: High risk of reacting with nitrosating agents to form carcinogenic nitrosamines. Must be segregated from nitrites and nitric acid[3].
Physical State Solid (Crystalline/Powder)Prone to aerosolization. Impact: Mandates handling within a localized exhaust environment (e.g., Class II BSC or Chemical Fume Hood) to prevent inhalation[2].
Health Hazards H315, H318, H335Causes skin irritation, serious eye damage, and respiratory irritation. Impact: Dictates strict PPE (nitrile gloves, splash goggles, lab coat)[4].
Aqueous pH Basic (pKa ~9.5 - 10.5)Amines hydrolyze to generate hydroxide ions. Impact: Aqueous waste streams must be tested for RCRA D002 (Corrosivity) prior to manifesting[5].

Operational Safety & Handling Workflows

Standard operating procedures often fail when operators do not understand why a step is required. The handling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol requires a proactive approach to its hygroscopic and alkaline nature.

The Self-Validating Handling Protocol
  • Environmental Isolation: Always weigh and transfer the compound inside a certified chemical fume hood. Causality: The compound's fine particulate nature can easily become airborne, leading to mucosal irritation (H335)[2].

  • PPE Selection & Verification: Don standard nitrile gloves. Validation Step: Before handling, perform a visual and inflation check of the gloves. While nitrile offers excellent protection against solid amines and aqueous solutions, if the compound is dissolved in a highly permeating solvent (e.g., Dichloromethane), double-gloving or switching to butyl rubber is required.

  • Incompatibility Check: Ensure the workspace is entirely free of strong oxidizing agents (e.g., peroxides, permanganates) and strong acids. Causality: The electron-rich nitrogen and hydroxyl groups are highly susceptible to rapid, exothermic oxidation[3].

Spill Response and Containment Plan

In the event of a breach in containment, immediate and calculated action is required. Do not use water to initially flush the spill, as this will solubilize the compound, spread the alkaline hazard, and complicate cleanup.

Step-by-Step Spill Remediation:

  • Isolate & Evacuate: Immediately isolate the spill zone. If aerosolized dust is present, allow the ventilation system to clear the air for 10 minutes before approaching.

  • Neutralize the State (Dry vs. Wet):

    • For Dry Spills: Do not sweep. Lightly moisten an inert absorbent pad with water to carefully dab and lift the powder, preventing dust generation.

    • For Solvent Spills: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[6]. Do not use sawdust, as the combination of organic amines and combustible materials can pose a fire risk if inadvertently mixed with trace oxidizers.

  • Collect and Validate: Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container[1].

  • Decontaminate: Wash the affected surface with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Validation Step: Swab the area with pH indicator paper to confirm the surface has returned to a neutral pH (6.5 - 7.5).

Proper Disposal Procedures (RCRA Compliance)

The disposal of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines. Because it is an organic amine, its waste streams are heavily scrutinized for both toxicity and corrosivity[7].

Protocol: Waste Segregation and Manifesting
  • Aqueous Waste Profiling (The D002 Check):

    • Action: Extract a 5 mL aliquot of any aqueous waste containing this compound.

    • Test: Measure the pH using a calibrated pH meter.

    • Causality & Compliance: If the pH is 12.5, the EPA classifies this as a characteristic hazardous waste for corrosivity (Waste Code: D002)[5].

    • Resolution: Carefully neutralize the bulk waste with 1M HCl until the pH reads between 6 and 9. Re-test to validate. Once neutralized, it can be manifested as standard aqueous organic waste.

  • Organic Solvent Segregation:

    • Do not mix piperidine derivative waste with halogenated solvents unless the reaction explicitly required it. Causality: Mixing non-halogenated organic amines with halogenated waste drastically increases disposal costs and can lead to the formation of complex, restricted byproducts during incineration[8].

  • Final Packaging: Store all waste in clearly labeled, secondary-contained HDPE carboys. Ensure the label explicitly states: "Contains Secondary Amines - Do Not Mix with Oxidizers or Acids."

  • Disposal Route: The EPA-preferred and mandated disposal method for organic amines is high-temperature incineration at an approved hazardous waste treatment, storage, and disposal facility (TSDF)[7].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for processing waste streams containing (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, ensuring compliance and chemical compatibility.

G Start Waste Generation: (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol CheckPhase Determine Waste Phase Start->CheckPhase SolidWaste Solid Waste / Contaminated PPE CheckPhase->SolidWaste Aqueous Aqueous Solution CheckPhase->Aqueous Organic Organic Solvent Mixture CheckPhase->Organic Incineration EPA-Approved High-Temp Incineration (Final Disposal TSDF) SolidWaste->Incineration CheckPH Check pH (RCRA D002 Test) Aqueous->CheckPH CheckHalogen Contains Halogenated Solvents? Organic->CheckHalogen Neutralize Neutralize with HCl (Target pH 6-9) CheckPH->Neutralize Yes (pH >= 12.5) NonHalogenated Non-Halogenated Organic Waste CheckPH->NonHalogenated No (pH < 12.5) Neutralize->NonHalogenated Validated Halogenated Halogenated Organic Waste (Segregated) CheckHalogen->Halogenated Yes (e.g., DCM) CheckHalogen->NonHalogenated No (e.g., MeOH) Halogenated->Incineration NonHalogenated->Incineration

Caption: Waste Segregation and Disposal Workflow for Piperidine Derivatives.

References

  • SAFETY DATA SHEET - SigmaAldrich.cn: (September 08 2024) 3-Hydroxypiperidine. Sigma-Aldrich. Available at:[Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. Available at:[Link]

  • Hazardous Waste Characteristics | US EPA. Regulations.gov. Available at:[Link]

  • EPA HAZARDOUS WASTE CODES. Western Kentucky University. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the discerning researcher. In our work, the integrity of our data is paramount, but it is inextricably linked to the safety of our practices. This document moves beyond a simple checklist to provide a deep, procedural understanding of personal protective equipment (PPE) when handling (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.

The Foundation: A Proactive Hazard Assessment

Our analysis of related structures, such as various hydroxypiperidines and piperidine itself, indicates that we must treat this compound with a high degree of caution.[1][2] The primary hazards are anticipated to be:

  • Skin Irritation and Corrosion: Piperidine derivatives are known to be irritating and potentially corrosive to the skin.[3][4][5]

  • Serious Eye Damage: Contact with the eyes is likely to cause severe irritation or damage.[3][4][5]

  • Respiratory Tract Irritation: If handled as a powder, inhalation may cause irritation to the respiratory system.[3][5]

  • Potential Toxicity: Ingestion or significant inhalation could be harmful.[4][6]

  • Hygroscopic Nature: Some similar compounds are hygroscopic, meaning they can absorb moisture from the air, which can affect handling properties.[3]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Core PPE Protocol: Your First Line of Defense

A robust PPE protocol is non-negotiable. It begins with foundational engineering controls and extends to the specific gear that shields you from exposure.

A. Engineering Controls: The Unseen Guardian

Before any personal equipment is worn, your environment must be engineered for safety. All operations involving (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, from weighing to dissolution and reaction monitoring, must be conducted within a certified chemical fume hood.[3][7] This provides the primary containment of dusts and vapors, drastically reducing the risk of inhalation.

B. Donning PPE: A Deliberate, Step-by-Step Protocol

The order in which you don your PPE is critical to ensure complete and uncontaminated coverage.

  • Body Protection: Secure a clean, flame-retardant laboratory coat over your personal clothing. Ensure it is fully buttoned. This is your primary barrier against splashes and spills.[1]

  • Hand Protection: Select chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[1] Before putting them on, inspect each glove for any signs of tears or punctures. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a seal.

  • Eye and Face Protection: At a minimum, wear chemical safety goggles that provide a full seal around the eyes.[1] For procedures with a higher risk of splashing, such as transferring solutions or performing a quench, supplement the goggles with a full-face shield.[1]

  • Respiratory Protection: With the mandatory use of a chemical fume hood, a respirator is not typically required for routine handling.[1] However, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill or a failure of the ventilation system.[3][5]

Operational PPE Matrix: Tailoring Protection to the Task

Different laboratory procedures carry varying levels of risk. The following table provides at-a-glance guidance for selecting the appropriate level of PPE for specific tasks.

Laboratory Operation Engineering Control Hand Protection Eye/Face Protection Body & Respiratory Protection Rationale
Weighing Solid Compound Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatThe primary risk is the generation and inhalation of fine dust. The fume hood contains the dust, while gloves and goggles prevent contact with skin and eyes.[3]
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatThe risk of splashing increases when handling liquids. A face shield provides an additional layer of protection for the entire face.[1]
Running/Monitoring a Reaction Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatAssumes a closed or contained reaction setup. The risk of exposure is lower but continuous vigilance and standard PPE are required.
Work-up & Purification Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab Coat, Chemical-Resistant ApronThis stage often involves larger volumes and multiple transfers, increasing the splash hazard. An apron adds a layer of chemical resistance.[1]
Large Spill / Emergency Evacuate & VentilateHeavy-Duty Chemical GlovesSafety Goggles & Face ShieldChemical-Resistant Suit, NIOSH-Approved RespiratorIn an uncontrolled release, maximum protection is necessary to prevent acute exposure during cleanup.[6][8]

Decontamination and Disposal Workflow

Properly removing PPE and disposing of waste is as critical as wearing it correctly. This workflow prevents the spread of contamination beyond the immediate work area.

A. Doffing PPE: The Safe Removal Sequence
  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand inside the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Face Shield/Apron: If used, remove these next.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

B. Waste Management: A Closed-Loop System
  • Solid Waste: All disposable items contaminated with (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol, including gloves, absorbent pads, and weighing papers, must be treated as hazardous waste.[1] Place them in a clearly labeled, sealed hazardous waste bag or container within the fume hood.

  • Liquid Waste: Collect all waste solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[8] The container must be chemically compatible (e.g., HDPE).

  • "Empty" Containers: Containers that held the compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[1] Only after this decontamination can the container be managed according to your institution's guidelines.

The final disposal of all hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[1][8]

Logic for PPE Selection

The decision-making process for PPE selection is a logical workflow based on an assessment of the potential risks associated with each specific task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Control & PPE Selection Task Identify Task (e.g., Weighing, Transfer) Scale Determine Scale (<1g, >10g, etc.) Task->Scale State Assess Physical State (Solid, Liquid) Scale->State Controls Mandatory: Chemical Fume Hood State->Controls BasePPE Baseline PPE: Lab Coat Nitrile Gloves Safety Goggles Controls->BasePPE SplashRisk High Splash Risk? BasePPE->SplashRisk AddShield Add Face Shield &/or Apron SplashRisk->AddShield Yes Emergency Emergency/Spill? SplashRisk->Emergency No AddShield->Emergency MaxPPE Full Respirator & Chemical Suit Emergency->MaxPPE Yes Done Done Emergency->Done No MaxPPE->Done

Caption: PPE selection workflow based on task-specific risk assessment.

This guide provides a framework for the safe handling of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol. Always remember that safety is a dynamic process. Re-evaluate your procedures for any new experiment and never hesitate to implement a higher level of protection if there is any uncertainty. Your health, and the integrity of your research, depend on it.

References

  • Safety Data Sheet for (2r,3s,4r,5s)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride.
  • ChemSupply Australia Pty Ltd. (2023). Safety Data Sheet PIPERIDINE.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025). 3-Hydroxypiperidine - SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Santa Cruz Biotechnology. 3-(3,4-Difluorophenoxy)piperidine Safety Data Sheet.
  • Apollo Scientific. (2008). SAFETY DATA SHEET 1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDIN-1-YLPROPAN-2-OL HYDROCHLORIDE.
  • Enamine. 2-(piperidin-1-yl)ethane-1-thiol Safety Data Sheet.
  • Apollo Scientific. (2023). SAFETY DATA SHEET 3-(HYDROXYMETHYL)PIPERIDINE, N-CBZ PROTECTED.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。